molecular formula C20H30ClNO4 B058349 2-(4-nitrophenoxy)tetradecanoyl Chloride CAS No. 116526-84-2

2-(4-nitrophenoxy)tetradecanoyl Chloride

Cat. No.: B058349
CAS No.: 116526-84-2
M. Wt: 383.9 g/mol
InChI Key: ZLIHXFIEQYYLQD-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)tetradecanoyl Chloride is a specialized fatty acyl chloride derivative engineered for advanced chemical and biochemical research. Its structure integrates a long tetradecanoyl (C14) lipid chain, making it an ideal precursor for the synthesis of complex lipids, surfactants, and phospholipids via esterification or amidation reactions. The key feature of this compound is the 4-nitrophenoxy group, which serves a dual purpose. Primarily, it acts as a chromophore, enabling facile spectrophotometric tracking and quantification of reaction kinetics, particularly in enzymatic assays involving lipases, esterases, or other hydrolases. Secondly, this electron-withdrawing group significantly enhances the electrophilicity of the carbonyl carbon, rendering the chloride moiety highly reactive towards nucleophiles such as alcohols and amines, thereby facilitating efficient coupling under mild conditions.

Properties

IUPAC Name

2-(4-nitrophenoxy)tetradecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIHXFIEQYYLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370607
Record name 2-(4-nitrophenoxy)tetradecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116526-84-2
Record name 2-(4-nitrophenoxy)tetradecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Mechanistic Profiling of 2-(4-nitrophenoxy)tetradecanoyl chloride in Synthetic Biochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic biochemistry and drug development, the rational design of lipidating agents is critical for modulating the pharmacokinetic properties of peptidomimetics and small molecules. 2-(4-nitrophenoxy)tetradecanoyl chloride (CAS 116526-84-2) is a highly specialized, bifunctional reagent. Unlike standard aliphatic acyl chlorides (e.g., myristoyl chloride), this molecule incorporates a bulky, UV-active chromophore at the alpha-carbon. This whitepaper deconstructs its structural rationale, physicochemical properties, and provides a self-validating protocol for its application in advanced N-acylation workflows.

Structural Architecture & Chemical Rationale

The utility of 2-(4-nitrophenoxy)tetradecanoyl chloride stems from its tripartite structural logic, designed to solve specific challenges in combinatorial chemistry and lipid-anchored drug design .

  • The Tetradecyl (C14) Chain (Membrane Anchor): Mimicking natural N-myristoylation, the 14-carbon aliphatic tail provides a highly lipophilic anchor. In drug development, attaching this chain to a hydrophilic peptide dramatically enhances cellular permeability and facilitates partitioning into lipid rafts within the plasma membrane.

  • The Alpha-(4-Nitrophenoxy) Group (Steric Modulator & Reporter): Standard lipid chains are invisible under standard UV-based Thin Layer Chromatography (TLC), making reaction monitoring notoriously difficult. The integration of a 4-nitrophenoxy group at the C2 (alpha) position introduces a strong UV chromophore (absorbing at ~254 nm). Furthermore, this bulky aromatic ring restricts the conformational freedom of the resulting amide backbone, a property heavily exploited in the synthesis of rigidified peptidomimetic libraries .

  • The Acyl Chloride Moiety (Electrophilic Center): Due to the extreme steric hindrance introduced by the alpha-nitrophenoxy group, standard carboxylic acid coupling protocols (e.g., using EDC or HATU) often suffer from poor kinetics and low yields. The pre-activated acyl chloride bypasses the need for coupling reagents, enabling rapid, catalyst-free nucleophilic acyl substitution.

Structural_Logic Tail Tetradecyl Chain Membrane Anchor (C14 Lipid) Alpha 4-Nitrophenoxy Group UV-Active Reporter (Steric Modulator) Tail->Alpha C3-C14 Head Acyl Chloride Electrophilic Coupling Center Alpha->Head C2 to C1

Fig 1. Tripartite structural logic of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Physicochemical Profiling

Understanding the exact physical parameters of this reagent is essential for stoichiometric calculations and predicting its behavior in organic solvents .

ParameterSpecification
Chemical Name 2-(4-nitrophenoxy)tetradecanoyl chloride
CAS Number 116526-84-2
Molecular Formula C₂₀H₃₀ClNO₄
Molecular Weight 383.91 g/mol
SMILES String CCCCCCCCCCCCC(OC1=CC=C(C=C1)=O)C(Cl)=O
Key Functional Groups Acyl chloride, Aryl ether, Nitroarene, Aliphatic chain
Solubility Soluble in DCM, Chloroform, THF, Toluene. Reacts with water/alcohols.

Experimental Methodology: Self-Validating N-Acylation

When coupling 2-(4-nitrophenoxy)tetradecanoyl chloride to an amine-bearing scaffold (e.g., an aminothioether or peptide), the protocol must account for the moisture sensitivity of the acyl chloride and the generation of HCl byproduct.

This protocol is designed as a self-validating system : the intrinsic UV-absorbance of the reagent allows the chemist to visually confirm reaction progress in real-time, eliminating the guesswork typically associated with lipid coupling.

Step-by-Step Protocol

Step 1: Substrate Preparation (Causality: Moisture Exclusion & pH Control)

  • Action: Dissolve 1.0 equivalent of the amine substrate in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Rationale: Anhydrous conditions prevent the premature hydrolysis of the acyl chloride into the unreactive carboxylic acid. DIPEA is selected over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl generated during the reaction.

Step 2: Electrophilic Activation (Causality: Thermal Control)

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-(4-nitrophenoxy)tetradecanoyl chloride dropwise.

  • Rationale: Acyl chloride couplings are highly exothermic. Dropwise addition at 0 °C suppresses side reactions (such as ketene formation or degradation of sensitive functional groups on the substrate).

Step 3: Self-Validation via TLC Tracking

  • Action: Allow the reaction to warm to room temperature over 2 hours. Spot the reaction mixture on a silica TLC plate alongside the starting materials. Visualize under a 254 nm UV lamp.

  • Rationale: The starting amine (if non-aromatic) is UV-inactive. The acyl chloride is UV-active. Successful coupling is validated when a new, UV-active product spot appears at a higher

    
     value (due to the lipophilic C14 chain), while the amine spot (visualized via ninhydrin stain) disappears. The system validates its own progression without requiring immediate LC-MS analysis.
    

Step 4: Quenching and Aqueous Workup

  • Action: Add 1 mL of anhydrous methanol and stir for 15 minutes. Dilute with DCM and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Rationale: Methanol quenches any unreacted acyl chloride by converting it into the corresponding methyl ester, which is easily separated during chromatography. The acid wash removes excess DIPEA, and the basic wash neutralizes residual acid.

Reaction_Workflow A 1. Substrate Preparation Dissolve amine in anhydrous DCM + DIPEA B 2. Acylation Add 2-(4-nitrophenoxy)tetradecanoyl chloride at 0 °C A->B C 3. Self-Validating Monitoring Track UV-active 4-nitrophenoxy group via TLC (254 nm) B->C D 4. Quenching & Workup Add MeOH to quench excess acyl chloride, then wash C->D E 5. Product Isolation Flash Chromatography (UV-guided fraction collection) D->E

Fig 2. Self-validating N-acylation workflow utilizing the intrinsic UV-reporter.

Applications in Drug Development

The unique structural properties of this molecule make it highly valuable in specific niches of pharmaceutical research:

  • Combinatorial Peptidomimetics: As detailed in foundational patents for aminothioether acids, incorporating this specific lipid derivative onto a peptide scaffold forces the backbone into restricted conformations due to the alpha-nitrophenoxy steric clash, aiding in the discovery of high-affinity ligands for protein-protein interactions .

  • Lipid-Anchored Probes: The molecule serves as an excellent precursor for synthesizing chromogenic substrates for lipases or esterases. Upon enzymatic cleavage of the resulting ester, the release of the nitrophenoxy-bearing fatty acid can be monitored, providing kinetic data for enzyme activity assays.

References

  • Matrix Fine Chemicals. "Molecules PDF: 2-(4-NITROPHENOXY)TETRADECANOYL CHLORIDE." Matrix Fine Chemicals Database. URL:[Link]

  • Spatola, A. F., et al. "Combinatorial libraries of peptidomimetic aminothioether acids." WIPO Patent WO1998046786A1, 1998.

Synthesis and Applications of 2-Aryloxyalkanoyl Chlorides: A Comprehensive Guide for Drug Discovery and Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-aryloxy fatty acid derivatives represents a critical node in both pharmaceutical and agrochemical manufacturing. Compounds containing the 2-aryloxyalkanoic acid motif—most notably the fibrate class of lipid-lowering drugs and phenoxy herbicide synthetic auxins—rely heavily on the generation of highly reactive 2-aryloxyalkanoyl chlorides as synthetic intermediates. This whitepaper provides an in-depth mechanistic analysis, optimized self-validating protocols, and biological rationales for utilizing acid chloride intermediates in the synthesis of these vital commercial molecules.

Chemical Mechanistic Foundation: The -Aryloxy Effect

Direct derivatization (e.g., Fischer esterification or carbodiimide-mediated amidation) of 2-aryloxyalkanoic acids is frequently plagued by low yields and extended reaction times. This resistance is driven by two primary factors:

  • Steric Hindrance: Many pharmaceutical derivatives, such as fenofibric acid, are

    
    -dimethyl substituted. The resulting neopentyl-like steric bulk severely restricts the trajectory of incoming nucleophiles.
    
  • Electronic Deactivation: The

    
    -aryloxy group exerts a strong inductive electron-withdrawing effect (
    
    
    
    effect), which can destabilize the transition states of standard coupling reactions.

By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is drastically increased. The chloride ion acts as an exceptional leaving group, allowing the reaction to proceed via a highly reactive, planar acylium-like transition state that effectively bypasses the steric bulk of the


-substituents[1].

G A 2-Aryloxyalkanoic Acid (Sterically Hindered) C 2-Aryloxyalkanoyl Chloride (Highly Electrophilic) A->C DMF (cat.) Heat B Chlorinating Agent (e.g., SOCl2) B->C E Target Derivative (Ester/Amide) C->E Base / Heat D Nucleophile (Alcohol/Amine) D->E

Synthetic workflow for 2-aryloxyalkanoyl chloride generation and derivatization.

Quantitative Reagent Analysis

Selecting the appropriate chlorinating agent is critical for optimizing yield and minimizing toxic byproducts. The table below summarizes the quantitative and operational parameters of common chlorinating agents used for 2-aryloxyalkanoic acids.

Chlorinating AgentOperating Temp (°C)ByproductsRelative Yield (%)Mechanistic Advantage / Disadvantage
Thionyl Chloride (

)
60 - 80

(g),

(g)
90 - 98Optimal: Byproducts are gaseous, driving the reaction forward (Le Chatelier) and simplifying purification[1].
Oxalyl Chloride (

)
0 - 25

(g),

(g),

(g)
85 - 95Mild: Excellent for thermally sensitive substrates, but highly toxic

gas is evolved.
Phosphorus Oxychloride (

)
90 - 110

(l)
70 - 80Harsh: Requires aqueous workup to remove phosphorus byproducts, risking hydrolysis of the product.
Phosphorus Pentachloride (

)
0 - 25

(l),

(g)
85 - 90Potent: Very fast, but generates

which must be rigorously removed via vacuum distillation.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of fenofibrate via its acid chloride intermediate. The methodology is designed as a self-validating system: physical observables (gas evolution, solubility changes) act as intrinsic checkpoints for reaction progress.

Protocol A: Synthesis of 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl chloride

Causality Focus: Utilizing catalytic DMF generates the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, dramatically accelerating the conversion rate.

  • Setup: Charge a dry, argon-purged 250 mL round-bottom flask with fenofibric acid (1.0 eq) and anhydrous toluene (0.5 M concentration).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 eq). Validation: The solution will remain a suspension.

  • Reagent Addition: Add thionyl chloride (

    
    ) (1.5 eq) dropwise over 15 minutes at room temperature.
    
  • Thermal Activation: Heat the reaction mixture to 75 °C[1].

    • Self-Validation Checkpoint: Vigorous gas evolution (

      
       and 
      
      
      
      ) will commence. The reaction is deemed complete when gas evolution ceases and the opaque suspension transitions into a clear, homogenous pale-yellow solution (typically 2 hours).
  • In-Process Control (IPC): Quench a 50

    
    L aliquot in 1 mL of anhydrous methanol containing triethylamine. Analyze via TLC/HPLC. Complete disappearance of the starting acid confirms full conversion.
    
  • Isolation: Remove toluene and excess

    
     under reduced pressure to yield the crude acid chloride as a viscous oil. Do not expose to atmospheric moisture.
    
Protocol B: In-Situ Esterification to Fenofibrate

Causality Focus: Using isopropanol as both the nucleophile and the solvent eliminates the need for a secondary base (like pyridine), simplifying the purification process[2].

  • Coupling: Dissolve the crude acid chloride from Protocol A directly in anhydrous isopropanol (10 volumes)[2].

  • Heating: Heat the mixture to 80 °C for 2 hours.

    • Causality: The elevated temperature ensures the complete consumption of the sterically hindered acid chloride while driving off the

      
       byproduct.
      
  • Crystallization: Slowly cool the mixture to 0-5 °C.

    • Self-Validation Checkpoint: Fenofibrate is highly soluble in hot isopropanol but virtually insoluble at 0 °C. The spontaneous formation of dense, white crystals validates successful esterification.

  • Filtration: Filter the crystals and wash with cold isopropanol. Dry under vacuum to obtain pure fenofibrate.

Biological and Agrochemical Applications

Pharmaceutical Application: Fibrates and PPAR Activation

Derivatives of 2-aryloxyisobutyric acid, such as fenofibrate, clofibrate, and pemafibrate, are cornerstone therapeutics for dyslipidemia. Their mechanism of action relies on the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR


) [3][4].

Upon ingestion, prodrugs like fenofibrate are rapidly hydrolyzed by tissue esterases to the active 2-aryloxyalkanoic acid. This active metabolite enters the nucleus and binds to PPAR


, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, leading to the upregulation of lipoprotein lipase (LPL) and apolipoproteins A-I and A-II, while simultaneously downregulating apolipoprotein C-III[3]. The net clinical result is a profound decrease in circulating triglycerides and an increase in HDL cholesterol[4].

G Fibrate Fibrate Active Metabolite (e.g., Fenofibric Acid) PPAR PPAR-alpha Activation (Nuclear Receptor) Fibrate->PPAR Ligand Binding RXR Heterodimerization with RXR PPAR->RXR PPRE Binding to PPRE (Gene Promoter) RXR->PPRE GeneUp Upregulation: LPL, ApoA-I, ApoA-II PPRE->GeneUp GeneDown Downregulation: ApoC-III PPRE->GeneDown Outcome Decreased Triglycerides & Increased HDL GeneUp->Outcome GeneDown->Outcome

PPAR-alpha signaling pathway activated by fibrate derivatives regulating lipid metabolism.

Agrochemical Application: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

In the agrochemical sector, 2-aryloxyacetic acids are utilized as potent herbicides. 2,4-Dichlorophenoxyacetic acid (2,4-D) acts as a synthetic auxin (a plant hormone)[5]. While 2,4-D can be synthesized via the condensation of 2,4-dichlorophenol with chloroacetic acid[5][6], its conversion into an acid chloride is a vital industrial step for producing esterified formulations (such as the 2-ethylhexyl ester).

Causality for Esterification: The free acid of 2,4-D is highly polar and struggles to penetrate the waxy cuticles of plant leaves. By converting the acid to an acyl chloride and subsequently reacting it with long-chain alcohols, the resulting lipophilic esters exhibit vastly superior foliar absorption. Once inside the plant, endogenous esterases cleave the molecule back to the active acid, causing uncontrolled, lethal cellular proliferation in broadleaf weeds[5][6].

References

  • Molecular mechanism of action of the fibrates. PubMed (NIH). Available at:[Link]

  • Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). INCHEM. Available at:[Link]

  • Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports. Available at:[Link]

  • Method for producing fenofibrate (KR20100062976A). Google Patents.
  • 2,4-DICHLOROPHENOXYACETIC ACID. IARC Publications (WHO). Available at:[Link]

  • Gemfibrozil derivatives as activators of soluble guanylyl cyclase – a structure-activity relationship study. PubMed Central (NIH). Available at:[Link]

Sources

Precision Lipidation Control: A Technical Guide to Alpha-Substituted Myristic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-myristoylation—the co-translational attachment of myristate (C14:0) to the N-terminal glycine of proteins—is a critical regulator of signal transduction, membrane localization, and protein stability. While N-myristoyltransferase (NMT) is a validated target in oncology (e.g., Src-driven cancers) and infectious diseases (fungal, parasitic, viral), the development of inhibitors faces a dual challenge: achieving high selectivity for the NMT peptide pocket or creating substrate analogs that resist rapid metabolic degradation.

Alpha-substituted myristic acid derivatives (specifically at the C2 position) represent a specialized class of "metabolic traps." These compounds mimic the natural substrate sufficiently to undergo activation by acyl-CoA synthetase but subsequently stall downstream processing—either by competitively inhibiting NMT or by blocking


-oxidation. This guide details the chemical rationale, synthesis, and experimental validation of these derivatives.

Part 1: The Mechanistic Rationale

The Alpha-Substitution Advantage

The alpha-carbon (C2) of myristic acid is the gateway to both anabolic (N-myristoylation) and catabolic (


-oxidation) pathways. Substitution at this position with electronegative or bulky groups (Fluorine, Hydroxyl, Bromine) alters the electronic and steric profile of the fatty acid.
  • Metabolic Activation: These analogs are generally accepted by Acyl-CoA Synthetase , converting them into their CoA-thioester forms (e.g., 2-fluoromyristoyl-CoA).

  • NMT Inhibition: The CoA-thioester binds to the NMT myristoyl-CoA pocket. The alpha-substituent can induce steric clashes or alter the geometry of the tetrahedral intermediate formed during transfer to the glycine amine, resulting in competitive inhibition.

  • 
    -Oxidation Blockade:  The primary catabolic fate of fatty acids is mitochondrial 
    
    
    
    -oxidation. Substituents like fluorine at C2 prevent the abstraction of the
    
    
    -proton required for the formation of
    
    
    -unsaturated acyl-CoA, effectively increasing the intracellular half-life of the inhibitor.
Comparative Profile of Key Derivatives
DerivativeSubstituent (C2)Mechanism of ActionKey Characteristic
2-Fluoromyristic Acid (2-F-Myr) Fluorine (-F)Substrate Analog / Metabolic BlockerMimics H sterically but blocks

-oxidation. Can be incorporated into proteins, rendering them non-functional.
2-Hydroxymyristic Acid (2-OH-Myr) Hydroxyl (-OH)Competitive Inhibitor (CoA form)Metabolized to 2-hydroxymyristoyl-CoA, a potent competitive inhibitor of NMT (

nM).
2-Bromomyristic Acid (2-Br-Myr) Bromine (-Br)Alkylating Agent / InhibitorInhibits NMT but also irreversibly inhibits Carnitine Palmitoyltransferase (CPT1), blocking mitochondrial entry.

Part 2: Synthesis of Alpha-Substituted Derivatives

The synthesis of these derivatives typically proceeds via alpha-functionalization of the parent fatty acid or elongation of alpha-substituted building blocks.

Route A: Alpha-Bromination (Hell-Volhard-Zelinsky)

This is the standard entry point for introducing functionality at the C2 position.

Protocol:

  • Reagents: Myristic acid (1.0 eq), Bromine (

    
    , 1.2 eq), Phosphorus trichloride (
    
    
    
    , cat.) or Red Phosphorus.
  • Reaction: Heat myristic acid with

    
     and 
    
    
    
    at 80–90°C for 4 hours. The reaction proceeds via the acyl halide enol.
  • Quench: Pour into water to hydrolyze the acyl bromide to the carboxylic acid.

  • Purification: Recrystallization from hexane/acetone.

  • Product: 2-Bromomyristic acid .

Route B: Alpha-Hydroxylation

Conversion of the alpha-bromo intermediate to the alpha-hydroxy derivative.

Protocol:

  • Reagents: 2-Bromomyristic acid, KOH (aq), reflux.

  • Reaction: Reflux 2-bromomyristic acid in 10% aqueous KOH for 6-12 hours.

  • Workup: Acidify with HCl to precipitate the product.

  • Product: 2-Hydroxymyristic acid .

Route C: Alpha-Fluorination

Direct alpha-fluorination is challenging. A reliable method involves nucleophilic substitution of an activated alpha-hydroxy ester or using specialized fluorinating agents on silyl ketene acetals.

Recommended Protocol (Deoxo-Fluor Method):

  • Precursor: Methyl 2-hydroxymyristate (esterified 2-OH-Myr).

  • Reagents: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM, 0°C to RT.

  • Reaction: Treat the hydroxy ester with Deoxo-Fluor. The -OH is replaced by -F with inversion of configuration (if chiral).

  • Hydrolysis: Saponify the methyl ester (LiOH, THF/H2O) to yield the free acid.

  • Product: 2-Fluoromyristic acid .

Part 3: Biological Mechanism & Visualization

The efficacy of these drugs relies on "Metabolic Trapping." The acid itself is a prodrug; the CoA-thioester is the active species.

MetabolicTrap MyrAcid Alpha-Substituted Myristic Acid CoA_Syn Acyl-CoA Synthetase MyrAcid->CoA_Syn Activation MyrCoA Alpha-Substituted Myristoyl-CoA CoA_Syn->MyrCoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Competitive Binding (Ki ~45nM) BetaOx Mitochondrial Beta-Oxidation MyrCoA->BetaOx Blocked by Alpha-F/Br Protein Target Protein (e.g., Src, Gag) NMT->Protein Transfer (Slow/Defective) Block METABOLIC BLOCK BetaOx->Block DeadEnd Non-Functional / Unstable Protein Protein->DeadEnd Loss of Membrane Localization

Figure 1: The Metabolic Trap Mechanism. The alpha-substituted derivative is activated to its CoA form, which then competitively inhibits NMT or is incorporated to form defective proteins, while simultaneously resisting degradation via beta-oxidation.

Part 4: Experimental Protocols

In Vitro NMT Inhibition Assay

This assay measures the transfer of myristate from Myristoyl-CoA to a peptide substrate.

Materials:

  • Enzyme: Recombinant Human NMT1 or Fungal NMT (e.g., C. albicans).

  • Substrate: Biotinylated peptide derived from Src N-terminus (e.g., GSNKSKPK-Biotin).

  • Donor: [3H]-Myristoyl-CoA (Radiometric) or Myristoyl-CoA (for detection of free CoA).

  • Inhibitor: 2-Hydroxymyristoyl-CoA (synthesized enzymatically or chemically).

Workflow:

  • Preparation: Dilute inhibitor (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM DTT, 0.1% Triton X-100).

  • Incubation: Mix Enzyme (10 nM final) + Inhibitor + Peptide (5 µM). Incubate 10 min at 30°C.

  • Start: Initiate reaction by adding Myristoyl-CoA (5 µM).

  • Reaction: Incubate for 15–30 min at 30°C.

  • Stop:

    • Radiometric: Add 75 mM Phosphoric acid. Spot on phosphocellulose paper (binds peptide, not fatty acid). Wash with citric acid. Count Scintillation.

    • Fluorometric: Use a thiol-detection reagent (e.g., CPM) to detect the free CoA-SH released. Read Fluorescence (Ex 390nm / Em 479nm).

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Metabolic Stability (Beta-Oxidation Blockade)

To confirm the alpha-substitution blocks degradation.

Workflow:

  • Cell Line: HepG2 (high metabolic activity).

  • Treatment: Pulse cells with [3H]-labeled Myristic Acid vs. [3H]-labeled 2-Fluoromyristic Acid.

  • Chase: Incubate for 1, 2, 4 hours.

  • Extraction: Extract lipids (Folch method: Chloroform/Methanol).

  • Analysis:

    • Aqueous Phase: Contains oxidized fragments (short chain, acetate). High counts = rapid oxidation.

    • Organic Phase: Contains intact fatty acid and lipids.

  • Result: 2-Fluoromyristic acid should show significantly lower counts in the aqueous phase compared to native myristic acid, indicating resistance to beta-oxidation.

Part 5: Therapeutic Applications

Oncology: Targeting Src Kinases

In T-cell acute lymphoblastic leukemia (T-ALL), the kinase Lck (p56lck) requires myristoylation for plasma membrane anchorage.

  • Mechanism: Treatment with 2-hydroxymyristic acid leads to the formation of 2-hydroxymyristoyl-CoA. This inhibits NMT, preventing Lck myristoylation.

  • Outcome: Non-myristoylated Lck remains cytosolic and is rapidly degraded, abolishing the oncogenic signal.

Infectious Disease: Fungal & Parasitic[1][2]
  • Fungal: Candida albicans and Cryptococcus neoformans rely on NMT for survival (essential gene).[1] 2-substituted analogs have shown fungicidal activity by depleting membrane-bound proteins essential for cell wall integrity.

  • Parasitic: Trypanosoma brucei (African Sleeping Sickness) has a unique NMT. 11-oxatetradecanoic acid and other heteroatom-substituted myristate analogs are selectively toxic to the parasite.

References

  • Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Source: Biochemistry (PubMed) URL:[Link]

  • Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck. Source: Biochemistry (PubMed) URL:[Link]

  • Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Source: Biochemical Journal URL:[Link]

  • Synthesis and antifungal activities of myristic acid analogs. Source: Archiv der Pharmazie URL:[Link]

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of 2-(4-Nitrophenoxy)tetradecanoic Acid Precursor Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, materials science, and chemical biology, bifunctional lipid derivatives serve as critical building blocks. 2-(4-nitrophenoxy)tetradecanoic acid (CAS 116526-83-1) and its activated precursor, 2-(4-nitrophenoxy)tetradecanoyl chloride (CAS 116526-84-2), represent a highly specialized class of


-aryloxy fatty acids.

Structurally, these reagents combine a highly lipophilic 14-carbon aliphatic chain (a myristic acid derivative) with a strongly electron-withdrawing 4-nitrophenoxy group at the


-position. This unique architecture imparts dual functionality: the tetradecyl chain acts as an extreme hydrophobic anchor (or "ballast"), while the 4-nitrophenoxy moiety serves as an excellent leaving group for nucleophilic displacement or chromogenic coupling. Historically utilized in the synthesis of complex photographic couplers, these scaffolds also present significant utility in modern biochemical probe development, particularly as precursors for Peroxisome Proliferator-Activated Receptor (PPAR) ligands[1].

This guide provides an authoritative breakdown of their physicochemical properties, mechanistic synthesis, and validated experimental protocols for laboratory scale-up.

Physicochemical Profiling & Regulatory Data

Understanding the physical state and reactivity of these precursors is paramount for successful downstream application. The free acid is generally stable but lacks the electrophilicity required for efficient amide or ester coupling, necessitating conversion to the acid chloride. The methyl ester is often synthesized as a stable, non-reactive storage intermediate[2][3]. Due to their specialized nature, these compounds are tracked under specific regulatory frameworks, including the Canadian Non-Domestic Substances List (NDSL)[4][5].

Table 1: Quantitative Data of Precursor Reagents
Compound NameCAS Registry NumberMolecular FormulaMolecular WeightPhysical StatePrimary Utility
2-(4-Nitrophenoxy)tetradecanoic acid 116526-83-1C₂₀H₃₁NO₅365.46 g/mol SolidCore intermediate / PPAR probe scaffold
Methyl 2-(4-nitrophenoxy)tetradecanoate 71130-69-3C₂₁H₃₃NO₅379.50 g/mol Solid/OilStable storage ester / Analytical standard
2-(4-Nitrophenoxy)tetradecanoyl chloride 116526-84-2C₂₀H₃₀ClNO₄383.91 g/mol Liquid/OilActivated electrophile for amidation

Mechanistic Chemistry & Synthesis

The synthesis of 2-(4-nitrophenoxy)tetradecanoic acid relies on a classic Williamson-type ether synthesis, utilizing an Sₙ2 displacement of an


-halo fatty acid.
  • 
    -Bromination : Tetradecanoic (myristic) acid is first subjected to a Hell-Volhard-Zelinsky (HVZ) reaction using Br₂ and catalytic PBr₃ to yield 2-bromotetradecanoic acid.
    
  • Nucleophilic Substitution : 4-Nitrophenol is deprotonated by a mild base (e.g., K₂CO₃) to form the highly nucleophilic 4-nitrophenolate anion. This attacks the

    
    -carbon of the brominated lipid, displacing the bromide.
    
  • Acyl Activation : To utilize the compound in subsequent coupling reactions (such as forming valeranilides), the carboxylic acid is converted to an acid chloride using oxalyl chloride and catalytic N,N-Dimethylformamide (DMF).

Synthesis A Myristic Acid B 2-Bromotetradecanoic Acid A->B Br2, PBr3 D 2-(4-Nitrophenoxy)tetradecanoic Acid CAS: 116526-83-1 B->D SN2 Displacement C 4-Nitrophenol + K2CO3 C->D Nucleophile F 2-(4-Nitrophenoxy)tetradecanoyl Chloride CAS: 116526-84-2 D->F Chlorination E Oxalyl Chloride / DMF E->F Catalyst/Reagent

Synthetic workflow for 2-(4-nitrophenoxy)tetradecanoic acid and its activated acid chloride.

Application Vectors in Materials & Chemical Biology

Chromogenic Photographic Materials

In the synthesis of photographic dye-forming couplers, preventing the migration of dyes between silver halide emulsion layers is critical for image sharpness and color fidelity. The 14-carbon tetradecyl chain acts as a lipophilic "ballast," anchoring the coupler within the hydrophobic emulsion. Concurrently, the 4-nitrophenoxy group functions as a "coupling-off" leaving group. Upon reaction with an oxidized color developer (such as a p-phenylenediamine derivative), the tetrahedral leuco dye intermediate collapses, expelling the 4-nitrophenolate anion and yielding an immobilized azomethine dye.

Mechanism A Coupler with Ballast (Tetradecyl Chain) C Leuco Dye Intermediate A->C Nucleophilic Attack B Oxidized Color Developer B->C D Azomethine Dye (Immobilized by Ballast) C->D Elimination E 4-Nitrophenolate (Leaving Group) C->E Expulsion

Chromogenic coupling mechanism utilizing the tetradecyl ballast and 4-nitrophenoxy leaving group.

Biochemical Probes and PPAR Ligands

Beyond materials science, the


-aryloxy fatty acid motif is a well-established pharmacophore in medicinal chemistry. Molecules bearing an aryloxy headgroup and a lipophilic tail mimic endogenous fatty acids, allowing them to bind efficiently to the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPAR 

). The 2-(4-nitrophenoxy)tetradecanoic acid scaffold can be utilized to synthesize novel dual-action PPAR agonists or lipid-metabolism probes[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly detailed to ensure reproducibility and high yield.

Protocol 1: Synthesis of 2-(4-Nitrophenoxy)tetradecanoic Acid

Objective: Form the


-aryloxy ether linkage via Sₙ2 displacement.
  • Preparation of the Nucleophile: Charge a flame-dried, 250 mL round-bottom flask with 4-nitrophenol (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in 50 mL of anhydrous DMF.

    • Causality: K₂CO₃ is chosen as a mild base. It is sufficiently basic to deprotonate 4-nitrophenol (pKa ~7.15) but not strong enough to cause significant E2 elimination of the secondary bromide on the fatty acid chain.

  • Pre-activation: Stir the suspension at 60°C for 30 minutes under a nitrogen atmosphere to pre-form the phenoxide anion. The solution will turn deep yellow/orange.

  • Coupling: Add 2-bromotetradecanoic acid (1.0 equiv) dropwise as a solution in 10 mL DMF.

  • Reaction: Elevate the temperature to 80°C and stir for 12 hours.

    • Causality: The elevated temperature is required to overcome the steric hindrance imparted by the long aliphatic chain during the Sₙ2 transition state.

  • Workup: Cool the reaction to room temperature and quench with 1M HCl until the pH reaches ~2.

    • Causality: Acidification ensures the carboxylate is fully protonated, driving the product into the organic phase during extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hexanes/ethyl acetate to yield the pure acid.

Protocol 2: Conversion to 2-(4-Nitrophenoxy)tetradecanoyl Chloride

Objective: Activate the carboxylic acid for downstream amidation or esterification.

  • Preparation: Dissolve 2-(4-nitrophenoxy)tetradecanoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 equiv).

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that rapidly activates the carboxylic acid, allowing the reaction to proceed smoothly at room temperature without thermal degradation of the ether linkage.

  • Chlorination: Cool the flask to 0°C. Add Oxalyl Chloride (1.5 equiv) dropwise.

    • Causality: Oxalyl chloride is strictly preferred over thionyl chloride (SOCl₂) to avoid harsh heating. Dropwise addition at 0°C controls the vigorous evolution of CO, CO₂, and HCl gases.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours until gas evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting 2-(4-nitrophenoxy)tetradecanoyl chloride is obtained as a viscous oil and should be used immediately in the next synthetic step to prevent hydrolytic degradation.

References

  • Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester - Substance Details - SRS | US EPA. epa.gov.
  • Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester | C21H33NO5 | CID 116745 - PubChem. nih.gov.
  • Kodak Specialty Chemicals @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
  • Canada Gazette, Part 1, Volume 159, Number 38. gazette.gc.ca.
  • CKD-501, a novel selective PPAR agonist, shows no carcinogenic potential in ICR mice following oral administration for 104 weeks | Request PDF - ResearchGate.

Sources

Chemical Properties and Synthetic Utility of Long-Chain Alpha-Aryloxy Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain alpha-aryloxy acid chlorides represent a specialized class of electrophilic acylating agents combining the lipophilicity of fatty acid chains with the electronic modulation of an alpha-aryloxy substituent. Structurally defined by the general formula


  (where R is a long alkyl chain or H, and Ar is an aryl moiety), these compounds serve as critical intermediates in the synthesis of lipophilic prodrugs, agrochemicals (specifically auxinic herbicides), and non-ionic surfactants.

This guide provides a rigorous analysis of their physicochemical properties, validated synthesis protocols, and reactivity profiles, emphasizing the electronic enhancement of the carbonyl center by the alpha-oxygen atom.

Structural & Electronic Analysis

The Alpha-Aryloxy Effect

Unlike simple long-chain fatty acid chlorides (e.g., Stearoyl chloride), alpha-aryloxy acid chlorides possess a unique electronic environment due to the oxygen atom adjacent to the carbonyl group.

  • Inductive Effect (-I): The electronegative oxygen atom exerts a strong electron-withdrawing inductive effect through the sigma bond framework. This significantly increases the partial positive charge (

    
    ) on the carbonyl carbon, making it more electrophilic  and reactive toward nucleophiles than unsubstituted alkyl acid chlorides.
    
  • Steric Modulation: The bulky aryloxy group at the

    
    -position introduces steric hindrance, particularly if the aryl ring is ortho-substituted. This can modulate reaction rates, preventing over-reaction or improving selectivity in acylation reactions.
    
Lipophilicity and Solubility

The "long-chain" component (whether on the


-carbon or the aryl ring) imparts substantial hydrophobicity.
  • Solubility: Insoluble in water (reacts violently); highly soluble in non-polar organic solvents (Dichloromethane, Toluene, Hexane).

  • Physical State: While short-chain analogs (e.g., Phenoxyacetyl chloride) are liquids, long-chain variants often exist as low-melting waxy solids or viscous oils due to increased Van der Waals interactions.

Synthesis Protocols

Precursor Synthesis (Williamson Ether Synthesis)

The acid chloride is derived from its parent acid. The parent alpha-aryloxy acid is synthesized via the condensation of a phenol with an alpha-halo acid (e.g., 2-bromohexadecanoic acid) under basic conditions.

Acid Chloride Generation

Standard Protocol: Thionyl Chloride (


) mediated chlorination.[1][2]
Catalysis:  N,N-Dimethylformamide (DMF) is essential as a catalyst to form the reactive Vilsmeier-Haack intermediate, accelerating the reaction and allowing lower temperatures to preserve the ether linkage.
Validated Workflow (DOT Diagram)

SynthesisWorkflow Phenol Phenol (Ar-OH) InterAcid Alpha-Aryloxy Acid (Ar-O-CH(R)-COOH) Phenol->InterAcid NaOH/Reflux (Williamson Ether) HaloAcid Alpha-Halo Acid (X-CH(R)-COOH) HaloAcid->InterAcid Product Acid Chloride (Ar-O-CH(R)-COCl) InterAcid->Product 60-80°C 2-4 hrs SOCl2 Thionyl Chloride (SOCl2) + DMF cat. SOCl2->Product Byproducts Byproducts (SO2, HCl) Product->Byproducts

Figure 1: Step-by-step synthesis pathway from raw materials to the final acid chloride.

Experimental Protocol: Preparation of 2-Phenoxyhexadecanoyl Chloride

Note: This protocol assumes a long alkyl chain at the alpha position.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and a drying tube (CaCl2 or Ar line).

  • Charging: Add 0.05 mol of dry 2-phenoxyhexadecanoic acid and 50 mL of anhydrous Toluene.

  • Catalyst: Add 2-3 drops of anhydrous DMF.

  • Addition: Add 0.075 mol (1.5 eq) of Thionyl Chloride dropwise over 20 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C for 3 hours. Monitor gas evolution (HCl/SO2).

  • Workup:

    • Remove solvent and excess

      
       under reduced pressure (rotary evaporator).
      
    • Add fresh Toluene (20 mL) and re-evaporate to azeotrope trace

      
      .
      
    • Yield: The residue is usually a quantitative yield of the crude acid chloride, sufficiently pure for subsequent acylation.

Chemical Reactivity Profile

The reactivity of long-chain alpha-aryloxy acid chlorides is dominated by Nucleophilic Acyl Substitution. The table below summarizes key transformations.

Reactivity Data Table[3]
Reaction TypeNucleophileProduct ClassKey ConditionsMechanistic Note
Hydrolysis Water (

)
Carboxylic AcidAmbient temp, violentRapid due to inductive activation by

-oxygen.
Esterification Alcohols (

)
EsterPyridine/Et3N baseUsed for lipophilic prodrug synthesis.
Amidation Amines (

)
Amide0°C, DCM solventExothermic; forms stable amide bonds for surfactants.
Friedel-Crafts Arene (

)
Aryl Ketone

/ Lewis Acid
Can lead to intramolecular cyclization (Benzofuranones).
Reduction Hydride (

)
Primary AlcoholEther/THF, 0°CReduces both carbonyl and potentially cleaves ether if harsh.
Intramolecular Cyclization (Expert Insight)

A critical instability pathway for alpha-aryloxy acid chlorides is intramolecular Friedel-Crafts cyclization . In the presence of Lewis acids (


, 

) or even upon prolonged heating, the acid chloride can attack its own aryloxy ring (if ortho positions are open) to form 3-coumaranones (benzofuran-3-ones) .
  • Implication: When performing intermolecular Friedel-Crafts acylations, one must control temperature strictly to avoid this side reaction.

Reactivity Logic Map (DOT Diagram)

ReactivityMap AcidChloride Alpha-Aryloxy Acid Chloride Acid Carboxylic Acid (Hydrolysis) AcidChloride->Acid Violent Reaction Amide Amide (Surfactant/Drug) AcidChloride->Amide Nucleophilic Acyl Substitution Ester Ester (Prodrug) AcidChloride->Ester Base Catalyzed Cyclic Benzofuran-3-one (Intramolecular Cyclization) AcidChloride->Cyclic Friedel-Crafts (Side Reaction) Water H2O Water->Acid Amine R-NH2 (Primary Amine) Amine->Amide Alcohol R-OH (Alcohol) Alcohol->Ester LewisAcid AlCl3 (Lewis Acid) LewisAcid->Cyclic

Figure 2: Divergent reactivity pathways. Note the competition between intermolecular acylation and intramolecular cyclization.

Applications in Drug Development & Materials

Lipophilic Prodrug Design

Long-chain alpha-aryloxy acid chlorides are excellent reagents for "masking" polar drugs (containing -OH or -NH2 groups) to increase membrane permeability .

  • Mechanism: The acid chloride reacts with the drug to form an ester/amide. The long alkyl chain increases

    
     (partition coefficient), facilitating transport across the blood-brain barrier or cell membranes.
    
  • Metabolism: The ester bond is eventually cleaved by plasma esterases, releasing the active parent drug and the inert fatty acid byproduct.

Antimicrobial Surfactants

Derivatives formed by reacting these chlorides with hydrophilic amines (e.g., amino acids, polyamines) result in amphiphilic amides .

  • The aryloxy headgroup provides

    
    -
    
    
    
    stacking interactions with bacterial membranes.
  • The long alkyl chain disrupts the lipid bilayer, providing intrinsic antimicrobial activity.

Safety & Handling

  • Corrosivity: These compounds hydrolyze to release HCl gas and the parent acid. They cause severe skin burns and eye damage.

  • Moisture Sensitivity: Strictly anhydrous conditions are required for storage. Store under Nitrogen/Argon in sealed glass containers.

  • Toxicity: While less volatile than acetyl chloride, the long-chain variants can still act as sensitizers. All operations must be conducted in a fume hood.

References

  • Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[3][4] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society. Link

  • Bagavant, G., Gurjar, M. K., & Patwardhan, B. H. (1975).[5] Synthesis of alpha-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences. Link

  • Răduţiu, A. C., et al. (2007). 2-(α-Aryloxyacetyl)-phenoxathiin derivatives: Synthesis and properties. Revue Roumaine de Chimie. Link

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides. Journal of Organic Chemistry. Link

  • Chemguide. Preparation of Acyl Chlorides. Link

Sources

An In-Depth Technical Guide to 2-(4-nitrophenoxy)tetradecanoyl chloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-nitrophenoxy)tetradecanoyl chloride, a specialized chemical intermediate with potential applications in biomedical research and drug development. While specific literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on analogous compounds to detail its molecular characteristics, a plausible synthetic route, and its prospective utility. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel fatty acid derivatives.

Introduction

2-(4-nitrophenoxy)tetradecanoyl chloride belongs to the class of activated fatty acid derivatives. The structure combines a 14-carbon fatty acid chain (tetradecanoic or myristic acid), a nitrophenoxy group at the alpha-position, and a reactive acyl chloride moiety. The long alkyl chain imparts significant hydrophobicity, while the nitrophenoxy group introduces specific electronic and steric properties that can be exploited in various chemical and biological contexts. The acyl chloride function makes it a highly reactive acylating agent, suitable for the covalent modification of a wide range of nucleophiles, including amines, alcohols, and thiols on biomolecules. This guide will detail the molecular properties, a proposed synthetic pathway, and potential research applications of this compound.

Molecular and Physicochemical Properties

The molecular formula for 2-(4-nitrophenoxy)tetradecanoyl chloride is C₂₀H₃₀ClNO₄. Based on this, a summary of its key computed physicochemical properties is presented in Table 1. These properties are calculated based on the structure of the closely related isomer, 2-(2-nitrophenoxy)tetradecanoyl chloride, and are expected to be very similar for the 4-nitro isomer.

PropertyValueSource
Molecular Formula C₂₀H₃₀ClNO₄Deduced from[1]
Molecular Weight 383.9 g/mol [2]
Exact Mass 383.1863361 Da[2]
XLogP3-AA (Lipophilicity) 8.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 14[2]
Topological Polar Surface Area 72.1 Ų[2]

Synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride

The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride can be logically approached in a two-step process: first, the synthesis of the parent carboxylic acid, 2-(4-nitrophenoxy)tetradecanoic acid, followed by its conversion to the acyl chloride. This strategy is based on well-established reactions in organic chemistry.

Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid

The synthesis of the parent carboxylic acid can be achieved via a nucleophilic substitution reaction between 4-nitrophenol and a 2-halotetradecanoic acid derivative, such as methyl 2-bromotetradecanoate, followed by hydrolysis of the ester. This approach is analogous to the synthesis of other phenoxyalkanoic acids, which are known to have applications as herbicides.[3][4]

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid cluster_1 Step 2: Conversion to Acyl Chloride 4-Nitrophenol 4-Nitrophenol SN2_Reaction Nucleophilic Substitution (SN2) 4-Nitrophenol->SN2_Reaction Methyl_2-bromotetradecanoate Methyl_2-bromotetradecanoate Methyl_2-bromotetradecanoate->SN2_Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->SN2_Reaction Intermediate_Ester Methyl 2-(4-nitrophenoxy)tetradecanoate SN2_Reaction->Intermediate_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Intermediate_Ester->Hydrolysis Carboxylic_Acid 2-(4-nitrophenoxy)tetradecanoic acid Hydrolysis->Carboxylic_Acid Carboxylic_Acid_2 2-(4-nitrophenoxy)tetradecanoic acid Acyl_Chloride_Formation Acyl Chloride Formation Carboxylic_Acid_2->Acyl_Chloride_Formation Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Acyl_Chloride_Formation Final_Product 2-(4-nitrophenoxy)tetradecanoyl chloride Acyl_Chloride_Formation->Final_Product

Caption: Proposed two-step synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Experimental Protocol for the Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid
  • Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Reactant: To the stirred suspension, add methyl 2-bromotetradecanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 2-(4-nitrophenoxy)tetradecanoate by column chromatography on silica gel. The existence of this intermediate is supported by the PubChem entry for methyl 2-(4-nitrophenoxy)tetradecanoate.[1][5]

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl to a pH of approximately 2. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(4-nitrophenoxy)tetradecanoic acid.

Conversion to 2-(4-nitrophenoxy)tetradecanoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7]

Experimental Protocol for the Synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-(4-nitrophenoxy)tetradecanoic acid (1.0 eq).

  • Addition of Reagent: Carefully add an excess of thionyl chloride (SOCl₂, 3-5 eq) to the carboxylic acid at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[8]

  • Reaction: Heat the mixture to reflux (approximately 79 °C for SOCl₂) for 2-4 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Product Isolation: The resulting crude 2-(4-nitrophenoxy)tetradecanoyl chloride can be used directly for subsequent reactions or purified by vacuum distillation if necessary.

Potential Applications and Biological Activity

While there are no specific reports on the applications of 2-(4-nitrophenoxy)tetradecanoyl chloride, the structural motifs suggest several areas of potential utility in research and drug development.

As a Chemical Probe for Protein Acylation

The myristoyl group (derived from tetradecanoic acid) is known to be attached to the N-terminal glycine of certain proteins in a process called N-myristoylation, which is crucial for protein localization and function. 2-(4-nitrophenoxy)tetradecanoyl chloride could serve as a reactive analogue of myristoyl-CoA to study myristoylation or to acylate proteins of interest for functional studies.

In the Synthesis of Novel Bioactive Molecules

The nitroaromatic group is a versatile functional group in medicinal chemistry and can be found in a number of approved drugs.[9] The nitro group can act as a bioisostere for other functional groups and can be reduced to an amino group, providing a handle for further chemical modification.[10] Therefore, 2-(4-nitrophenoxy)tetradecanoyl chloride could be a valuable building block for the synthesis of new drug candidates.

Potential as a Cytotoxic Agent

Several studies have demonstrated the cytotoxic effects of compounds containing nitrophenoxy and other nitro-containing moieties.[2][11][12][13][14] The mechanism of cytotoxicity can vary but may involve the induction of oxidative stress or apoptosis. The long fatty acid chain of 2-(4-nitrophenoxy)tetradecanoyl chloride could facilitate its incorporation into cellular membranes, potentially enhancing its cytotoxic effects. A plausible mechanism of action could involve the acylation of critical cellular nucleophiles, leading to enzyme inhibition or disruption of cellular signaling pathways.

Cytotoxicity_Mechanism Compound 2-(4-nitrophenoxy)tetradecanoyl chloride Cell_Membrane Cell Membrane Penetration Compound->Cell_Membrane Intracellular_Target Intracellular Nucleophile (e.g., Protein Thiol) Cell_Membrane->Intracellular_Target Acylation Covalent Acylation Intracellular_Target->Acylation Enzyme_Inhibition Enzyme Inhibition/ Disruption of Signaling Acylation->Enzyme_Inhibition Apoptosis Apoptosis/ Cell Death Enzyme_Inhibition->Apoptosis

Caption: A hypothetical mechanism for the cytotoxicity of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Safety and Handling

2-(4-nitrophenoxy)tetradecanoyl chloride is expected to be a reactive and potentially hazardous compound. As an acyl chloride, it will be corrosive and will react with water, including moisture in the air, to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Compounds containing the nitrophenoxy group may also be toxic, and appropriate precautions should be taken to avoid inhalation, ingestion, and skin contact.[13]

Conclusion

2-(4-nitrophenoxy)tetradecanoyl chloride represents a potentially valuable chemical tool for researchers in chemistry, biology, and medicine. Although not commercially available, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive acyl chloride, a hydrophobic fatty acid chain, and an electronically distinct nitrophenoxy group makes it an interesting candidate for a variety of applications, from a probe for protein modification to a building block for the synthesis of novel bioactive compounds. Further research is warranted to explore the full potential of this and related molecules.

References

  • PubChem. 2-(2-Nitrophenoxy)tetradecanoyl chloride. National Center for Biotechnology Information. [Link]

  • Buser, H. R., & Müller, M. D. (1997). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 1. Enantiomerization and Enantioselective Degradation of the Chiral 2-Phenoxypropionic Acid Herbicides. Environmental Science & Technology, 31(7), 1960-1967.
  • Hanusch, A. L., et al. (2015). Genotoxicity and cytotoxicity evaluation of the neolignan analogue 2-(4-Nitrophenoxy)-1-phenylethanone and its Protective effect against DNA damage. Genetics and Molecular Biology, 38(4), 536-543.
  • Müller, M. D., & Buser, H. R. (1997). Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D₂O/Soil System. Environmental Science & Technology, 31(7), 1968-1972.
  • BenchChem. (2025). A Comparative Analysis of the Cytotoxic Profiles of 1-(4-nitrophenyl)
  • Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Atmospheric Chemistry and Physics, 22(4), 2569-2583.
  • Hrockova, M., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3505.
  • PubChem. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
  • D'Errico, G., et al. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation.
  • U.S. Environmental Protection Agency. (2023). Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester - Substance Details. U.S. EPA.
  • Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]

  • Smith, A. E. (1978). BIOLOGICAL DEGRADATION OF THE PHENOXY ACID HERBICIDE 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D).
  • European Patent Office. (1989). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
  • LibreTexts Chemistry. (2023).
  • Atkinson, A., et al. (1977). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 20(12), 1612-1617.
  • Kwiecień, H., et al. (2011). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 85(1), 143-151.
  • Chemistry Steps. (2024). Alcohols to Acid Chlorides.
  • ChemRxiv. (2025). Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions.
  • Frontiers Media. (2021). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • Gbededo, S. A., et al. (2022). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 27(23), 8238.
  • MDPI. (2022).
  • Drug Discovery World. (2026).

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A Technical Guide to the Solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-nitrophenoxy)tetradecanoyl chloride, a specialized acyl chloride of interest in organic synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a three-pronged approach for researchers. First, it establishes a theoretical solubility profile based on a detailed analysis of the molecule's structural components and the fundamental principle of "like dissolves like." Second, it presents a rigorous, step-by-step experimental protocol for the empirical determination of solubility using the shake-flask method coupled with UV-Visible spectrophotometry. Third, it provides an illustrative table of expected solubility across a range of common organic solvents, serving as a practical starting point for experimental design. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

2-(4-nitrophenoxy)tetradecanoyl chloride is a derivative of tetradecanoic acid (myristic acid), featuring a long C14 alkyl chain, a reactive acyl chloride functional group, and a polar 4-nitrophenoxy head group. While its parent compound, myristoyl chloride, is utilized in the synthesis of surfactants, pharmaceuticals, and polymers, the addition of the 2-(4-nitrophenoxy) moiety introduces unique electronic and steric properties, making it a potentially valuable building block in targeted synthesis.[1][2]

The success of any chemical process, from laboratory-scale synthesis to industrial manufacturing, is fundamentally dependent on the solubility of its components. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in the design of purification processes such as crystallization and chromatography. In the context of drug development, understanding a compound's solubility is paramount for formulation, as it directly impacts bioavailability.[3] This guide provides the theoretical and practical framework for understanding and determining the solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[4] An analysis of the distinct structural features of 2-(4-nitrophenoxy)tetradecanoyl chloride allows for a robust prediction of its solubility behavior.

  • The Tetradecanoyl Backbone: The 14-carbon aliphatic chain is the dominant feature of the molecule. This long, nonpolar hydrocarbon tail imparts significant lipophilicity, predicting high solubility in nonpolar organic solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

  • The Acyl Chloride Functional Group: This group is highly polar and, more importantly, highly reactive. Acyl chlorides readily undergo nucleophilic substitution with protic solvents like water and alcohols in a process called solvolysis, forming the corresponding carboxylic acid or ester.[5][6][7] Therefore, true solubility can only be meaningfully determined in aprotic solvents. The reactivity also means that even trace amounts of water in aprotic solvents can lead to degradation over time.

  • The 2-(4-nitrophenoxy) Group: This aromatic substituent introduces several key characteristics. The ether linkage and the nitro group add significant polarity and the potential for dipole-dipole interactions. The aromatic ring itself can engage in π-stacking interactions. This polar "head" of the molecule suggests that solubility will be enhanced in solvents that possess some degree of polarity.

Predicted Solubility:

Based on this analysis, 2-(4-nitrophenoxy)tetradecanoyl chloride is expected to exhibit a dualistic solubility profile. Its long alkyl chain will drive solubility in nonpolar aprotic solvents, while the polar head will favor interactions with polar aprotic solvents.

  • High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether, tetrahydrofuran), which can effectively solvate both the nonpolar chain and the polar functionalities.

  • Moderate to High Solubility Expected: In nonpolar solvents like toluene and hexane.

  • Limited Solubility Expected: In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where the solvation of the long, nonpolar alkyl chain is less favorable.

  • Reactive/Unstable: In any protic solvent, including water, methanol, and ethanol, due to rapid solvolysis.[8][9]

Experimental Protocol: Quantitative Determination of Solubility

To obtain precise solubility data, an empirical approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4] The protocol below is tailored for 2-(4-nitrophenoxy)tetradecanoyl chloride, incorporating UV-Visible spectrophotometry for quantification, which is well-suited due to the strong chromophore of the 4-nitrophenoxy group.[3][10][11]

Safety Precautions
  • Acyl chlorides are corrosive and react with moisture to release hydrogen chloride (HCl) gas, which is also corrosive and a respiratory irritant.[8] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • All solvents should be anhydrous (dry) to prevent premature degradation of the acyl chloride.

Materials and Reagents
  • 2-(4-nitrophenoxy)tetradecanoyl chloride

  • Anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of 2-(4-nitrophenoxy)tetradecanoyl chloride and dissolve it in a known volume (e.g., 10 mL) of the chosen anhydrous solvent in a volumetric flask. This is your stock solution.

  • Create Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the compound. Measure the absorbance of each standard solution at this λmax, using the pure solvent as a blank.

  • Plot the Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which should adhere to the Beer-Lambert law.

Part B: Shake-Flask Solubility Measurement

  • Prepare Saturated Solutions: To a series of labeled vials, add a known volume of each anhydrous solvent (e.g., 2 mL).

  • Add Excess Solute: Add an excess amount of 2-(4-nitrophenoxy)tetradecanoyl chloride to each vial. "Excess" means that undissolved solid should be clearly visible after initial mixing.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Centrifuge the vials to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry vial. This step is crucial to remove any suspended microparticles.

  • Dilution and Quantification: Dilute the filtered supernatant with a known volume of the same solvent to bring its concentration within the linear range of your calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the predetermined λmax.

  • Calculate Solubility: Using the absorbance value and the equation from your calibration curve, calculate the concentration of the diluted sample. Account for the dilution factor to determine the final solubility of the saturated solution. Report the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Part A: Calibration cluster_exp Part B: Solubility Measurement A1 Prepare Stock Solution A2 Create Serial Dilutions A1->A2 A3 Measure Absorbance of Standards A2->A3 A4 Generate Calibration Curve A3->A4 B6 Measure Sample Absorbance A4->B6 Use Curve for Quantification B1 Add Excess Solute to Solvent B2 Equilibrate (24-48h, 25°C) B1->B2 B3 Centrifuge to Separate Solid B2->B3 B4 Filter Supernatant B3->B4 B5 Dilute Sample B4->B5 B5->B6 C1 Calculate Final Solubility B6->C1

Caption: Workflow for solubility determination.

Illustrative Solubility Data

The following table presents expected solubility data for 2-(4-nitrophenoxy)tetradecanoyl chloride based on the theoretical principles discussed. This data is intended as a guideline for solvent selection and should be confirmed experimentally using the protocol provided.

SolventSolvent TypePredicted Qualitative SolubilityPredicted Quantitative Solubility (at 25°C)Notes
HexaneNonpolar AproticSparingly Soluble to Soluble10 - 50 mg/mLSolvates the alkyl chain well.
TolueneNonpolar AproticSoluble50 - 100 mg/mLAromatic character aids in dissolving the head group.
Dichloromethane (DCM)Polar AproticVery Soluble> 100 mg/mLExcellent balance for both parts of the molecule.
Diethyl EtherPolar AproticSoluble50 - 100 mg/mLGood general-purpose solvent.
Tetrahydrofuran (THF)Polar AproticVery Soluble> 100 mg/mLSimilar to DCM in solvating ability.
Ethyl AcetatePolar AproticSoluble50 - 100 mg/mLGood balance of polarity.
AcetonitrilePolar AproticSparingly Soluble5 - 20 mg/mLPolarity may be too high for the alkyl chain.
Dimethyl Sulfoxide (DMSO)Highly Polar AproticPoorly Soluble< 5 mg/mLPoor solvation of the long alkyl chain.
Methanol / EthanolPolar ProticReactive N/ARapidly undergoes solvolysis.
WaterPolar ProticReactive / Insoluble N/ARapidly hydrolyzes.[9]

Conclusion

The solubility of 2-(4-nitrophenoxy)tetradecanoyl chloride is a complex interplay between its dominant nonpolar alkyl chain and its polar, reactive head group. This guide establishes that the compound is best handled in anhydrous, aprotic solvents, with chlorinated and ethereal solvents like dichloromethane and THF predicted to be the most effective. The provided experimental protocol offers a reliable and self-validating system for researchers to obtain precise, quantitative solubility data, which is indispensable for optimizing reaction conditions, developing purification strategies, and advancing formulation studies. By integrating theoretical predictions with a practical experimental framework, this document serves as an essential resource for any scientist or developer working with this compound.

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Navigating the Synthesis and Application of 2-(4-nitrophenoxy)tetradecanoyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the exploration of novel chemical entities is paramount to innovation. 2-(4-nitrophenoxy)tetradecanoyl chloride stands as a molecule of significant potential, yet its acquisition is not a matter of simple procurement. This guide provides an in-depth technical overview, from its synthesis via logical, field-proven protocols to its potential applications, empowering researchers to harness its capabilities.

Introduction: Understanding the Molecule

2-(4-nitrophenoxy)tetradecanoyl chloride is a specialized fatty acid derivative. Its structure, combining a long C14 aliphatic chain with a 4-nitrophenoxy moiety and a highly reactive acyl chloride group, suggests its utility as a versatile chemical tool. The long lipid chain imparts hydrophobicity, potentially facilitating interactions with cell membranes or lipophilic binding pockets of proteins. The 4-nitrophenoxy group can serve as a spectroscopic reporter or a leaving group in nucleophilic substitution reactions. The terminal acyl chloride is a powerful acylating agent, enabling the covalent modification of a wide range of nucleophiles, such as amines, alcohols, and thiols on biomolecules.

The a-phenoxy substitution is a key feature, and the electron-withdrawing nature of the nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-nitrated counterpart. This heightened reactivity, however, necessitates careful handling and strategic planning in its synthetic application.

Procurement and Pricing: A Custom Synthesis Approach

A thorough search of commercial chemical catalogs reveals that 2-(4-nitrophenoxy)tetradecanoyl chloride is not a stock item. Therefore, its acquisition necessitates a custom synthesis approach. Several companies specialize in the custom synthesis of complex lipids and fatty acid derivatives.

Table 1: Custom Synthesis Service Providers

Company NameSpecializationWebsite
BOC SciencesCustom synthesis of natural and non-natural fatty acids, including functionalized variants.[][]
Pharma Inventor Inc.Custom synthesis of a wide range of organic compounds, including fatty acid analogues.[3][Link]
Tokyo Chemical Industry (TCI)Custom synthesis of organic compounds from milligram to kilogram scales.[4]
Otava ChemicalsCustom synthesis of organic molecules for biotech and pharmaceutical applications.[5][Link]
Alfa ChemistryCustom synthesis of biosynthetic chemicals, including acids and esters.[6]

Pricing for custom synthesis is determined on a case-by-case basis, contingent on the complexity of the synthesis, the required purity, and the desired quantity. Researchers should contact these providers with the proposed synthetic route and desired specifications to obtain a quote.

The synthesis of this molecule can be logically broken down into two main stages: the synthesis of the precursor carboxylic acid, 2-(4-nitrophenoxy)tetradecanoic acid, followed by its conversion to the target acyl chloride. The necessary starting materials for this proposed synthesis are readily available.

Table 2: Suppliers and Indicative Pricing of Starting Materials

Starting MaterialSupplier(s)Indicative Pricing (Subject to Change)
2-Bromotetradecanoic acidSanta Cruz Biotechnology, Chemada Fine ChemicalsContact for quote
4-NitrophenolSigma-Aldrich, Thermo Scientific, Simson Pharma~$30-50 for 100g

Proposed Synthesis and Experimental Protocols

The following section outlines a robust, two-step synthetic pathway for 2-(4-nitrophenoxy)tetradecanoyl chloride. Each step is designed as a self-validating system, with clear analytical checkpoints to ensure the integrity of the intermediates and the final product.

G cluster_0 Step 1: Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid cluster_1 Step 2: Conversion to Acyl Chloride 2-Bromotetradecanoic_acid 2-Bromotetradecanoic acid Reaction1 Williamson Ether Synthesis (Base, Solvent) 2-Bromotetradecanoic_acid->Reaction1 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction1 Intermediate_Acid 2-(4-nitrophenoxy)tetradecanoic acid Reaction1->Intermediate_Acid Purification1 Purification (e.g., Recrystallization) Intermediate_Acid->Purification1 Analysis1 Analysis (NMR, MS, HPLC) Purification1->Analysis1 Intermediate_Acid_2 2-(4-nitrophenoxy)tetradecanoic acid Analysis1->Intermediate_Acid_2 Proceed if pure Reaction2 Acyl Chloride Formation Intermediate_Acid_2->Reaction2 Chlorinating_Agent Thionyl Chloride (SOCl2) Chlorinating_Agent->Reaction2 Final_Product 2-(4-nitrophenoxy)tetradecanoyl chloride Reaction2->Final_Product Purification2 Purification (Distillation under vacuum) Final_Product->Purification2 Analysis2 Analysis (NMR, IR, GC-MS) Purification2->Analysis2

Caption: Proposed synthetic workflow for 2-(4-nitrophenoxy)tetradecanoyl chloride.
Part 1: Synthesis of 2-(4-nitrophenoxy)tetradecanoic acid

This step involves a Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an organohalide.

Expertise & Experience Behind the Choices:

  • Reaction: The Williamson ether synthesis is chosen for its robustness and high-yield potential in forming the C-O bond between the 4-nitrophenol and the tetradecanoic acid backbone.

  • Base: A moderately strong base like potassium carbonate is selected. It is sufficient to deprotonate the acidic phenol but not so strong as to cause unwanted side reactions with the carboxylic acid. A stronger base could lead to the formation of a carboxylate salt, which might have different solubility and reactivity.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction themselves.

  • Temperature: An elevated temperature is used to increase the reaction rate, but it should be carefully controlled to prevent decomposition of the starting materials or products.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Slowly add a solution of 2-bromotetradecanoic acid (1.0 equivalent) in anhydrous DMF to the stirred mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) to a pH of 2-3. This will protonate the carboxylic acid, causing it to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Trustworthiness through a Self-Validating System:

  • In-process check: TLC analysis should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

  • Post-purification analysis:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of signals corresponding to the aromatic protons of the 4-nitrophenoxy group, the aliphatic chain protons, and the methine proton at the alpha-position to the carboxylic acid. The integration of these signals should match the expected proton count.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated mass of 2-(4-nitrophenoxy)tetradecanoic acid.

    • HPLC: High-performance liquid chromatography analysis should indicate a high degree of purity (ideally >95%).[7][8][9]

Part 2: Conversion to 2-(4-nitrophenoxy)tetradecanoyl chloride

This final step employs a standard and highly effective method for converting a carboxylic acid to a highly reactive acyl chloride.

Expertise & Experience Behind the Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[10][11][12] It is highly effective, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[10][11] Other reagents like oxalyl chloride or phosphorus pentachloride could also be used, but thionyl chloride offers a good balance of reactivity and ease of handling.[10][13]

  • Solvent: The reaction is often run neat or in an inert, high-boiling solvent like toluene to control the reaction temperature.

  • Catalyst: A catalytic amount of DMF can be added to accelerate the reaction via the formation of a Vilsmeier intermediate.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure complete conversion. Anhydrous conditions are critical, as acyl chlorides are highly moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.[14][15][16]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts), place the purified 2-(4-nitrophenoxy)tetradecanoic acid (1.0 equivalent).

  • Carefully add an excess of thionyl chloride (e.g., 2-3 equivalents) to the flask. A few drops of anhydrous DMF can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) and maintain it for 2-4 hours. The reaction is complete when the evolution of gases ceases.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-(4-nitrophenoxy)tetradecanoyl chloride, which is likely a liquid or a low-melting solid, can be further purified by vacuum distillation if necessary.

Trustworthiness through a Self-Validating System:

  • Characterization:

    • ¹H NMR: The proton NMR spectrum will be similar to that of the starting carboxylic acid, but the signal for the acidic proton of the carboxyl group will be absent.

    • Infrared (IR) Spectroscopy: A key diagnostic tool for this conversion. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a new, sharp C=O stretch for the acyl chloride will appear at a higher frequency (typically 1780-1815 cm⁻¹) compared to the carboxylic acid (1700-1725 cm⁻¹).

    • GC-MS (after derivatization): Due to the high reactivity of the acyl chloride, direct analysis by GC-MS may be challenging. However, derivatization with a simple alcohol (e.g., methanol) to form the corresponding methyl ester can be used to confirm the structure and assess purity.

Potential Applications in Research and Drug Development

The unique trifunctional nature of 2-(4-nitrophenoxy)tetradecanoyl chloride opens up a range of potential applications for researchers in the life sciences.

G cluster_apps Potential Applications Molecule 2-(4-nitrophenoxy)tetradecanoyl chloride Probe Chemical Probes for Activity-Based Protein Profiling Molecule->Probe Acylates target proteins Drug_Delivery Drug Delivery Systems (e.g., Lipid-based nanoparticles) Molecule->Drug_Delivery Hydrophobic anchor Signaling Studying Lipid Signaling Pathways Molecule->Signaling Mimics or perturbs lipid messengers Enzyme_Inhibitors Development of Covalent Enzyme Inhibitors Molecule->Enzyme_Inhibitors Irreversibly binds to active site residues

Caption: Conceptual applications of 2-(4-nitrophenoxy)tetradecanoyl chloride.
  • Activity-Based Protein Profiling (ABPP): The acyl chloride can act as a reactive "warhead" to covalently label the active sites of enzymes, such as serine hydrolases or certain proteases. The long lipid tail can direct the molecule to membrane-associated or lipid-binding proteins. The 4-nitrophenoxy group can be used for downstream detection or as a handle for attaching a reporter tag (e.g., a fluorophore or biotin) after the initial labeling event.

  • Development of Covalent Inhibitors: In drug development, covalent inhibitors can offer advantages in terms of potency and duration of action. This molecule could serve as a starting point for designing targeted covalent inhibitors for enzymes involved in lipid metabolism or signaling.

  • Probing Lipid-Protein Interactions: The molecule can be used to investigate how proteins interact with fatty acids. By covalently attaching this lipid mimic to a protein of interest, researchers can study the functional consequences of lipidation.

  • Drug Delivery: The hydrophobic tetradecanoyl chain can be used to anchor drugs or imaging agents to lipid-based drug delivery systems like liposomes or lipid nanoparticles, potentially improving their formulation and cellular uptake.

Conclusion

While not commercially available off-the-shelf, 2-(4-nitrophenoxy)tetradecanoyl chloride is an accessible and highly versatile research tool for scientists and drug developers. Through a well-planned, two-step custom synthesis, researchers can obtain this compound and leverage its unique chemical properties to probe biological systems, develop novel therapeutics, and advance our understanding of complex biochemical processes. The protocols and analytical checkpoints outlined in this guide provide a reliable framework for the successful synthesis and validation of this potent chemical entity.

References

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Methodological & Application

Application Notes and Protocols for the Acylation of Amines with 2-(4-nitrophenoxy)tetradecanoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amide Bond Formation

The acylation of amines to form amides is a cornerstone of organic synthesis, with profound implications in medicinal chemistry, materials science, and the development of bioactive molecules.[1] This protocol details the use of 2-(4-nitrophenoxy)tetradecanoyl chloride, a specialized acylating agent, for the efficient N-acylation of primary and secondary amines. The presence of the long tetradecanoyl chain introduces significant lipophilicity, a property often sought in drug candidates to enhance membrane permeability. The 4-nitrophenoxy moiety at the alpha position offers unique electronic properties and can serve as a useful spectroscopic handle or a potential leaving group in subsequent transformations.[2]

This document provides a comprehensive guide for researchers, covering the underlying chemical principles, a detailed experimental protocol, safety considerations, and analytical characterization of the resulting N-acyl amines.

Reaction Mechanism and Scientific Principles

The acylation of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.[5]

A crucial aspect of this reaction is the in-situ generation of hydrogen chloride (HCl) as a byproduct.[1] Since amines are basic, the HCl produced will react with the starting amine, protonating it to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the acylation reaction.[6][7] To circumvent this, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl as it is formed, thereby ensuring the availability of the free amine for acylation.[1][7]

The 4-nitrophenoxy group attached to the alpha-carbon of the acyl chloride is an electron-withdrawing group, which can influence the reactivity of the carbonyl group.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the acylation of amines with 2-(4-nitrophenoxy)tetradecanoyl chloride.

Caption: Experimental workflow for the acylation of amines.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of a primary or secondary amine with 2-(4-nitrophenoxy)tetradecanoyl chloride. The specific quantities and reaction times may need to be optimized for different amine substrates.

Materials and Reagents
Material/ReagentGradeSupplierNotes
2-(4-nitrophenoxy)tetradecanoyl chloride≥98%Commercially AvailableHandle with care in a fume hood.
Amine (primary or secondary)≥98%Commercially AvailableEnsure the amine is dry.
Triethylamine (Et₃N)Reagent Grade, distilledCommercially AvailableStore over KOH pellets.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent.
Deionized WaterFor work-up.
Saturated Sodium Bicarbonate SolutionFor washing.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel coatedCommercially AvailableFor reaction monitoring.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).

    • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

    • Add triethylamine (1.1-1.5 equivalents) to the stirred solution.[1]

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride:

    • In a separate, dry flask, dissolve 2-(4-nitrophenoxy)tetradecanoyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes using a dropping funnel. A vigorous reaction may occur.[8]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system should be determined based on the polarity of the starting materials and the expected product.

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of deionized water.[9]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[9][10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated amine.[10]

Characterization of the Acylated Product

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or triplet, depending on coupling). Shifts in the signals of the protons adjacent to the nitrogen atom of the original amine. Characteristic signals for the tetradecanoyl chain and the 4-nitrophenoxy group.
¹³C NMR Appearance of a new amide carbonyl carbon signal (typically in the range of 165-175 ppm).
Infrared (IR) Spectroscopy A strong C=O stretching vibration for the amide carbonyl group (typically around 1630-1680 cm⁻¹). An N-H stretching vibration for secondary amides (around 3200-3400 cm⁻¹).
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Inactive amine (protonated)Ensure the use of a sufficient excess of base (e.g., triethylamine).
Wet reagents or solventUse anhydrous solvents and dry reagents.
Sterically hindered amineIncrease reaction time and/or temperature. Consider using a more reactive acylating agent if possible.
Multiple products observed by TLC Side reactionsEnsure slow, controlled addition of the acyl chloride at low temperature.
Impure starting materialsPurify starting materials before use.
Difficult purification Product and starting material have similar polarityOptimize the eluent system for column chromatography. Consider derivatization to alter polarity.

Safety Precautions

  • Acyl Chlorides: 2-(4-nitrophenoxy)tetradecanoyl chloride is a reactive and corrosive compound.[11] It is moisture-sensitive and will react with water to produce HCl gas.[12] Always handle acyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Bases: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

  • General: Avoid breathing vapors and contact with skin and eyes.[15] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention immediately.[14] All waste materials should be disposed of in accordance with local regulations.

Conclusion

This protocol provides a robust and reliable method for the acylation of primary and secondary amines using 2-(4-nitrophenoxy)tetradecanoyl chloride. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize a wide range of N-acylated amines for various applications in drug discovery and chemical biology.

References

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Vedantu. (n.d.). Chemical Properties of Amines: Acylation, Basicity Explained. Retrieved from [Link]

  • Brainly. (2024, April 16). [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What -. Retrieved from [Link]

  • Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]

  • Allen. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Li, C. J., & Tunge, J. A. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6682-6686.
  • Chemistry Student. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines.
  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. It. Retrieved from [Link]

  • Corrie, J. E. T., et al. (2005). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic Letters, 7(13), 2571-2574.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. This was done via.... Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • OC Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Ishii, A., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
  • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis - Lesson. Retrieved from [Link]

  • Journal of Chemical Education. (2025, October 21). Synthesis of Benzoylferrocene by Friedel–Crafts Acylation: Reinforcing Recrystallization and Spectroscopic Techniques in the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides [Video]. YouTube. Retrieved from [Link]

  • Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis, 175, 106178.
  • ACS Publications. (n.d.). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Comprehensive Study on Acylation of Amine through Novel Techniques. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Nitrophenoxy)ethyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Nitrophenoxy)tetradecanoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

Sources

Application Note: Synthesis of Peptidomimetics using 2-(4-nitrophenoxy)tetradecanoyl chloride

[1]

Introduction & Mechanistic Rationale

The Role of NPTC in Peptidomimetic Design

In drug discovery, native peptides often suffer from poor bioavailability and rapid degradation.[1] Lipidation —the attachment of fatty acid chains—is a proven strategy to overcome these limitations (e.g., Liraglutide).[1] However, standard linear lipids (like myristic acid) are susceptible to rapid

1

2-(4-nitrophenoxy)tetradecanoyl chloride (NPTC) offers a superior structural alternative due to two key features:

  • 
    -Heteroatom Substitution:  The phenoxy group at the C2 (
    
    
    ) position creates significant steric hindrance and alters the electronic environment of the amide bond.[1] This effectively blocks aminopeptidases and prevents metabolic degradation of the lipid tail.[1]
  • Functionalizable Handle: The p-nitro group serves as a potential site for further chemical modification (e.g., reduction to an aniline for cross-linking or fluorescent labeling) or provides unique

    
    -
    
    
    stacking interactions within a receptor binding pocket.[1]
Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway.[1] The electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic amine (N-terminus or Lysine side chain) of the peptidomimetic, eliminating chloride to form a stable amide bond.[1]

ReactionMechanismReagent2-(4-nitrophenoxy)tetradecanoyl chloride(Electrophile)IntermediateTetrahedralIntermediateReagent->IntermediateNucleophilic AttackPeptidePeptidomimetic(Nucleophile: -NH2)Peptide->IntermediateProductLipidatedPeptidomimetic(Stable Amide)Intermediate->ProductElimination of Cl-ByproductHCl(Scavenged by Base)Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-acylation of a peptidomimetic amine using NPTC.

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Reagent 2-(4-nitrophenoxy)tetradecanoyl chlorideAcylating agent (Lipid donor)
Substrate Resin-bound peptide or Free amine peptidomimeticNucleophilic acceptor
Base DIPEA (N,N-Diisopropylethylamine)Proton scavenger (neutralizes HCl)
Solvent Anhydrous DCM (Dichloromethane) or DMFReaction medium (DCM preferred for acid chlorides)
Catalyst DMAP (4-Dimethylaminopyridine)Acylation catalyst (Optional, use <10 mol%)
Quench Methanol or WaterDeactivates excess acid chloride
Pre-Reaction Considerations[1]
  • Moisture Sensitivity: Acid chlorides hydrolyze rapidly in moist air.[1] Store NPTC under argon/nitrogen and handle in a fume hood using dry syringes.[1]

  • Stereochemistry: NPTC contains a chiral center at the C2 position.[1] Commercial preparations are typically racemic.[1] If diastereomeric purity is required, separate the resulting lipopeptide diastereomers via RP-HPLC.[1]

Step-by-Step Synthesis (Solid-Phase)

This protocol assumes the peptidomimetic is assembled on a solid support (e.g., Rink Amide resin) with the N-terminal amine deprotected.[1]

Step 1: Resin Preparation

  • Swell the resin (0.1 mmol scale) in dry DCM for 20 minutes.

  • Drain the solvent and wash 3x with anhydrous DCM to remove any residual DMF or amine scavengers.[1]

Step 2: Acylation Reaction

  • Prepare Solution A: Dissolve 2-(4-nitrophenoxy)tetradecanoyl chloride (0.3 mmol, 3 equiv.) in 2 mL of anhydrous DCM.

  • Prepare Solution B: Mix DIPEA (0.6 mmol, 6 equiv.) in 1 mL of anhydrous DCM.

  • Add Solution B to the resin, followed immediately by Solution A.[1]

  • Optional: Add a catalytic amount of DMAP (0.01 mmol) if the amine is sterically hindered.[1]

  • Incubate: Shake gently at room temperature for 2–4 hours. Monitor the reaction using the Kaiser Test (Ninhydrin).[1]

    • Note: The bulky lipid tail may slow down the kinetics.[1] If the Kaiser test remains positive (blue), repeat the coupling (double couple).[1]

Step 3: Washing & Cleavage [1]

  • Drain the reaction vessel.[1]

  • Wash resin: 3x DCM, 3x DMF, 3x DCM.[1]

  • Cleavage: Treat resin with TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the crude lipopeptide in cold diethyl ether. Centrifuge and dry.

Purification & Analysis

Due to the high lipophilicity of the tetradecanoyl chain, standard C18 HPLC gradients may result in long retention times.[1]

  • Column: C4 or C8 semi-preparative column (preferred over C18 to prevent irreversible binding).

  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile/Isopropanol (1:[1]1) + 0.1% TFA (Isopropanol helps solubilize the lipid tail).[1]

  • Gradient: 50% B to 100% B over 30 minutes.

Workflow Visualization

WorkflowStartStart: Deprotected Peptide on ResinPrepDissolve NPTC in dry DCM(Argon Atmosphere)Start->PrepCouplingCoupling Reaction(3 eq. NPTC, 6 eq. DIPEA)2-4 HoursPrep->CouplingCheckKaiser TestCoupling->CheckDoubleCoupleRepeat CouplingCheck->DoubleCouplePositive (Blue)CleaveTFA Cleavage & Ether PrecipitationCheck->CleaveNegative (Colorless)DoubleCouple->CouplingPurifyHPLC Purification(C4/C8 Column)Cleave->Purify

Figure 2: Decision tree for the synthesis and purification of NPTC-modified peptidomimetics.

Scientific Validation & Troubleshooting

Why this Reagent? (The "Why")

The inclusion of the 2-(4-nitrophenoxy) moiety serves as a "metabolic shield."[1] In standard myristoylation, the amide bond is accessible to hydrolases.[1] The steric bulk of the phenoxy group at the

1PPAR

1
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh bottle of NPTC; add molecular sieves to DCM.
Incomplete Coupling Steric HindranceUse microwave-assisted synthesis (50°C, 10 min) or switch solvent to NMP for better swelling.[1]
Product Retention "Sticky" LipophilicitySwitch HPLC column to C4; add 10-20% Isopropanol to Mobile Phase B.
Multiple Peaks DiastereomersThe reagent is racemic.[1] Expect two peaks (R/S isomers) in HPLC.[1] Collect both or separate if chiral purity is needed.

References

  • Bellmann-Sickert, K., & Beck-Sickinger, A. G. (2010).[1] Peptide drugs to target G protein-coupled receptors.[1] Trends in Pharmacological Sciences, 31(9), 434-441.[1] Link

  • Li, W., et al. (2012).[1][2] Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 311-318.[1][2] Link

  • Ismaiel, A. M., et al. (1998).[1] Combinatorial libraries of peptidomimetic aminothioether acids. World Intellectual Property Organization, WO1998046786A1.[1] Link

  • BOC Sciences. (2023).[1] 2-(4-Nitrophenoxy)tetradecanoyl chloride Product Page. Chemical Catalog.

Application Notes and Protocols for Amide Bond Formation with Long-Chain Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Long-Chain Amides

The formation of amide bonds is a cornerstone of organic synthesis, fundamental to the creation of peptides, pharmaceuticals, and polymers.[][2] When this chemistry is extended to long-chain acid chlorides and amines, it unlocks a diverse class of molecules with critical applications in materials science, biochemistry, and drug delivery. These long-chain amides, often referred to as fatty amides or lipid amides, are integral components of biological membranes, and their synthetic analogues are utilized as surfactants, lubricants, and drug-eluting coatings.

This guide provides a comprehensive overview of the procedural nuances and mechanistic underpinnings of amide bond formation using long-chain acid chlorides. It is designed for researchers, scientists, and drug development professionals seeking to master this essential transformation, with a focus on addressing the unique challenges posed by the hydrophobic nature of the reactants.

Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway

The reaction between an acid chloride and an amine to form an amide proceeds via a well-established nucleophilic acyl substitution mechanism.[3][4][5] This pathway can be dissected into three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[4][6][7] This initial attack results in the formation of a tetrahedral intermediate.[3][4][5]

  • Chloride Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[4][5][7]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and a salt byproduct.[4][5] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[][5][8][9]

Amide Bond Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Long-Chain\nAcid Chloride Long-Chain Acid Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate Long-Chain\nAcid Chloride->Tetrahedral\nIntermediate 1. Nucleophilic Attack Amine Amine Amine->Tetrahedral\nIntermediate Long-Chain\nAmide Long-Chain Amide Tetrahedral\nIntermediate->Long-Chain\nAmide 2. Chloride Elimination HCl HCl Tetrahedral\nIntermediate->HCl 3. Deprotonation (with base)

Figure 1: General workflow for amide bond formation.

Navigating the Challenges of Long-Chain Substrates

While the fundamental mechanism is straightforward, the introduction of long alkyl chains (typically C8 or longer) presents practical challenges that require careful consideration and protocol optimization.

  • Solubility: Long-chain acid chlorides and the resulting amides often exhibit poor solubility in common aqueous and some organic solvents.[10] This can lead to heterogeneous reaction mixtures, slower reaction rates, and difficulties in purification.

  • Steric Hindrance: Although less common with linear long-chain substrates, branching near the reactive centers of either the acid chloride or the amine can significantly slow down the reaction rate.[11]

  • Hydrolysis of the Acid Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis by water, which can be present as a contaminant in solvents or introduced during workup.[12] This side reaction consumes the starting material and forms the corresponding carboxylic acid, complicating purification.

Strategic Approaches and Protocol Design

To overcome these challenges, a systematic approach to the selection of solvents, bases, and reaction conditions is paramount.

Solvent Selection

The choice of solvent is critical for ensuring that both the long-chain acid chloride and the amine remain in solution.

  • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used aprotic solvents that can effectively solvate a wide range of substrates.[13]

  • Two-Phase Systems (Schotten-Baumann Conditions): For reactions involving an aqueous base, a two-phase system, such as dichloromethane and water, is often employed.[3][14] The organic phase contains the acid chloride and amine, while the aqueous phase contains the base.[3] This setup, known as the Schotten-Baumann reaction condition, allows for the efficient neutralization of the generated HCl while keeping the organic reactants and products in a separate phase.[9][14][15]

Base Selection

The base plays a dual role: it neutralizes the HCl byproduct and can influence the reaction rate.

  • Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIEA) are common organic bases that are soluble in organic solvents and effectively scavenge HCl.[13]

  • Inorganic Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and sodium bicarbonate (NaHCO3) are often used in aqueous solutions, particularly under Schotten-Baumann conditions.[] Inorganic bases can sometimes lead to cleaner reactions and easier workups.[]

  • Pyridine: Pyridine can be used as both a base and a catalyst.[16]

Reaction Temperature and Stoichiometry
  • Temperature: The reaction is typically exothermic and is often initiated at 0°C to control the initial rate, followed by warming to room temperature.[][17]

  • Stoichiometry: A slight excess of the amine (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of the acid chloride. Alternatively, if the amine is precious, a slight excess of the acid chloride can be used, with the understanding that it will need to be removed during purification. At least one equivalent of base per equivalent of acid chloride is required to neutralize the generated HCl.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of long-chain amides.

Protocol 1: General Procedure in an Aprotic Solvent

This protocol is suitable for the reaction of a long-chain acid chloride with a primary or secondary amine in a non-aqueous system.

Materials:

  • Long-chain acid chloride (e.g., lauroyl chloride, stearoyl chloride)

  • Amine (e.g., octylamine, dodecylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add TEA or DIEA (1.1-1.5 eq) to the amine solution and stir for 5 minutes.

  • Acid Chloride Addition: Dissolve the long-chain acid chloride (1.05 eq) in a minimal amount of anhydrous DCM (or THF) and add it to a dropping funnel. Add the acid chloride solution dropwise to the stirred amine solution at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or acetonitrile) or by column chromatography on silica gel.[18] For long-chain amides, recrystallization is often the preferred method to avoid the challenges of chromatography with nonpolar compounds.[18]

Protocol 2: Schotten-Baumann Conditions (Two-Phase System)

This protocol is particularly useful when using an inorganic base.

Materials:

  • Long-chain acid chloride

  • Amine

  • Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

  • Dichloromethane (DCM) or diethyl ether

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

Procedure:

  • Reactant Solution: In a beaker, dissolve the amine (1.0 eq) in DCM or diethyl ether.

  • Aqueous Base: In a separate beaker, prepare an aqueous solution of NaOH (e.g., 2 M) or K2CO3.

  • Reaction: To the vigorously stirred solution of the amine, add the long-chain acid chloride (1.05 eq) in one portion. Immediately begin the dropwise addition of the aqueous base solution.

  • Monitoring: Continue vigorous stirring for 30-60 minutes. The product may precipitate out of the organic layer. Monitor the reaction by TLC.

  • Workup:

    • After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Schotten_Baumann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Amine\nin Organic Solvent Dissolve Amine in Organic Solvent Add Acid Chloride\nto Amine Solution Add Acid Chloride to Amine Solution Dissolve Amine\nin Organic Solvent->Add Acid Chloride\nto Amine Solution Prepare Aqueous\nBase Solution Prepare Aqueous Base Solution Add Aqueous Base\nDropwise with\nVigorous Stirring Add Aqueous Base Dropwise with Vigorous Stirring Prepare Aqueous\nBase Solution->Add Aqueous Base\nDropwise with\nVigorous Stirring Add Acid Chloride\nto Amine Solution->Add Aqueous Base\nDropwise with\nVigorous Stirring Separate Phases Separate Phases Add Aqueous Base\nDropwise with\nVigorous Stirring->Separate Phases Extract Aqueous Layer Extract Aqueous Layer Separate Phases->Extract Aqueous Layer Wash & Dry\nOrganic Layer Wash & Dry Organic Layer Extract Aqueous Layer->Wash & Dry\nOrganic Layer Recrystallize Product Recrystallize Product Wash & Dry\nOrganic Layer->Recrystallize Product

Figure 2: Workflow for Schotten-Baumann reaction.

Data Summary: Reaction Parameters

The following table provides a general summary of reaction parameters for the synthesis of long-chain amides. Optimal conditions should be determined empirically for each specific substrate combination.

ParameterConditionRationale
Solvent Anhydrous DCM, THF, or a DCM/Water biphasic systemEnsures solubility of reactants and facilitates reaction.
Base TEA, DIEA, NaOH, K2CO3Neutralizes HCl byproduct to drive the reaction to completion.[][8][9]
Temperature 0°C to Room TemperatureControls the exothermic reaction and prevents side reactions.[]
Reaction Time 1 - 4 hoursTypically sufficient for complete conversion.
Stoichiometry ~1:1.05:1.1 (Amine:Acid Chloride:Base)A slight excess of acid chloride and base ensures full consumption of the amine.
Purification Recrystallization, Column ChromatographyRecrystallization is often preferred for nonpolar long-chain amides.[18]

Conclusion

The formation of amide bonds from long-chain acid chlorides is a robust and versatile reaction. By understanding the underlying mechanism and anticipating the challenges associated with substrate solubility, researchers can effectively design and execute protocols to synthesize a wide array of valuable long-chain amide products. Careful selection of solvents and bases, coupled with appropriate temperature control and purification strategies, are the keys to achieving high yields and purity in these essential transformations.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Amine to Amide (via Acid Chloride) - Common Conditions.
  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? | ResearchGate. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]

  • synthesis of amides from acid chlorides - YouTube. Available at: [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • the preparation of amides - Chemguide. Available at: [Link]

  • Schotten–Baumann reaction - Grokipedia. Available at: [Link]

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  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Acid Chloride + Ammonia = Amide (Mechanism) - YouTube. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]

  • US10053416B1 - Process for producing long chain amino acids and dibasic acids - Google Patents.
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  • Proposed mechanism for the production of acid chlorides using oxalyl... - ResearchGate. Available at: [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate. Available at: [Link]

  • Amide formation from acyl chloride (video) - Khan Academy. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Synthesis of Amide Backbone-Modified Peptides - PubMed. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). Available at: [Link]

  • US10343978B2 - Process for producing long chain amino acids and dibasic acids - Google Patents.
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • a) Challenges in amide synthesis with longer‐chain amine nucleophiles.... - ResearchGate. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions - NSF PAR. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. Available at: [Link]

  • Amide Chain Limitations – Addressing with Unique Reactants - Patsnap Eureka. Available at: [Link]

Sources

Application Note: Precision Synthesis of 2-(4-Nitrophenoxy)tetradecanoic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the optimized protocol for the synthesis of 2-(4-nitrophenoxy)tetradecanoic acid esters . These compounds represent a specialized class of lipid-small molecule conjugates, often utilized as:

  • Metabolic Probes: Non-hydrolyzable ether analogs of fatty acid esters for studying lipid transport and binding (e.g., to Human Serum Albumin or FABPs).

  • Synthetic Intermediates: Precursors for PPAR agonists or functionalized lipid anchors where the nitro group serves as a latent amine for further bioconjugation.

Unlike simple fatty acid esters, the introduction of the bulky, electron-withdrawing 4-nitrophenoxy group at the


-position (C2) introduces steric and electronic factors that require precise control during synthesis to avoid elimination byproducts. This guide focuses on a robust Williamson Ether Synthesis  approach, grounded in mechanistic causality to ensure high reproducibility.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, we deconstruct the target molecule into two commercially accessible or easily synthesized building blocks.

Strategic Disconnection

The target molecule is assembled via an


 displacement reaction. The C2-Oxygen bond is formed by attacking an electrophilic 

-halo fatty ester with a nucleophilic phenoxide.
  • Bond Formed: C(sp3)-O(aryl)

  • Key Intermediate: Methyl (or Ethyl) 2-bromotetradecanoate.

  • Nucleophile: 4-Nitrophenol (enhanced acidity due to the nitro group, pKa ~7.15).

Retrosynthesis Target Target: Methyl 2-(4-nitrophenoxy)tetradecanoate Disconnection Disconnection Strategy (C-O Bond Cleavage) Target->Disconnection Retrosynthesis Precursor1 Electrophile: Methyl 2-bromotetradecanoate Disconnection->Precursor1 Precursor2 Nucleophile: 4-Nitrophenol Disconnection->Precursor2

Figure 1: Retrosynthetic logic for the construction of the


-aryloxy lipid scaffold.

Critical Reagents & Equipment

Reagents
ReagentGradeRoleCritical Note
Myristic Acid (Tetradecanoic acid)>98%Starting MaterialPrecursor for

-bromo ester.
Thionyl Chloride (

)
ReagentPlusChlorinating AgentFreshly distilled if yellow.
Bromine (

)
ACS ReagentBrominating AgentSafety: Highly toxic/corrosive. Handle in hood.
4-Nitrophenol >99%NucleophileRecrystallize if dark (oxidation products).
Methyl 2-bromotetradecanoate >95%ElectrophileCan be purchased or synthesized (Protocol A).
Potassium Carbonate (

)
AnhydrousBaseMust be finely ground/powdered to maximize surface area.
Acetone or Acetonitrile HPLC GradeSolventDry solvents prevent ester hydrolysis.
Equipment
  • Reaction Vessel: 2-neck round-bottom flask (flame-dried) with reflux condenser and

    
     inlet.
    
  • Temperature Control: Oil bath with digital feedback control (accuracy

    
    ).
    
  • Purification: Flash chromatography system (Silica gel 60, 230-400 mesh).

Experimental Protocols

Phase 1: Synthesis of Methyl 2-Bromotetradecanoate (Intermediate)

Note: If this intermediate is commercially available, skip to Phase 2. This protocol describes the Hell-Volhard-Zelinsky (HVZ) modification.

Rationale: Direct bromination of the acid chloride is more selective for the


-position than radical bromination.
  • Activation: In a dry flask under

    
    , dissolve Myristic acid (10.0 g, 43.8 mmol) in 
    
    
    
    (15 mL). Reflux for 1 hour to form myristoyl chloride.
  • Bromination: Cool to

    
    . Add Bromine (
    
    
    
    , 2.5 mL, 48 mmol) dropwise over 30 mins.
    • Mechanistic Insight: The enol of the acid chloride reacts with

      
      .
      
  • Completion: Stir at

    
     for 4 hours until 
    
    
    
    evolution ceases.
  • Esterification: Cool to

    
    . Slowly add anhydrous Methanol (30 mL). Caution: Exothermic.[1] Stir for 1 hour.
    
  • Workup: Dilute with DCM, wash with water, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~85-90% of a pale yellow oil.

Phase 2: Coupling via Williamson Ether Synthesis (Core Protocol)

Rationale: We use a weak base (


) rather than a strong base (NaH) to minimize the risk of 

elimination, which would form the

-unsaturated ester.

Step-by-Step Procedure:

  • Preparation of Nucleophile:

    • To a 250 mL round-bottom flask, add 4-Nitrophenol (1.0 equiv) and anhydrous

      
        (1.5 equiv).
      
    • Add Acetone (0.2 M concentration relative to substrate).

    • Stir at room temperature for 15 minutes. This allows partial deprotonation and formation of the phenoxide surface species.

  • Addition of Electrophile:

    • Add Methyl 2-bromotetradecanoate (1.0 equiv) dropwise.

    • Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv).

    • Mechanistic Insight: KI facilitates the Finkelstein reaction, transiently converting the

      
      -bromo ester to the more reactive 
      
      
      
      -iodo ester in situ.
  • Reaction:

    • Heat the mixture to Reflux (

      
      )  under an inert atmosphere (
      
      
      
      or Ar).
    • Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
    • Time: Typically 6–12 hours.

  • Workup & Isolation:

    • Cool to room temperature.[2][3]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Rinse the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure to obtain the crude residue.[2][3]

    • Dissolve residue in Ethyl Acetate, wash with 1M NaOH (2x) to remove unreacted 4-nitrophenol (which turns the aqueous layer bright yellow).

    • Wash with Brine, dry over

      
      , and concentrate.
      

Workflow Start Start: Reagents Prep Mix Mix 4-Nitrophenol + K2CO3 Solvent: Acetone Start->Mix Add Add Methyl 2-bromotetradecanoate + Cat. KI Mix->Add Reflux Reflux (56°C, 6-12h) Monitor TLC Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Liquid-Liquid Extraction Wash w/ 1M NaOH (Removes Phenol) Filter->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Figure 2: Operational workflow for the Williamson ether coupling and purification.[4]

Purification & Characterization

Flash Chromatography[3]
  • Stationary Phase: Silica Gel 60.

  • Eluent: Gradient of Hexane:Ethyl Acetate (95:5

    
     85:15).
    
  • Observation: The product usually elutes after the non-polar impurities but before any hydrolysis byproducts.

Analytical Validation Criteria

To confirm the identity of Methyl 2-(4-nitrophenoxy)tetradecanoate , ensure the following spectral signatures are present:

TechniqueExpected SignalInterpretation

NMR
(CDCl3)

4.6–4.7 ppm (t or dd, 1H)

-proton (H-2)
. Diagnostic shift due to O-aryl and ester EWG.

6.9 ppm (d, 2H)
Aromatic protons ortho to ether linkage.

8.2 ppm (d, 2H)
Aromatic protons ortho to nitro group (deshielded).

3.75 ppm (s, 3H)
Methyl ester singlet.

NMR

~171 ppm
Carbonyl carbon (Ester).

~76-78 ppm

-Carbon (C-O bond).
HRMS (ESI+)

or

Matches formula

(MW ~379.5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Reaction Steric hindrance of the long chain.Add catalytic KI (Finkelstein condition) or switch solvent to DMF (

) to increase rate.
Elimination Product (

-unsat)
Base is too strong or Temp too high.Ensure

is used, not NaH/KOtBu. Lower temperature to

.
Hydrolysis of Ester Wet solvent or presence of water.[5][6]Use anhydrous solvents.[1] Store

in a desiccator.
Yellow Aqueous Wash Excess 4-nitrophenol.This is normal. Continue washing with 1M NaOH until the aqueous layer is pale/colorless.

References

  • PubChem. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester (CID 116745). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[2][7] (General mechanistic grounding for ether formation). [Link]

  • NIST Chemistry WebBook.Ethyl 2-bromotetradecanoate.

    
    -bromo intermediate). [Link]
    
  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions.[Link]

  • EPA CompTox. Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester Substance Details.[8][Link][8]

Sources

Technical Application Note: Reaction Conditions for 2-(4-Nitrophenoxy)tetradecanoyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction protocols for 2-(4-nitrophenoxy)tetradecanoyl chloride (CAS 116526-84-2), a specialized fatty acid derivative used as a lipophilic building block and mechanistic probe.[1][2] Due to the electron-withdrawing nature of the


-(4-nitrophenoxy) group, this reagent exhibits enhanced electrophilicity compared to standard fatty acyl chlorides.[1][2] However, this same structural feature increases the acidity of the 

-proton, introducing a risk of ketene formation under strongly basic conditions. This document provides optimized protocols for amide and ester bond formation, emphasizing moisture control, base selection, and kinetic management to maximize yield and purity.

Chemical Profile & Reactivity Logic

Structural Analysis[1][2]
  • Lipophilic Tail: The C14 (tetradecanoyl/myristoyl) chain imparts significant lipophilicity (

    
    ), necessitating non-polar or moderately polar organic solvents (DCM, THF, Toluene).
    
  • 
    -Substituent:  The 4-nitrophenoxy group at the C2 position exerts a strong inductive electron-withdrawing effect (-I).[1][2]
    
    • Effect 1 (Electrophilicity): Increases the partial positive charge (

      
      ) on the carbonyl carbon, accelerating nucleophilic attack.
      
    • Effect 2 (Acidity): Increases the acidity of the C2 proton. In the presence of excess base, this can lead to E1cB elimination of HCl to form an aldoketene intermediate, which may dimerize or react non-selectively.

Mechanistic Pathways

The primary desired pathway is Nucleophilic Acyl Substitution (


)  via an addition-elimination mechanism.[1][2][3]

Critical Control Point: To favor substitution over elimination (ketene formation), the nucleophile must be present in excess relative to the acid chloride at the moment of mixing, or the base must be non-nucleophilic and used in strict stoichiometry.

Experimental Protocols

General Handling & Safety
  • Moisture Sensitivity: High. The electron-deficient carbonyl is rapidly hydrolyzed by atmospheric moisture to the corresponding carboxylic acid (2-(4-nitrophenoxy)tetradecanoic acid).[1][2]

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1][2] Handle only in a fume hood.

  • Storage: Store under inert gas (Ar/N

    
    ) at -20°C.
    
Protocol A: Amide Synthesis (Reaction with Amines)

Application: Synthesis of lipophilic amides, peptidomimetics, or activity-based probes.[1][2]

Reagents:

  • Electrophile: 2-(4-nitrophenoxy)tetradecanoyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Nucleophile Solubilization: Dissolve the Amine and Base in anhydrous solvent. Cool the mixture to 0°C in an ice bath.

    • Rationale: Low temperature suppresses potential side reactions (ketene formation) and controls the exotherm.

  • Addition: Dissolve the acid chloride in a minimal volume of solvent. Add this solution dropwise to the amine/base mixture over 10–15 minutes.

    • Critical Step: Adding the acid chloride to the amine ensures the nucleophile is always in excess, trapping the acyl chloride before elimination can occur.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (visualize with UV @ 254 nm due to the nitro group).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine/base).

    • Wash with Saturated NaHCO

      
        (to remove any hydrolyzed acid).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[4]
Protocol B: Ester Synthesis (Reaction with Alcohols)

Application: Synthesis of lipid prodrugs or metabolic probes.

Reagents:

  • Electrophile: 2-(4-nitrophenoxy)tetradecanoyl chloride (1.0 equiv)[1][2]

  • Nucleophile: Alcohol (1.0 - 1.2 equiv)[1][2]

  • Base/Catalyst: Pyridine (excess, acts as solvent/base) OR TEA (1.5 equiv) with DMAP (0.1 equiv).[1][2]

  • Solvent: Anhydrous DCM (if using TEA/DMAP).[1][2]

Procedure:

  • Preparation: Flame-dry glassware under inert atmosphere.

  • Mixture: Dissolve the Alcohol and Base (TEA/Pyridine) in anhydrous DCM. Add DMAP (4-Dimethylaminopyridine) if the alcohol is secondary or sterically hindered.[1][2]

    • Mechanism:[1][2][4][5][6][7] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the alcohol faster than the background reaction.

  • Addition: Cool to 0°C . Add the acid chloride solution dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours). Esters form slower than amides.

  • Workup:

    • Quench with water.[4][6]

    • Wash with 10% Citric Acid or 1M HCl (critical to remove Pyridine/DMAP).

    • Wash with Saturated NaHCO

      
       and Brine.
      
    • Dry and concentrate.[4]

Visualizations

Reaction Mechanism & Pathways

The following diagram illustrates the competition between the desired substitution (


) and the unwanted elimination (Ketene) pathways.

ReactionMechanism Start 2-(4-nitrophenoxy) tetradecanoyl chloride Intermed Tetrahedral Intermediate Start->Intermed + Nu-H (Fast) Ketene Aldoketene (Side Product) Start->Ketene + Base (Slow) (- HCl, Elimination) Base Base (B:) Nu Nucleophile (Nu-H) Product Acylated Product (Amide/Ester) Intermed->Product - HCl Ketene->Product + Nu-H (Trapping) SideProd Dimer / Polymer Ketene->SideProd Dimerization

Caption: Mechanistic bifurcation. The direct path (blue/green) is favored by adding electrophile to nucleophile. The red path (elimination) occurs with excess base or slow nucleophilic attack.

Experimental Workflow

Workflow Step1 1. Preparation Dry glassware, Inert Gas (N2) Step2 2. Solubilization Dissolve Amine/Alcohol + Base in DCM at 0°C Step1->Step2 Step3 3. Addition Dropwise addition of Acid Chloride (Control Exotherm) Step2->Step3 Step4 4. Reaction 0°C -> RT (2-4 hrs) Monitor via TLC (UV 254nm) Step3->Step4 Step5 5. Workup Wash: 1M HCl -> NaHCO3 -> Brine Step4->Step5 Step6 6. Isolation Dry (Na2SO4) -> Concentrate Step5->Step6

Caption: Step-by-step workflow for the acylation of nucleophiles using 2-(4-nitrophenoxy)tetradecanoyl chloride.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.[1][2]Use freshly distilled DCM or store over molecular sieves. Keep reaction under N

.
Emulsion during Workup Long fatty chain (C14) acts as a surfactant.Add a small amount of Methanol to the organic phase or use saturated Brine to break the emulsion.
Colored Impurities Degradation of the nitrophenoxy group.The 4-nitrophenoxy group is yellow.[1][2] If the product is dark brown, reduce reaction temperature.
Starting Material Remains Steric hindrance of the

-substituent.[1]
Add a catalyst (DMAP 10 mol%) or increase temperature to reflux after the initial addition.

References

  • Chemical Reactivity of Acyl Chlorides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link[1][2]

  • Ketene Formation from Acid Chlorides: Tidwell, T. T. (2006). Ketenes.[6][8][9][10][11] John Wiley & Sons. Link[1][2]

  • Nucleophilic Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Lipid Synthesis Techniques: Christie, W. W., & Han, X. (2010).[1] Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. Link

Sources

Application Note: Solvent Selection and Optimization for C14 Myristoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Myristoyl chloride (Tetradecanoyl chloride, C14:0) is a critical lipid-tail anchor used in the synthesis of lipopeptides, prodrugs, and surfactants.[1] Its amphiphilic nature—combining a long hydrophobic C14 chain with a highly reactive, moisture-sensitive acyl chloride group—presents unique solvent selection challenges.[1] This guide provides a technical framework for selecting reaction media that balance solubility, hydrolytic stability, and green chemistry mandates.[1] We introduce 2-Methyltetrahydrofuran (2-MeTHF) as a superior, bio-based alternative to Dichloromethane (DCM) for myristoylation reactions, supported by comparative protocols and safety guidelines.[1]

Chemical Profile & Reactivity Challenges[1]

Myristoyl chloride differs from short-chain acyl chlorides (e.g., acetyl chloride) due to its significant lipophilicity.[1] Successful acylation requires a solvent system that dissolves the fatty chain while preventing the "gelation" often seen when polar by-products (like amine salts) form in non-polar media.[1]

PropertyValueImplication for Solvent Selection
Molecular Structure

High logP requires lipophilic or semi-polar solvents.[1]
Physical State Liquid/Low-melting solid (mp ~6-8°C)Can freeze in cold reactions; solvent must maintain fluidity at 0°C.
Reactivity High (Electrophilic)Incompatible with protic solvents (Alcohols, Water, Amines without base).[1]
Hydrolysis Risk Moderate to HighReacts with trace moisture to form Myristic Acid + HCl.[1]

Solvent Selection Framework

The "Green" Shift: Replacing DCM and DMF

Historically, Dichloromethane (DCM) has been the gold standard for myristoylation due to its high solubility for lipids.[1] However, regulatory pressure and environmental toxicity (halogenated waste) necessitate alternatives.[1]

Recommended Alternative: 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is derived from renewable resources (corncobs/bagasse) and offers distinct technical advantages over DCM and THF:

  • Immiscibility with Water: Unlike THF, 2-MeTHF separates cleanly from water, simplifying aqueous workups (no emulsion formation with fatty soaps).[1]

  • Higher Boiling Point (80°C): Allows for higher temperature reactions compared to DCM (40°C), driving difficult esterifications to completion.[1]

  • Stability: Lower peroxide formation rate than THF.[1][2]

Solvent Performance Matrix[2][3][4]
Solvent ClassSpecific SolventSuitabilityKey Technical Notes
Green Ether 2-MeTHF Excellent Best overall balance.[1][2][3] Clean phase separation; bio-based.[1]
Chlorinated DCM Good (Legacy)High solubility, but environmental hazard.[1] Hard to dry completely.[1]
Aprotic Polar Cyrene™ GoodReplaces DMF/NMP.[1] Excellent for peptide coupling but high boiling point makes removal harder.[1]
Hydrocarbon Toluene ModerateGood for acid chloride stability, but poor solubility for polar amino-acid substrates.[1]
Ethers THF ModerateMiscible with water (hard workup); peroxide risk.[1]

Decision Logic for Solvent Selection

The following decision tree guides the researcher to the optimal solvent based on substrate polarity and reaction conditions.

SolventSelection Start Start: Myristoylation Substrate SubstrateType Substrate Polarity? Start->SubstrateType Lipophilic Lipophilic (e.g., Sterols, Lipids) SubstrateType->Lipophilic High LogP Polar Polar (e.g., Amino Acids, Sugars) SubstrateType->Polar Low LogP ReactionType Reaction Type? SolventA Solvent: 2-MeTHF (Reflux capable, easy workup) ReactionType->SolventA Standard Acylation SolventB Solvent: Toluene (If strictly anhydrous required) ReactionType->SolventB High Temp / Dean-Stark Lipophilic->ReactionType SolventC Solvent: Mixed System (2-MeTHF / DMF or Cyrene) Polar->SolventC Solubility Limited

Figure 1: Decision tree for selecting the optimal reaction medium for C14 acid chloride transformations.

Detailed Experimental Protocols

Protocol A: Green N-Myristoylation of an Amine (Schotten-Baumann Type)

Objective: Synthesize a myristoylated amine using 2-MeTHF to facilitate direct aqueous extraction.

Materials:

  • Substrate: Primary Amine (1.0 equiv)[4]

  • Reagent: Myristoyl Chloride (1.1 equiv) [Sigma-Aldrich]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF[1][2]

Step-by-Step Procedure:

  • Preparation: Purge a reaction flask with

    
    . Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous 2-MeTHF (10 mL per gram of substrate).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Myristoyl chloride may solidify if neat; ensure it is liquid or dissolved in a minimal amount of 2-MeTHF before addition.[1]

  • Addition: Add Myristoyl Chloride (1.1 equiv) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc) or LC-MS.[1] The disappearance of the amine and formation of the less polar amide indicates success.[1]

  • Quench & Workup (The 2-MeTHF Advantage):

    • Add 10% aqueous Ammonium Chloride (

      
      ) directly to the reaction vessel.[1]
      
    • Stir vigorously for 5 minutes.

    • Transfer to a separatory funnel.[1] Observe rapid phase separation (Organic top layer, Aqueous bottom layer).[1]

    • Contrast: In THF, this step would require adding salt or extensive extraction with EtOAc.[1] In 2-MeTHF, the layers split naturally.[1]

  • Isolation: Wash the organic layer with saturated

    
     (to remove Myristic acid byproduct) and Brine.[1] Dry over 
    
    
    
    , filter, and concentrate.
Protocol B: Handling & Quenching Safety

Myristoyl chloride hydrolyzes to release HCl gas.[1] Proper handling is non-negotiable.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). If the bottle has a white crust (Myristic acid), verify purity before use.[1]

  • Spill Management: Do NOT use water. Absorb with dry sand or vermiculite.[1] Neutralize with weak base (Sodium Carbonate) only after absorption.[1]

  • Equipment: Use glass syringes with Luer-lock tips. Avoid plastic syringes for long-term exposure as acyl chlorides can leach plasticizers.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
White Precipitate during addition Formation of Triethylamine-HCl salt (Normal).[1]Ensure stirring is vigorous. If stirring stops, add more solvent.[1]
Gel formation Product crystallizing with lipid chain.[1]Switch solvent to warm Toluene or increase 2-MeTHF volume.
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.[1]Dry 2-MeTHF over molecular sieves (3Å) for 24h. Maintain

flow.
Incomplete Reaction Steric hindrance or low solubility.[1]Heat reaction to 50°C (2-MeTHF allows this; DCM does not).[1] Add DMAP (catalytic).[1]

References

  • Green Chemistry in Acylation (Friedel-Crafts & Amidation) Royal Society of Chemistry (RSC): Deep Eutectic Solvents for Acylation.[1] [Link]

  • Amide Synthesis Protocols (Schotten-Baumann) Fisher Scientific Reaction Protocols.[1] [Link][5][4][6]

Sources

Synthesis of hydrophobic drug analogs using myristoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Hydrophobic Drug Analogs via Myristoylation

Introduction & Strategic Rationale

The formulation of long-acting (LA) injectable therapeutics is a transformative strategy in modern pharmacology, particularly for antiretrovirals, antibiotics, and anti-inflammatory agents[1][2]. A primary bottleneck in LA formulation is the inherent hydrophilicity of many parent drugs, which leads to rapid systemic clearance and precludes stable encapsulation in hydrophobic nanocarriers.

Chemical modification using myristoyl chloride (a 14-carbon saturated fatty acid chloride) offers a highly efficient route to synthesize hydrophobic prodrugs[1]. The attachment of a myristoyl moiety via ester or amide linkages drastically shifts the partition coefficient (LogP), enabling the drug to form stable crystalline depots or integrate seamlessly into polymeric micelles (e.g., Pluronic F127)[1]. Upon administration, these prodrugs undergo predictable bioconversion by endogenous esterases or amidases, releasing the active pharmaceutical ingredient (API) at a sustained rate[2].

Mechanistic Workflow & Causality

The synthesis relies on nucleophilic acyl substitution. Myristoyl chloride is highly electrophilic, but direct reaction with sterically hindered hydroxyl or amine groups on the parent drug can be sluggish and low-yielding.

  • Causality of Reagents: We employ N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the hydrochloric acid byproduct, preventing the acid-catalyzed degradation of sensitive APIs[3]. 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst; it attacks the myristoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is subsequently attacked by the drug's functional group, accelerating the reaction and maximizing yield[4].

  • Self-Validating Design: The protocol incorporates real-time Thin Layer Chromatography (TLC) monitoring to confirm the consumption of the hydrophilic parent drug and the emergence of a high-Rf (hydrophobic) product[4]. Post-synthesis, plasma cleavage assays validate that the modification is reversible and pharmacologically viable[1].

Workflow Visualizations

Workflow Parent Parent Drug (Hydrophilic API) Reaction Acylation Reaction (DIPEA + DMAP) Parent->Reaction MyrCl Myristoyl Chloride (Acyl Donor) MyrCl->Reaction Prodrug Myristoylated Prodrug (Hydrophobic Depot) Reaction->Prodrug Purified Yield >70% Nano Nanoformulation (Polymeric Micelles) Prodrug->Nano Encapsulation Target In Vivo Release (Esterase Cleavage) Nano->Target Sustained Kinetics

Workflow of hydrophobic prodrug synthesis using myristoyl chloride and nanoformulation.

Bioconversion Prodrug Myristoylated Prodrug Inactive Depot Enzyme Esterase / Amidase Plasma & Tissue Prodrug->Enzyme Enzymatic Recognition Intermediate Hydroxymethyl Intermediate Transient Enzyme->Intermediate Cleavage Byproduct Myristic Acid Endogenous Lipid Enzyme->Byproduct Lipid Metabolism Active Active Parent Drug Therapeutic Effect Intermediate->Active Spontaneous Release

Bioconversion pathway of myristoylated prodrugs via enzymatic cleavage and spontaneous release.

Experimental Protocols

Protocol A: Synthesis of Myristoylated Ester Prodrugs (O-Acylation)

Target: Nucleoside analogs (e.g., Thymidine derivatives) or small molecules with primary/secondary hydroxyls[4].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Dissolution: Suspend the parent drug (1.0 eq, e.g., 0.22 mmol) in anhydrous pyridine or a 1:1 mixture of anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) (3-5 mL)[4]. Rationale: Pyridine acts as both a solvent and an initial acid scavenger. DMF ensures the solubility of polar parent drugs.

  • Catalysis & Base Addition: Add DMAP (0.1 eq) and DIPEA (2.0 eq). Cool the reaction mixture to -5 °C using an ice-salt bath. Rationale: Cooling controls the exothermic nature of the acylation and minimizes off-target side reactions.

  • Acylation: Add myristoyl chloride (1.5 to 2.2 eq) dropwise over 15 minutes[4].

  • Propagation: Stir the mixture at -5 °C for 1 hour, then allow it to gradually warm to room temperature. Stir overnight (12-16 hours)[1][4].

  • In-Process Validation: Monitor reaction progress via TLC (e.g., Methanol:Chloroform 1:8). The parent drug spot should disappear, replaced by a distinct, faster-moving (higher Rf) spot corresponding to the hydrophobic prodrug[4].

  • Quenching & Extraction: Quench the reaction with 1 mL of methanol to neutralize unreacted myristoyl chloride[1]. Partition the mixture between DCM and saturated aqueous sodium bicarbonate (NaHCO3) in a separatory funnel. Rationale: NaHCO3 neutralizes residual acids, driving them into the aqueous layer, while the highly hydrophobic prodrug partitions strictly into the DCM layer[1].

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate via rotary evaporation. Purify using silica gel flash chromatography (eluting with a Hexanes:Ethyl Acetate gradient) to isolate the pure prodrug[1].

Protocol B: Self-Validating Cleavage Assay (In Vitro Bioconversion)

To ensure the synthesized prodrug is not an irreversible dead-end conjugate, its bioconversion must be validated.

  • Incubation: Spike the purified myristoylated prodrug into fresh human or murine plasma to achieve a final concentration of 10 μM[1].

  • Sampling: Incubate at 37 °C under gentle agitation. Extract 100 μL aliquots at predetermined time points (0, 1, 2, 4, 8, 24 hours).

  • Extraction: Immediately quench each aliquot with 300 μL of ice-cold acetonitrile (ACN) to precipitate plasma proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the decay of the prodrug and the stoichiometric appearance of the parent API.

Quantitative Data Summary

The attachment of the 14-carbon myristoyl chain fundamentally alters the physicochemical properties of the drug, enabling long-acting formulations. Table 1 summarizes typical property shifts observed in myristoylated analogs.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Property / MetricParent Drug (e.g., Rilpivirine/TAF)Myristoylated Prodrug (M3-Analog)Mechanistic Impact
Aqueous Solubility Moderate to HighDecreased by >2.4-foldPrevents rapid dissolution; enables crystalline depot formation[1].
Lipophilicity (Octanol/Water) BaselineIncreased by >8.7-foldFacilitates high-efficiency loading into hydrophobic nanocarriers[1].
Plasma Half-Life (

)
~38 hours (Rapid clearance)Sustained > 25 weeksGradual enzymatic cleavage provides zero-order release kinetics[1].
Cellular Uptake Passive diffusion (Baseline)Significantly enhancedLipid chain mimics cell membrane components, improving intracellular accumulation[3].

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformul
  • Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites. nih.gov.
  • Synthesis and Evaluation of Anti-HIV Activity of Fatty Acyl Conjugates of Tenofovir Alefanamide. preprints.org.
  • An Enzyme‐Responsive Prodrug with Inflammation‐Triggered Therapeutic Drug Release Characteristics.

Sources

General procedure for Schotten-Baumann reaction with fatty acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Schotten-Baumann Acylation using Fatty Acid Chlorides

Executive Summary

The conjugation of long-chain fatty acids to amines or alcohols (lipidation) is a critical strategy in drug discovery, particularly for improving the membrane permeability of peptides, creating lipid nanoparticles (LNPs), and synthesizing ceramide analogs. While standard acylation often utilizes coupling reagents (EDC/NHS, HATU) in anhydrous media, the Schotten-Baumann reaction remains the industrial and laboratory standard for robustness and scalability.

This guide details an optimized biphasic protocol specifically engineered for fatty acid chlorides (C8–C22) . Unlike small-molecule acyl chlorides, fatty acid chlorides present unique challenges regarding solubility, micelle formation, and interfacial mass transfer. This protocol addresses these physicochemical constraints to maximize yield and purity.

Mechanistic Insight: The Interfacial Challenge

The Schotten-Baumann reaction operates on a biphasic principle: the amine resides in the aqueous phase (stabilized by base), while the acyl chloride resides in the organic phase.[1] Reaction occurs at the liquid-liquid interface .

For fatty acid chlorides (e.g., Palmitoyl chloride, Oleoyl chloride), the hydrophobic tail creates a significant barrier. The reaction rate is governed by the mass transfer coefficient (


)  rather than intrinsic kinetics. If the interface is not maximized (vigorous stirring) or if the organic solvent is too hydrophobic, hydrolysis (reaction with water) competes aggressively with amidation.
Diagram 1: Interfacial Reaction Mechanism

The following diagram illustrates the competitive kinetics at the biphasic interface.

SchottenBaumannMechanism cluster_aqueous Aqueous Phase (pH > 10) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (DCM/THF) Amine R'-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Base OH- Salt NaCl (Byproduct) Base->Salt Neutralizes HCl FattyChloride Fatty Acid Chloride (R-COCl) Base->FattyChloride Hydrolysis (Side Rxn) Intermediate->Salt Cl- Release Amide Fatty Amide (Precipitates/Organic) Intermediate->Amide Elimination FattyChloride->Intermediate Diffusion to Interface

Caption: Kinetic competition at the interface. Success depends on Amine nucleophilicity > Hydrolysis rate.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Solvent System DCM/Water (1:1) or THF/Water (1:1)DCM is standard for solubility. THF is partially water-miscible, increasing the interfacial surface area and reaction rate for very hydrophobic lipids.
Base Choice NaOH (1M to 3M) Maintains pH > 10. The amine must remain unprotonated to act as a nucleophile. Carbonate bases can be used for pH-sensitive substrates.
Stoichiometry 1.1 - 1.2 eq Acid ChlorideFatty acid chlorides are prone to hydrolysis. A slight excess compensates for the portion lost to water.
Temperature 0°C to 5°C (Addition), then RTLow temperature suppresses the hydrolysis rate (which has a higher activation energy than amidation) during the exothermic addition.
Agitation Maximal (Vortex/Mag Stir) Critical: The reaction is diffusion-limited. High shear force creates an emulsion, maximizing the interfacial area.

Detailed Protocol: Synthesis of N-Acyl Fatty Amides

Target: Synthesis of N-Palmitoylglycine (Example) Scale: 10 mmol

Phase A: Preparation
  • Aqueous Phase: In a 100 mL round-bottom flask, dissolve Glycine (10 mmol, 0.75 g) in 10 mL of 2M NaOH .

    • Note: Ensure the amino acid is fully dissolved. If using a hydrophobic amine, dissolve the amine in the organic phase instead.

  • Organic Phase: In a separate vial, dissolve Palmitoyl Chloride (11 mmol, ~3.4 mL) in 15 mL of Dichloromethane (DCM) .

    • Why: Diluting the fatty acid chloride prevents local concentration spikes that favor hydrolysis and "gunking" upon contact with water.

Phase B: The Reaction
  • Cooling: Place the aqueous flask in an ice-water bath (0–4°C).

  • Addition: Add the Organic Phase (Acid Chloride/DCM) to the vigorously stirring Aqueous Phase dropwise over 15–20 minutes.

    • Self-Validation Check: Monitor pH. If using a pH probe, ensure pH stays >9. If it drops, add more NaOH solution.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

    • Observation: The reaction mixture will likely turn cloudy/white (emulsion).

Phase C: Workup & Isolation
  • Separation: Transfer the mixture to a separatory funnel.

    • Scenario A (Product is solid): If a heavy precipitate forms, filter it directly before separation. Wash with water and cold DCM.

    • Scenario B (Product is soluble in DCM): Separate the layers.[2]

  • Wash Steps (Crucial for Purity):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 10 mL) .

      • Purpose: Protonates and removes unreacted amine.

    • Wash 2 (Basic): Wash organic layer with 1M NaOH or Sat. NaHCO₃ (2 x 10 mL) .

      • Purpose: Converts the hydrolyzed byproduct (free fatty acid) into its water-soluble soap (sodium palmitate), removing it from the organic layer.

    • Wash 3: Brine (1 x 10 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

Phase D: Purification
  • Recrystallization: Most fatty amides crystallize well from Acetone or Ethanol/Water .

  • Flash Chromatography: If oil persists, use Silica gel (Hexane/Ethyl Acetate gradient).

Workflow Visualization

ProtocolWorkflow cluster_prep Preparation start Start: Reagent Prep step1 Dissolve Amine in Aqueous NaOH (pH > 10) start->step1 step2 Dissolve Fatty Acid Chloride in DCM or THF start->step2 step3 Biphasic Mixing (Dropwise @ 0°C, High Stirring) step1->step3 step2->step3 step4 Reaction (2-3 Hours @ RT) step3->step4 decision Precipitate Formed? step4->decision path_solid Filter Solid (Crude Product) decision->path_solid Yes path_liquid Separate Layers (Keep Organic) decision->path_liquid No finish Final Isolation (Recrystallization) path_solid->finish wash_step Sequential Washes: 1. HCl (Remove Amine) 2. NaOH (Remove Fatty Acid) 3. Brine path_liquid->wash_step wash_step->finish

Caption: Decision tree for Schotten-Baumann workflow with fatty acid chlorides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideIncrease acid chloride equivalents (1.5 eq). Ensure temperature is <5°C during addition. Switch to THF/Water to improve miscibility.
Emulsion (Dreaded) Formation of "soaps" (Sodium Fatty Acid salts)Do not shake vigorously during workup washes. Use gentle inversion. Add solid NaCl to saturate the aqueous phase.
Product Impure (Fatty Acid) Incomplete base washThe free fatty acid byproduct is difficult to remove if the wash pH is not high enough. Ensure the basic wash is pH > 11 to fully deprotonate the fatty acid into soap.
Oily Product Trace solvent/impuritiesFatty amides have low melting points. Recrystallize from cold acetone (-20°C).

Safety Considerations

  • Corrosivity: Fatty acid chlorides release HCl gas upon contact with moisture. Handle in a fume hood.

  • Pressure: Separatory funnels can build pressure due to CO₂ generation (if using carbonate bases) or solvent volatility. Vent frequently.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • BenchChem. (2025).[3] A Detailed Protocol for the Schotten-Baumann Reaction.

  • Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols.

  • Tidwell, T. T. (1990). The Schotten-Baumann Reaction. In Organic Reactions. Wiley.

  • Leoncini, A., et al. (2016).[4] Preparation of diglycolamides via Schotten-Baumann approach. Synlett, 27(17), 2463-2466.[4]

Sources

Functionalization of solid-phase resins with 2-(4-nitrophenoxy)tetradecanoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Robust Functionalization of Amine-Modified Solid-Phase Resins with 2-(4-nitrophenoxy)tetradecanoyl chloride for Advanced Synthesis Applications

Abstract

This guide provides a comprehensive, field-proven protocol for the efficient functionalization of amine-bearing solid-phase resins with 2-(4-nitrophenoxy)tetradecanoyl chloride. The resulting amide linkage provides a stable anchor for subsequent synthetic steps in drug discovery, peptide synthesis, and combinatorial chemistry. We delve into the underlying chemical principles, offer a detailed, step-by-step workflow from resin preparation to final analysis, and provide expert insights into process optimization and troubleshooting. The protocols are designed to be self-validating through integrated quantitative analysis, ensuring high-quality, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Resin Functionalization

Solid-phase synthesis (SPS), a technique pioneered by Bruce Merrifield, revolutionized the construction of complex molecules by anchoring a starting material to an insoluble polymer support.[1][2] This approach simplifies purification immensely, as excess reagents and by-products are removed by simple filtration and washing steps.[3] The initial covalent attachment of the first molecular building block or linker to the resin—a process known as functionalization or loading—is arguably the most critical step, as it dictates the maximum theoretical yield and purity of the final product.

The specific functionalization described herein involves the acylation of a primary or secondary amine on the resin surface with 2-(4-nitrophenoxy)tetradecanoyl chloride. This reaction forms a highly stable amide bond. The long tetradecanoyl alkyl chain can serve as a lipophilic spacer arm, while the nitrophenoxy moiety can be used for further chemical modifications or as a handle in specific applications. This protocol is broadly applicable to common amine-bearing resins such as Aminomethyl (AM) or Rink Amide resins.

The Chemical Principle: Nucleophilic Acyl Substitution

The core of this functionalization protocol is a classic nucleophilic acyl substitution reaction. The resin-bound amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Acyl chlorides are highly reactive, ensuring an efficient reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Using a sterically hindered, non-nucleophilic base is crucial to prevent it from competing with the resin's amine groups for the acylating agent.

Below is a conceptual diagram illustrating the key chemical transformation on the resin surface.

G cluster_reactants Reactants cluster_product Product Resin Resin-NH₂ FunctionalizedResin Functionalized Resin (Amide Bond Formed) Resin->FunctionalizedResin Nucleophilic Attack AcylChloride 2-(4-nitrophenoxy)tetradecanoyl chloride AcylChloride->FunctionalizedResin Base DIPEA (Base) Byproduct DIPEA·HCl (Salt) Base->Byproduct HCl Scavenging

Caption: Chemical mechanism of resin amidation.

Materials and Reagents

Solid Supports
  • Aminomethyl (AM) Polystyrene Resin (100-200 mesh, 1% DVB, typical substitution ~0.8-1.2 mmol/g)

  • Alternative: Rink Amide AM Resin or other primary amine-functionalized support.

Reagents
  • 2-(4-nitrophenoxy)tetradecanoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), synthesis grade or higher

  • N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free)

  • Methanol (MeOH), ACS grade

  • Acetic Anhydride

  • Pyridine or N-Methylimidazole (for capping)

  • Piperidine (for optional Fmoc-based loading determination)

Equipment
  • Solid-phase synthesis reaction vessel with a fritted glass filter

  • Shaker or vortex mixer

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer and quartz cuvettes (for loading determination)

Experimental Protocols

This process is broken down into four key stages: resin preparation, the acylation reaction, capping of unreacted sites, and determination of the final loading capacity.

G Start Start: Amine Resin Swell Step 1: Resin Swelling in DCM Start->Swell Acylate Step 2: Acylation Reaction (Acyl Chloride + DIPEA) Swell->Acylate Prepare for reaction Wash1 Wash (DCM/DMF) Acylate->Wash1 Cap Step 3: Capping (Acetic Anhydride) Wash1->Cap Remove excess reagents Wash2 Wash & Dry (DMF/DCM/MeOH) Cap->Wash2 Block unreacted sites Analyze Step 4: Loading Analysis (Spectrophotometry) Wash2->Analyze End End: Functionalized Resin Analyze->End Quantify success

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of 2-(4-nitrophenoxy)tetradecanoyl chloride Hydrolysis During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the proper storage and handling of 2-(4-nitrophenoxy)tetradecanoyl chloride, with a primary focus on preventing its hydrolysis. Adherence to these protocols is critical for maintaining the integrity of the reagent and ensuring the validity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is 2-(4-nitrophenoxy)tetradecanoyl chloride and why is it so sensitive to moisture?

2-(4-nitrophenoxy)tetradecanoyl chloride is an acyl chloride. Acyl chlorides are a class of organic compounds characterized by the -COCl functional group. This group is highly reactive due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] Water is a nucleophile that readily reacts with the acyl chloride in a vigorous, often exothermic, hydrolysis reaction to form the corresponding carboxylic acid (2-(4-nitrophenoxy)tetradecanoic acid) and hydrochloric acid (HCl).[1][2][3] This degradation compromises the purity and reactivity of the compound for its intended applications.

Q2: I stored my 2-(4-nitrophenoxy)tetradecanoyl chloride in a standard laboratory freezer. Is this sufficient to prevent hydrolysis?

While low temperatures can slow down the rate of chemical reactions, storing it in a standard freezer is insufficient to prevent hydrolysis if moisture is present. Freezers can have high relative humidity, and repeated opening and closing can introduce atmospheric moisture. For highly sensitive reagents like acyl chlorides, the primary concern is the exclusion of moisture.[4][5] Therefore, storage must be in a designated moisture-free environment.

Q3: What are the visible signs that my 2-(4-nitrophenoxy)tetradecanoyl chloride may have undergone hydrolysis?

Upon exposure to moist air, acyl chlorides can fume as they react with water vapor to produce HCl gas.[2] While 2-(4-nitrophenoxy)tetradecanoyl chloride itself is a liquid at room temperature, the hydrolysis product, 2-(4-nitrophenoxy)tetradecanoic acid, is a solid. Therefore, the appearance of solid precipitate or a change in the clarity of the liquid could indicate degradation. A pungent, acidic odor from the released HCl may also be noticeable.

Q4: Can I use a small amount of the reagent and return the unused portion to the main stock bottle?

No, this practice should be strictly avoided as it is a major source of contamination.[6] Each time the main stock bottle is opened, it is exposed to the atmosphere, increasing the risk of moisture ingress. It is best practice to aliquot the required amount of reagent for your experiments into a separate, dry container and to work from these smaller quantities.[7]

Q5: How can I confirm the purity of my stored 2-(4-nitrophenoxy)tetradecanoyl chloride if I suspect hydrolysis?

Several analytical techniques can be employed to assess the purity and detect hydrolysis. Infrared (IR) spectroscopy can monitor the disappearance of the characteristic carbonyl chloride (C=O) stretch of the acyl chloride and the appearance of the broad hydroxyl (-OH) stretch of the carboxylic acid.[8] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for separating and quantifying the parent acyl chloride from its hydrolysis product.[9][10]

II. Troubleshooting Guide: Identifying and Mitigating Hydrolysis

This section provides a structured approach to troubleshooting potential hydrolysis issues with your 2-(4-nitrophenoxy)tetradecanoyl chloride.

Symptom 1: Inconsistent or Failed Experimental Results
  • Potential Cause: The most likely culprit is the degradation of the 2-(4-nitrophenoxy)tetradecanoyl chloride via hydrolysis. The resulting carboxylic acid will not participate in the desired acylation reactions, leading to lower yields or complete reaction failure.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before troubleshooting other experimental parameters, confirm the purity of your acyl chloride using an appropriate analytical method like IR spectroscopy or HPLC.

    • Review Storage and Handling Procedures: Carefully examine your current storage and handling protocols against the best practices outlined in this guide. Identify any potential points of moisture introduction.

    • Use a Fresh Aliquot: If possible, obtain a fresh, unopened bottle of 2-(4-nitrophenoxy)tetradecanoyl chloride or a newly prepared sample and repeat the experiment under strictly anhydrous conditions.

Symptom 2: Visible Changes in the Reagent
  • Potential Cause: The formation of a precipitate, cloudiness, or fuming upon opening the container are strong indicators of hydrolysis.

  • Troubleshooting Steps:

    • Isolate the Suspected Reagent: Immediately segregate the potentially compromised reagent to prevent its accidental use in further experiments.

    • Analytical Confirmation: Confirm hydrolysis through analytical techniques. This will not only confirm the degradation but can also help quantify the extent of the hydrolysis.

    • Proper Disposal: Dispose of the hydrolyzed reagent according to your institution's hazardous waste disposal guidelines. Acyl chlorides and their hydrolysis byproducts (HCl) are corrosive.[11]

III. Best Practices for Storage and Handling

Adherence to the following protocols will significantly minimize the risk of hydrolysis and ensure the long-term stability of your 2-(4-nitrophenoxy)tetradecanoyl chloride.

Core Storage Principles
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces moist air from the container's headspace, preventing hydrolysis.[2][5]
Container Tightly-sealed, amber glass bottle with a secure cap.Protects from light and prevents moisture ingress.[4] Consider using specialized bottles like Sure/Seal™ for highly sensitive reagents.[12][13]
Location Desiccator or Glove BoxProvides a dry environment, crucial for moisture-sensitive compounds.[4][14]
Temperature Cool and dry place, as per manufacturer's recommendation.Reduces the rate of potential degradation reactions.[6]
Step-by-Step Handling Protocol
  • Prepare a Dry Environment: Before handling, ensure you have a dry, inert atmosphere environment, such as a glove box or a Schlenk line setup.[13][14]

  • Use Dry Glassware and Equipment: All glassware, syringes, and needles must be thoroughly dried before use, ideally by oven-drying and cooling under a stream of inert gas.[12][13]

  • Inert Gas Purge: Before opening the main stock bottle, flush the headspace with a gentle stream of dry nitrogen or argon.

  • Aliquoting: Using a dry syringe or cannula, carefully transfer the desired amount of 2-(4-nitrophenoxy)tetradecanoyl chloride to a smaller, dry, and inert gas-flushed vial for your immediate experimental needs.[7]

  • Secure Sealing: Immediately and securely reseal both the main stock bottle and the aliquot vial under a positive pressure of inert gas.

  • Proper Storage: Return the main stock bottle to its designated desiccator or glove box storage.[4]

Visual Workflow for Preventing Hydrolysis

Hydrolysis_Prevention_Workflow cluster_storage Optimal Storage cluster_handling Proper Handling cluster_outcome Desired Outcome Storage Store in Tightly Sealed Container under Inert Gas (N2/Ar) in a Desiccator Handling Work in a Dry Environment (Glove Box / Schlenk Line) Storage->Handling Accessing Reagent Dry_Glassware Use Oven-Dried Glassware and Syringes Aliquoting Aliquot Required Amount into a Separate Vial Dry_Glassware->Aliquoting Success Preserved Reagent Integrity and Reliable Experimental Results Aliquoting->Success

Caption: Workflow for preventing hydrolysis of 2-(4-nitrophenoxy)tetradecanoyl chloride.

The Chemistry of Hydrolysis: A Visual Explanation

Hydrolysis_Reaction Acyl_Chloride 2-(4-nitrophenoxy)tetradecanoyl chloride (R-COCl) Carboxylic_Acid 2-(4-nitrophenoxy)tetradecanoic acid (R-COOH) Acyl_Chloride->Carboxylic_Acid Hydrolysis HCl Hydrochloric Acid (HCl) Acyl_Chloride->HCl Hydrolysis Water Water (H2O) (Moisture)

Caption: The hydrolysis reaction of 2-(4-nitrophenoxy)tetradecanoyl chloride with water.

By implementing these rigorous storage and handling protocols, you can ensure the integrity of your 2-(4-nitrophenoxy)tetradecanoyl chloride, leading to more reliable and reproducible experimental results.

IV. References

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • A Practical Guide to MSL: Handling and Storing Sensitive Components. (2025, August 16). Retrieved from [Link]

  • PubChem. Acetyl chloride | CH3COCl | CID 6367. Retrieved from [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

  • TutorChase. Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • LabSPX. How to prevent contamination in the lab. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • SATHEE CUET - IIT Kanpur. Chemistry Acid Chloride. Retrieved from [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

  • Save My Exams. (2026, February 23). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. 2-(2-Nitrophenoxy)tetradecanoyl chloride | C20H30ClNO4 | CID 86010882. Retrieved from [Link]

  • Aurora Biomed. How to Avoid Contamination in Lab Samples. Retrieved from [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles. Retrieved from

  • KSCL (KRISHNA). MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). DECANOYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

Sources

Improving yield of acylation reactions with sterically hindered acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and advanced solutions for improving reaction yields when working with sterically hindered acid chlorides.

FAQs: Diagnosing & Solving Common Acylation Problems

This section addresses the most frequent challenges encountered during the acylation of nucleophiles (alcohols, amines, etc.) with sterically demanding acid chlorides.

Q1: My acylation reaction is extremely slow or failing completely. What is the primary cause?

A: The most common culprit is severe steric hindrance. When both the nucleophile (e.g., a tertiary alcohol) and the electrophile (the acid chloride) are bulky, their approach to form the necessary tetrahedral intermediate is sterically disfavored. This dramatically slows down the reaction rate.[1]

  • Causality: The carbonyl carbon of your acid chloride is the electrophilic center. For a reaction to occur, the lone pair of electrons from the nucleophile (e.g., the oxygen of an alcohol) must attack this carbon. Large, bulky groups surrounding either the nucleophile or the carbonyl group act as physical barriers, impeding this attack. In cases like the reaction of cyclohexanol with the highly hindered pivalic anhydride, steric effects can slow the reaction by a factor of over 8000 compared to less hindered anhydrides.[1]

  • Initial Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor closely for potential decomposition of starting materials or products.

    • Increase Reactant Concentration: While it may seem simple, increasing the concentration can improve reaction kinetics by making successful collisions between reactants more probable.

    • Use a More Potent Catalyst: Standard conditions using pyridine or even no catalyst are often insufficient. A powerful nucleophilic catalyst is typically required to accelerate the reaction.[2][3]

Q2: I'm observing low yields and my starting materials are being consumed. What are the likely side reactions?

A: If your starting materials are disappearing without forming the desired product, several side reactions could be occurring, primarily driven by the high reactivity of the acid chloride.

  • Hydrolysis: Acid chlorides are highly susceptible to moisture. Any trace amounts of water in your solvent, glassware, or reagents will rapidly hydrolyze the acid chloride back to the corresponding carboxylic acid, rendering it unreactive towards your intended nucleophile.[4][5] The resulting HCl can also protonate your base or catalyst, deactivating it.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction with Solvent or Base: If your solvent (e.g., an alcohol) or base is nucleophilic, it can compete with your substrate for the acid chloride. For instance, using a primary or secondary amine as a base will lead to amide formation as a side product.

    • Solution: Use a non-nucleophilic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile.[4] Employ a non-nucleophilic, sterically hindered base to scavenge the HCl byproduct without competing in the reaction.[6]

Q3: I'm using a catalyst like DMAP, but the reaction is still not efficient. How can I improve its performance?

A: While 4-(Dimethylamino)pyridine (DMAP) is an excellent and widely used nucleophilic catalyst, its efficacy can be diminished in severely hindered systems.[1][7]

  • Mechanism of Action: DMAP works by first reacting with the acid chloride to form a highly reactive N-acylpyridinium salt.[2][8] This intermediate is much more electrophilic than the original acid chloride, making it more susceptible to attack by even a hindered alcohol. An auxiliary, non-nucleophilic base (like triethylamine or diisopropylethylamine) is required to neutralize the HCl generated and regenerate the DMAP catalyst.[8][9][10]

  • Optimization Strategies:

    • Ensure an Auxiliary Base is Present: DMAP is a catalyst, not a stoichiometric base for neutralizing HCl. Without a "scavenger" base like triethylamine (Et₃N), the HCl produced will protonate the DMAP, turning it into its inactive hydrochloride salt (DMAP·HCl).[11]

    • Switch to a More Powerful Catalyst: For exceptionally challenging acylations, more potent DMAP analogs have been developed. 9-Azajulolidine , for example, shows remarkably enhanced catalytic activity for acylating sterically hindered alcohols compared to DMAP.[12] 1-Methylimidazole (MI) has also been shown to be an excellent and less toxic alternative for the acylation of highly hindered alcohols.[7]

    • Activate the Acid Chloride: Instead of (or in addition to) a stronger catalyst, you can increase the reactivity of the acid chloride itself. This can be achieved by converting it in situ to a more reactive acyl iodide.

Troubleshooting Guide: Advanced Strategies & Protocols

Guide 1: Catalyst Selection for Sterically Demanding Acylations

When DMAP is not effective, a more potent catalyst is the logical next step. The choice depends on the severity of the steric hindrance.

Catalyst Comparison
CatalystStructureKey AdvantagesConsiderations
Pyridine PyridineBasic catalyst, inexpensive.Very low activity for hindered substrates; often thousands of times slower than DMAP.[2]
4-(Dimethylamino)pyridine (DMAP) DMAPIndustry standard, highly effective for many systems.[3]Can be insufficient for severely hindered substrates.[1][7] Highly toxic.[7]
1-Methylimidazole (MI) 1-MethylimidazoleExcellent catalyst for hindered alcohols, less toxic than DMAP.[7]May require an auxiliary base like triethylamine to accelerate the reaction.[7]
9-Azajulolidine 9-AzajulolidineSignificantly more active than DMAP for hindered alcohols due to its high electron-rich character.[12]More expensive and less commonly available than DMAP.
Decision Workflow for Catalyst Selection

G cluster_0 Troubleshooting Low Acylation Yield Start Reaction with hindered acid chloride has low yield Check_Catalyst Are you using a nucleophilic catalyst? Start->Check_Catalyst Add_DMAP Add DMAP (5-10 mol%) and a non-nucleophilic base (e.g., Et3N, 1.5 eq). Check_Catalyst->Add_DMAP No Still_Slow Is the reaction still slow or incomplete? Check_Catalyst->Still_Slow Yes, using DMAP Add_DMAP->Still_Slow Increase_Temp Try increasing temperature moderately. Still_Slow->Increase_Temp Yes Switch_Catalyst Switch to a more potent catalyst. Increase_Temp->Switch_Catalyst Try_MI Use 1-Methylimidazole (MI) as a less toxic, effective alternative. Switch_Catalyst->Try_MI Try_9Aza For maximum reactivity, use 9-Azajulolidine. Switch_Catalyst->Try_9Aza Consider_Activation Consider activating the acid chloride (See Guide 2). Try_MI->Consider_Activation Try_9Aza->Consider_Activation

Caption: Troubleshooting workflow for low-yield acylations.

Guide 2: Activating Hindered Acid Chlorides with Iodide

A powerful strategy for acylating weak nucleophiles or for use with hindered acid chlorides is the in situ generation of an acyl iodide. Acyl iodides are significantly more reactive than their chloride counterparts.[13]

  • Mechanism: A simple iodide salt, such as potassium iodide (KI) or lithium iodide (LiI), can displace the chloride from the acid chloride. This forms a transient, highly electrophilic acyl iodide intermediate, which is then readily attacked by the nucleophile.[13] This method is effective for acylating hindered phenols and even for Friedel-Crafts acylation of N-methylpyrroles.[13]

  • Key Advantages:

    • Uses simple, inexpensive iodide salts.

    • Avoids the need to synthesize and isolate potentially unstable acyl iodides.

    • Increases the electrophilicity of the acylating agent directly.

Protocol: Acylation via In Situ Acyl Iodide Formation

This protocol is adapted from the method described by Williams, Bull, and coworkers.[13]

Materials:

  • Sterically hindered acid chloride (1.2 eq)

  • Nucleophile (e.g., hindered phenol) (1.0 eq)

  • Potassium Iodide (KI) (0.6 eq)

  • Anhydrous acetonitrile

  • Non-nucleophilic base (e.g., DIPEA), if required to neutralize generated acid.

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq) and anhydrous acetonitrile.

  • Add potassium iodide (0.6 eq) to the mixture and stir.

  • Slowly add the sterically hindered acid chloride (1.2 eq) to the suspension.

  • If the nucleophile is an alcohol or amine, add a non-nucleophilic base (1.5 eq) to scavenge the generated acid.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate to remove any remaining iodine.

  • Proceed with a standard aqueous workup and purification.

Guide 3: Using Non-Nucleophilic Bases Correctly

A common point of confusion is the dual role of bases in these reactions. It is critical to distinguish between a nucleophilic catalyst and a non-nucleophilic base.

  • Nucleophilic Catalyst (e.g., DMAP): Actively participates in the reaction by forming a more reactive intermediate. It is used in sub-stoichiometric (catalytic) amounts.[8]

  • Non-Nucleophilic Base (e.g., Et₃N, DIPEA, DBU): A sterically hindered base that is a poor nucleophile.[6] Its sole purpose is to act as a proton sponge, neutralizing the HCl byproduct without reacting with the acid chloride. It is used in stoichiometric or slight excess amounts.[6][14]

Recommended Bases for Acylation
BaseTypepKa (Conjugate Acid)Use Case
Triethylamine (Et₃N) Non-nucleophilic~10.7Standard auxiliary base for DMAP-catalyzed reactions.
DIPEA (Hünig's Base) Non-nucleophilic~10.8More sterically hindered than Et₃N, useful when Et₃N shows some reactivity.[6]
2,6-Lutidine Non-nucleophilic~6.7Less basic, useful when stronger bases cause side reactions like elimination.
Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) Non-nucleophilic~12.1Very strong, non-nucleophilic base for highly sensitive substrates.
Guide 4: When to Consider Schotten-Baumann Conditions

For certain substrates, particularly the acylation of primary or secondary amines, classic Schotten-Baumann conditions can be highly effective.[15][16][17]

  • Principle: The reaction is run in a two-phase system, typically an organic solvent (like DCM) and water.[16][17] The amine and acid chloride are in the organic phase, while a base like sodium hydroxide is dissolved in the aqueous phase. The aqueous base neutralizes the HCl byproduct as it forms, driving the reaction to completion and preventing the protonation of the starting amine.[15][18]

  • Advantages:

    • Simple and inexpensive reagents.

    • Efficient for many amine acylations.

    • The product is easily isolated from the organic layer.

  • Limitations: This method is generally unsuitable for water-sensitive substrates or when the acid chloride is prone to rapid hydrolysis.

Visualizing the DMAP Catalytic Cycle

The efficiency of DMAP catalysis lies in its ability to form a highly activated intermediate.

G Reactants Acid Chloride (R-COCl) + DMAP Acylpyridinium N-Acylpyridinium Intermediate [R-CO-DMAP]+ Cl- Reactants->Acylpyridinium Fast Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral Nucleophilic Attack Alcohol Hindered Alcohol (R'-OH) Alcohol->Tetrahedral Products Ester (R-CO-OR') + [DMAP-H]+ Cl- Tetrahedral->Products Collapse Regen_DMAP Regenerated DMAP Products->Regen_DMAP Byproducts Base·HCl (e.g., Et3N·HCl) Products->Byproducts Base Auxiliary Base (e.g., Et3N) Base->Regen_DMAP Deprotonation Base->Byproducts Regen_DMAP->Reactants Catalytic Cycle

Caption: Mechanism of DMAP-catalyzed acylation.

By understanding the root causes of low yield and employing these advanced strategies, researchers can significantly improve the success rate of acylation reactions involving sterically hindered acid chlorides.

References
  • Berthod, M., et al. (2008). Fluorous analogues of DMAP (F-DMAP): Reusable organocatalysts for acylation reaction. ScienceDirect. [Link]

  • Wakeham, R. J., et al. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Syntheses. [Link]

  • Ma, Y-B., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Wikipedia. Non-nucleophilic base. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Xu, S. (2004). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • ResearchGate. What chemical can replace DMAP (4-Dimethylaminopyridine)?. [Link]

  • Fischer, C. B., et al. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

  • Scite.ai. The DMAP‐Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4‐(Dimethylamino)pyridine). [Link]

  • Semantic Scholar. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Science of Synthesis. Acylation of Alcohols and Amines. [Link]

Sources

Technical Support Center: Purification of 2-(4-nitrophenoxy)tetradecanoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(4-nitrophenoxy)tetradecanoyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds. These molecules, characterized by a long lipophilic alkyl chain and a polar aromatic nitro-ester group, present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Introduction: The Purification Challenge

2-(4-nitrophenoxy)tetradecanoyl derivatives are amphiphilic in nature. The long C14 tetradecanoyl tail imparts significant nonpolar character, while the 4-nitrophenoxy ester head-group introduces polarity and a strong UV chromophore. This duality dictates the purification strategy and is often the source of common issues like poor solubility, band broadening in chromatography, and difficulty in crystallization. This guide will address these issues systematically.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you might be encountering at the lab bench.

Issue 1: My compound is streaking or tailing on the silica gel TLC plate.

Q: I'm trying to develop a solvent system for column chromatography, but my product spot is a long streak, even at high dilutions. What's causing this and how do I fix it?

A: Streaking or tailing on a silica gel plate is a classic sign of an undesirable interaction between your compound and the stationary phase.

Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] While your ester is not basic, the lone pairs on the oxygen atoms of the ester and nitro groups can interact strongly with these acidic sites. This strong adsorption and slow desorption during solvent migration leads to tailing. Another potential cause is overloading the TLC plate, although this is less likely if the issue persists at high dilutions.

Solutions:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Add a small amount of a more polar solvent to your eluent. For example, if you are using a hexane/ethyl acetate system, adding 1-2% acetic acid can help by protonating the silanol groups and reducing their interaction with your compound. However, be aware that this makes the mobile phase acidic, which could potentially hydrolyze the ester if the compound is sensitive.

    • Use a Different Solvent System: Sometimes a complete change of solvent is needed. Systems like Dichloromethane/Methanol can offer different selectivity and may reduce tailing.

  • Stationary Phase Deactivation:

    • If you suspect strong acidic interactions, you can use a deactivated stationary phase. For column chromatography, you can use commercially available deactivated silica or prepare it yourself by pre-treating the silica with a small amount of a base like triethylamine in your slurry solvent.[1] For TLC, you can try using neutral alumina plates instead of silica gel to see if the tailing is reduced.[3]

  • 2D TLC Analysis:

    • To confirm if your compound is degrading on the silica plate, you can run a 2D TLC.[4] Spot your compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. If it's degrading, you will see new spots off the diagonal.[4]

Issue 2: My column chromatography separation is poor; fractions are all mixed.

Q: I ran a flash column based on a good TLC separation (Rf difference > 0.2), but all my fractions contain a mix of my product and an impurity. Why did this happen?

A: This is a frustrating but common problem. A good TLC result doesn't always translate directly to a successful column, often due to issues with column packing, loading, or elution.

Causality: Poor separation on a column despite a promising TLC can stem from several factors:

  • Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample flow through too quickly, bypassing the separation process.[2]

  • Improper Sample Loading: Loading the sample in too much solvent or using a solvent that is too polar creates a wide initial band. A wide band at the start makes it impossible to achieve sharp, well-separated bands during elution.[5]

  • Overloading: There is a limit to how much crude material a given amount of silica can effectively separate. A common rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.[1]

Solutions:

  • Optimize Column Packing:

    • Slurry Packing: Always pack your column using the "slurry method." Mix the silica gel with your initial, nonpolar eluent to form a smooth slurry. Pour this into your column and allow it to settle with the stopcock open, tapping the column gently to ensure an even, compact bed.[2][5]

  • Refine Sample Loading:

    • Minimal Solvent: Dissolve your crude product in the absolute minimum amount of the mobile phase.

    • Dry Loading: For better results, especially if your product is not very soluble in the initial eluent, use "dry loading." Dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This creates a free-flowing powder of your compound adsorbed onto silica, which you can then carefully add to the top of your packed column.

  • Implement Gradient Elution:

    • For compounds like 2-(4-nitrophenoxy)tetradecanoyl derivatives, a single isocratic eluent is often insufficient. A step or linear gradient is usually more effective. Start with a very nonpolar eluent (e.g., 2% Ethyl Acetate in Hexane) to wash off nonpolar impurities. Then, gradually increase the polarity to elute your product, followed by a final high-polarity flush to remove strongly-bound impurities.

Issue 3: I can't get my compound to crystallize.

Q: My product is a thick oil after chromatography, but the literature says it should be a solid. My attempts at crystallization have failed. What should I do?

A: Failure to crystallize is typically due to either remaining impurities or using an inappropriate solvent system. The 4-nitrophenyl group often imparts good crystallinity, but the long alkyl chain can sometimes favor an oily state.[6][7]

Causality: Crystallization is a process of purification. If significant impurities are present, they can disrupt the formation of a crystal lattice. Alternatively, the chosen solvent may be too good (compound remains dissolved) or too poor (compound "crashes out" as an amorphous solid or oil).

Solutions:

  • Re-verify Purity: First, ensure the post-chromatography material is sufficiently pure. Run a high-resolution analytical HPLC or a clean NMR spectrum. If impurities are detected, a second purification step (e.g., preparative HPLC) may be necessary.

  • Systematic Solvent Screening:

    • Find a single solvent in which your compound is soluble when hot but poorly soluble when cold. Good candidates include ethanol, isopropanol, or ethyl acetate.

    • If a single solvent doesn't work, use a binary solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., hexane or petroleum ether) at a warm temperature until the solution becomes slightly cloudy (the saturation point).[8] Then, allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a nucleation site for crystal growth.[9]

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.

    • Patience: Place the solution in a refrigerator (4 °C) or freezer (-20 °C), ensuring it's sealed to prevent moisture condensation, and leave it undisturbed for several days. Slow cooling is key to forming well-ordered crystals.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized 2-(4-nitrophenoxy)tetradecanoyl derivative?

A: A multi-step strategy is often the most robust approach.

G

  • Aqueous Workup: Start with a standard liquid-liquid extraction to remove inorganic salts and highly polar starting materials or byproducts (e.g., 4-nitrophenol).

  • Flash Column Chromatography: This is the workhorse for removing the bulk of organic impurities. Given the nonpolar nature of the C14 chain, a normal-phase silica gel column is ideal.

  • Crystallization or Preparative HPLC: For the final polishing step, crystallization is preferred if the compound is a solid, as it is efficient and scalable. If the compound is an oil, or if you need to separate closely related isomers, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[10][11]

Q2: How do I choose the right mobile phase for column chromatography?

A: The mobile phase is chosen through systematic screening using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, and is well-separated from its major impurities.

Step-by-Step Protocol: TLC Method Development

  • Prepare Stock Solution: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane.

  • Initial Solvent Screening: Spot the solution on three different TLC plates. Develop them in solvents of varying polarity:

    • Low Polarity: 10% Ethyl Acetate (EtOAc) in Hexane

    • Medium Polarity: 30% EtOAc in Hexane

    • High Polarity: 50% EtOAc in Hexane

  • Analyze Rf Values: Observe the migration of your product spot (it should be UV active due to the nitrophenyl group).

    • If the spot stays at the baseline (Rf ~ 0), the solvent is not polar enough.

    • If the spot runs with the solvent front (Rf ~ 1), the solvent is too polar.

  • Fine-Tune the Ratio: Adjust the ratio of the polar to nonpolar solvent until the desired Rf is achieved. For example, if the Rf was 0.1 in 10% EtOAc and 0.5 in 30% EtOAc, try 20% EtOAc.

  • Confirm Separation: Once you have a good Rf for your product, ensure it is well-separated from other spots. The ideal system will show a clear baseline between the product spot and its nearest impurity.

Solvent System (Hexane:Ethyl Acetate)Expected Rf of Target CompoundNotes
95:50.5 - 0.7Good starting point for eluting the product if impurities are much more polar.
90:100.3 - 0.5Often the "sweet spot" for many long-chain esters.
80:200.1 - 0.3Use this for eluting the product if it is more polar than expected, or for flushing the column.
70:30< 0.1Likely too polar for initial elution; may co-elute with polar impurities.

Q3: What is Reverse-Phase HPLC and when should I use it for these compounds?

A: Reverse-Phase HPLC (RP-HPLC) is a powerful high-resolution liquid chromatography technique that uses a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase (commonly mixtures of water with acetonitrile or methanol).[10][12]

Principle: In RP-HPLC, nonpolar compounds interact more strongly with the nonpolar stationary phase and are retained longer. Elution is achieved by increasing the organic solvent content in the mobile phase, which makes the mobile phase more nonpolar and displaces the compound from the column.

When to Use It:

  • High-Purity Requirements (>99%): RP-HPLC offers much higher resolution than standard flash chromatography and is essential for preparing materials for biological assays or as analytical standards.

  • Separating Close Analogs: If you have impurities that are structurally very similar to your product (e.g., isomers, or homologs with slightly different chain lengths), RP-HPLC is often the only way to separate them.

  • When the Product is an Oil: If crystallization fails, preparative RP-HPLC can provide a pure product by collecting the eluting fraction and simply evaporating the solvent.

Typical RP-HPLC Conditions:

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% TFA or Formic AcidWater + 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidAcetonitrile + 0.1% TFA or Formic Acid
Gradient 70% B to 100% B over 20 min70% B to 100% B over 30 min
Flow Rate 1.0 mL/min20 mL/min
Detection UV at ~270 nm (for p-nitrophenyl)UV at ~270 nm

Note: The acid modifier helps to sharpen peaks by ensuring consistent protonation of any acidic/basic sites.

Q4: Can my 2-(4-nitrophenoxy)tetradecanoyl ester hydrolyze during purification?

A: Yes, hydrolysis is a potential risk, especially under strongly acidic or basic conditions. The ester linkage can be cleaved to yield 4-nitrophenol and 2-hydroxytetradecanoic acid derivatives.

Mitigation Strategies:

  • Avoid Strong Acids/Bases: During aqueous workup, use mild bases like sodium bicarbonate instead of sodium hydroxide.

  • Neutralize Silica: If you suspect your compound is degrading on a standard silica gel column, you can use silica that has been pre-treated with a base (e.g., 1% triethylamine in the eluent) or use a neutral stationary phase like alumina.[1][3]

  • Limit Exposure Time: Do not let your compound sit in acidic or basic solutions for extended periods. Work up reactions promptly and do not leave columns standing overnight before elution is complete.

Part 3: Experimental Protocol

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a crude product mass of ~500 mg following initial workup.

G

  • Preparation:

    • Select an appropriate size column. For 500 mg of crude material, a 40 g pre-packed or self-packed column is suitable (sample-to-silica ratio ~1:80).

    • Prepare your eluents based on prior TLC analysis. For example, prepare 500 mL of 2% EtOAc in Hexane, 500 mL of 5% EtOAc in Hexane, and 500 mL of 10% EtOAc in Hexane.

    • Label a rack of fraction collection tubes.

  • Column Packing (Slurry Method):

    • Securely clamp the column vertically in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.[5]

    • In a beaker, mix ~40 g of silica gel with ~150 mL of 100% Hexane to form a uniform slurry.

    • Quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica pack tightly. Gently tap the column to dislodge air bubbles.

    • Once the silica has settled into a firm bed, carefully add another ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[5]

  • Sample Loading (Dry Loading):

    • Dissolve your 500 mg of crude product in ~5 mL of a strong, volatile solvent like Dichloromethane (DCM).

    • Add ~1-2 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully transfer this powder to the top of the packed column, creating a thin, even layer on top of the sand.

  • Elution and Fraction Collection:

    • Carefully add your least polar eluent (start with 100% Hexane) to the column without disturbing the top layer.

    • Use gentle air pressure to push the solvent through the column at a steady drip rate. Never let the solvent level drop below the top of the silica bed.[5]

    • Begin with one column volume (CV) of 100% Hexane to ensure proper packing.

    • Switch to your starting gradient eluent (e.g., 2% EtOAc in Hexane).

    • Begin collecting fractions (e.g., 20 mL per tube).

    • Incrementally increase the polarity of your eluent (e.g., after 5 fractions, switch to 5% EtOAc, then to 10% EtOAc) based on your TLC development.

  • Monitoring and Analysis:

    • Using TLC, analyze every second or third fraction. Spot the fractions alongside your crude starting material and a pure reference standard if available.

    • Develop the TLC plate in your analysis solvent (e.g., 10% EtOAc in Hexane) and visualize under a UV lamp.

    • Identify the fractions that contain only your pure product. There may be mixed fractions at the beginning and end of the product's elution.

  • Pooling and Concentration:

    • Combine all the fractions that show a single, clean spot for your product into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for at least one hour to remove any residual solvent.

    • Weigh the flask to determine the yield of the purified product and confirm its identity and purity by NMR, HPLC, or other analytical methods.

References
  • Rao, M. S., Hidajat, K., & Ching, C. B. (1998). Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids—A Review. Journal of Chromatographic Science. [Link]

  • Neeman, I., He, P., & O'Doherty, G. A. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. Journal of Agricultural and Food Chemistry. [Link]

  • Brown, P. R., Beebe, J. M., & Turcotte, J. (1989). The Separation and the Characterization of Long Chain Fatty Acids and Their Derivatives by Reversed Phase High Performance Liquid Chromatography. Critical Reviews in Analytical Chemistry. [Link]

  • Wang, Y., et al. (2010). A developed pre-column derivatization method for the determination of free fatty acids in edible oils by reversed-phase HPLC. Food Chemistry. [Link]

  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]

  • Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc.[Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Dobarganes, M. C., & Márquez-Ruiz, G. (2015). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. UCLA Chemistry and Biochemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. University of Rochester Chemistry Department. [Link]

  • Yang, H., et al. (2019). Purification of nitrophenols using complex-assisted crystallization. RSC Advances. [Link]

  • Borch, R. F. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. [Link]

  • Wipf, P., et al. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (2021). ResearchGate. [Link]

  • Studylib. (2026). Running a Silica Gel Column Chromatography for Product Isolation. Studylib.net. [Link]

  • Smith, G. E., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Chemical Science. [Link]

  • Smith, G. E., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]

  • CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • University of Victoria. (n.d.). Column chromatography. UVic Chemistry. [Link]

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research. [Link]

  • US3933929A - Process for the purification of p-nitrophenol.

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Technical Support Center: Troubleshooting & Purification Guide for 2-(4-Nitrophenoxy)tetradecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with isolating products from reaction mixtures containing unreacted 2-(4-nitrophenoxy)tetradecanoic acid .

Due to the unique physicochemical properties of this molecule, standard purification workflows often fail, leading to severe product loss or unbreakable emulsions. This guide provides authoritative, field-proven methodologies to overcome these bottlenecks.

Part 1: Chemical Profiling & Root Cause Analysis

To successfully remove 2-(4-nitrophenoxy)tetradecanoic acid, one must understand the causality behind its behavior in solution. The difficulty in removing this unreacted starting material stems from three structural features:

  • Extreme Lipophilicity: The tetradecanoic (myristic) acid backbone contains a 14-carbon aliphatic chain, making the neutral molecule highly soluble in non-polar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and completely insoluble in water.

  • Inductive pKa Shift: Standard aliphatic carboxylic acids have a pKa of ~4.8. However, the highly electron-withdrawing 4-nitrophenoxy group at the

    
    -position (C2) exerts a strong inductive effect, stabilizing the conjugate base. This lowers the pKa of the carboxylic acid to approximately 3.0–3.3 .
    
  • Surfactant Genesis: Because of the lowered pKa, even mild bases (like aqueous

    
    ) will rapidly deprotonate the acid. The resulting sodium or potassium salt features a highly polar, charged headgroup attached to a long hydrophobic tail. This creates a potent anionic surfactant  that drastically lowers the interfacial tension between aqueous and organic layers, generating stable, unbreakable micelles (emulsions) during liquid-liquid extraction.
    

Part 2: Frequently Asked Questions (FAQs)

Q: I tried washing my organic layer with saturated


 and my separatory funnel is now filled with a thick, white emulsion. How do I break it? 
A:  The deprotonated 2-(4-nitrophenoxy)tetradecanoate is acting as a soap. To break this emulsion, you must disrupt the micellar interface. You can do this by drastically increasing the ionic strength of the aqueous layer (add saturated 

brine) to force the surfactant into the organic layer via the "salting-out" effect. Alternatively, add a small volume of a co-surfactant like isopropanol (iPrOH) to disrupt the micelle structure, or slightly acidify the mixture to reprotonate the acid (destroying its surfactant properties) and switch to a solid-phase extraction method.

Q: Can I use normal-phase silica gel chromatography to separate the unreacted acid from my product? A: You can, but free carboxylic acids hydrogen-bond strongly to the silanol groups on the silica stationary phase, causing severe band streaking and co-elution. If you must use normal-phase chromatography, add 1% to 2% glacial acetic acid or formic acid to your mobile phase. This suppresses the ionization of the tetradecanoic acid derivative, keeping it protonated and sharpening the elution band.

Q: How can I visually or analytically track the removal of this specific acid? A: The 4-nitrophenoxy moiety is a strong chromophore. You can easily track the presence of the unreacted acid using Thin Layer Chromatography (TLC) under a 254 nm UV lamp. For HPLC or flow chemistry applications, monitoring the UV absorbance at


 ~300–320 nm will provide a self-validating, real-time readout of the acid's concentration.

Part 3: Purification Workflow & Decision Matrix

To prevent emulsion formation and ensure high recovery of your target product, select your purification strategy based on the chemical stability of your target molecule.

G Start Crude Reaction Mixture (Contains Unreacted Acid) Decision1 Is the target product acid/base sensitive? Start->Decision1 Resin Solid-Supported Scavenging (Amberlyst A21) Decision1->Resin Yes / Preferred LLE Modified Liquid-Liquid Extraction (NaHCO3 / Brine) Decision1->LLE No / High Volume Success Pure Product Isolated Resin->Success Filter & Concentrate Emulsion Did an emulsion form? LLE->Emulsion BreakEmulsion Add Brine/iPrOH or Filter through Celite Emulsion->BreakEmulsion Yes Emulsion->Success No BreakEmulsion->Success

Caption: Decision tree for selecting the optimal purification strategy for 2-(4-nitrophenoxy)tetradecanoic acid.

Part 4: Separation Strategies & Comparative Data

Table 1: Comparison of Purification Strategies
Purification StrategyPrimary MechanismEmulsion RiskScalabilityBest Application Use-Case
Solid-Supported Scavenger Covalent/Ionic capture on basic resinZero High (Batch & Flow)Acid/base-sensitive products; avoiding aqueous workup entirely.
Modified Acid-Base LLE Deprotonation + Phase separationHighVery HighLarge-scale bulk synthesis where resins are cost-prohibitive.
Reverse-Phase (C18) HPLC Hydrophobic interactionZero Low (Analytical/Prep)Final polishing of highly valuable API intermediates.

Part 5: Detailed Experimental Protocols

Strategy A: Solid-Supported Scavenging (Recommended)

Scientific Rationale: Polymer-supported basic resins, such as Amberlyst A-21 (a weakly basic, dimethylamine-functionalized macroreticular resin), act as insoluble scavengers. They sequester the unreacted carboxylic acid via an acid-base reaction, immobilizing the 2-(4-nitrophenoxy)tetradecanoate anion on the solid polymer matrix. Because no water is introduced, micelle formation is physically impossible, completely bypassing the emulsion problem[1].

Step-by-Step Protocol:

  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove any highly polar reaction solvents (e.g., DMF or DMSO).

  • Solvation: Redissolve the crude residue in an anhydrous, non-polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3.0 to 5.0 molar equivalents (relative to the theoretical unreacted acid) of Amberlyst A-21 resin. (Note: Ensure the resin has been pre-washed with DCM and dried if purchased wet).

  • Agitation: Stir or shake the suspension gently at room temperature for 2 to 4 hours.

  • Validation: Spot the supernatant on a TLC plate. Elute and visualize under a 254 nm UV lamp. The UV-active spot corresponding to 2-(4-nitrophenoxy)tetradecanoic acid (usually

    
     ~0.2-0.3 in 9:1 Hexanes:EtOAc with 1% AcOH) should be completely absent.
    
  • Isolation: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin cake thoroughly with pure DCM (3 × 15 mL) to ensure full recovery of your neutral target product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the purified product.

Strategy B: Modified Liquid-Liquid Extraction (High-Scale Alternative)

Scientific Rationale: If solid-supported scavengers are unavailable, you must manipulate the thermodynamics of the liquid-liquid interface to prevent the C14-carboxylate from forming stable micelles. Using a 1:1 mixture of mild base and saturated brine increases the ionic strength of the aqueous phase, reducing the solubility of the amphiphilic soap in the water layer and preventing emulsion stabilization.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude mixture in a solvent with low water miscibility, preferably Methyl tert-butyl ether (MTBE) or a 4:1 mixture of Hexanes:Ethyl Acetate. (Avoid pure DCM, as chlorinated solvents are notorious for forming dense emulsions with fatty acid salts).

  • Aqueous Preparation: Prepare a wash solution consisting of 50% saturated aqueous

    
     and 50% saturated aqueous 
    
    
    
    (Brine).
  • Extraction: Transfer the organic solution to a separatory funnel. Add the modified aqueous wash solution (volume equal to 50% of the organic layer).

  • Gentle Agitation: Do not shake vigorously. Invert the separatory funnel gently 5–10 times, venting frequently to release

    
     gas generated by the neutralization of the acid.
    
  • Phase Separation: Allow the layers to separate. If a mild emulsion persists at the interface, add 1-2 mL of Isopropanol (iPrOH) dropwise directly to the interface and swirl gently.

  • Collection: Drain the aqueous layer. Repeat the wash process one more time.

  • Drying: Wash the organic layer once with pure saturated Brine, dry over anhydrous

    
    , filter, and concentrate.
    

Part 6: References

  • Baxendale, I. R., et al. "A modular flow reactor for performing Curtius rearrangements as a continuous flow process." Durham University / Royal Society of Chemistry. Available at:

  • Booth, R. J., & Hodges, J. C. "Polymer-Supported Quenching Reagents for Parallel Purification." Journal of the American Chemical Society. Available at:[1]

Sources

Technical Support Center: Optimization of Acylation using 2-(4-nitrophenoxy)tetradecanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely encountering difficulties with 2-(4-nitrophenoxy)tetradecanoyl chloride . This is not a standard acid chloride.[1] Its reactivity profile is dominated by two competing structural features:

  • The Lipophilic Tail (C14): Creates solubility challenges and steric folding in polar solvents.

  • The Alpha-Aryloxy Group: The 4-nitrophenoxy moiety at the

    
    -position significantly increases the acidity of the 
    
    
    
    -proton (
    
    
    ).

The Core Problem: Standard acylation protocols often prescribe a large excess of base (2.0–3.0 equivalents). With this specific substrate, excess base promotes the E1cB elimination pathway , generating a highly reactive ketene intermediate . This leads to racemization (if your product is chiral), dimerization, or complex tar formation rather than the desired amide/ester coupling.

This guide provides a precision-engineered approach to base equivalents to maximize yield while suppressing ketene formation.

Module 1: The Stoichiometry Matrix

The choice of base equivalents is a trade-off between reaction rate and side-reaction suppression.

The "Goldilocks" Zone

For 2-(4-nitrophenoxy)tetradecanoyl chloride, the standard "excess base" dogma is dangerous.

ParameterStandard ProtocolOptimized Protocol Why? (Mechanistic Insight)
Base Equivalents 2.0 – 3.0 eq1.1 – 1.2 eq Minimizes

deprotonation and subsequent ketene formation.
Base Type Triethylamine (TEA)DIPEA (Hünig's Base) DIPEA is sterically hindered, reducing its ability to act as a nucleophile or abstract the sterically shielded

.
Addition Temp Room Temp (RT)-10°C to 0°C Kinetic control is required to favor nucleophilic attack (coupling) over elimination (ketene).
Solvent DMF / DMSODCM / THF (Anhydrous) The C14 chain requires non-polar solvation. DMF promotes ionic dissociation, accelerating elimination.
The Critical Side Reaction: Ketene Formation

If you observe a deep yellow/orange color change or "tarring" rapidly upon base addition, you are likely generating a ketene via the mechanism below.

ReactionPathways SM Acid Chloride (Substrate) Tetra Tetrahedral Intermediate SM->Tetra + Nuc Enolate Enolate (Alpha-Deprotonation) SM->Enolate + Base (Fast if excess) Base Base (B:) Nuc Nucleophile (Amine/Alcohol) Product Desired Product (Amide/Ester) Tetra->Product - Cl⁻ Ketene Ketene (Side Product) Enolate->Ketene - Cl⁻ (E1cB) Racemate Racemized/Dimerized Impurity Ketene->Racemate + Nuc (Non-stereoselective)

Figure 1: Competing pathways. The upper path (green) is desired. The lower path (red) is triggered by excess base and leads to impurities.

Module 2: Troubleshooting Guides (Q&A)

Q1: My reaction stalls at ~50% conversion. Adding more acid chloride doesn't help.

Diagnosis: "Salting Out" / Coating Effect. In non-polar solvents like DCM (required for the C14 chain), the byproduct (Amine·HCl salt) is insoluble. It precipitates and coats the unreacted nucleophile, physically preventing it from reacting.

Solution:

  • Do NOT add more base.

  • Switch Solvent System: Use a mixture of DCM:THF (4:1) . THF helps solubilize the salt slightly better than pure DCM.

  • Vigorous Agitation: Ensure high-RPM stirring to break up salt aggregates.

Q2: The product is dark colored and yield is low (<30%).

Diagnosis: Ketene-mediated Polymerization. The nitro group on the phenoxy ring makes the alpha-proton highly acidic (


). You likely added the base too quickly or at room temperature, causing rapid elimination to the ketene.

Solution:

  • Reverse Addition: Dissolve the Nucleophile and Base in solvent first. Cool to -10°C.

  • Slow Addition: Add the Acid Chloride (dissolved in DCM) dropwise over 30-60 minutes. This keeps the concentration of the electrophile low, favoring the bimolecular coupling reaction over the unimolecular elimination.

Q3: Can I use an inorganic base (K2CO3) to avoid the ketene issue?

Diagnosis: Solubility Mismatch. While K2CO3 is milder, it requires a biphasic system (Water/DCM) or significant solubility in the organic phase. The C14 chain of your substrate makes it extremely hydrophobic.

Solution: No. Heterogeneous inorganic bases will likely result in hydrolysis of the acid chloride at the interface before coupling occurs. Stick to DIPEA or N-Methylmorpholine (NMM) , which are organic-soluble but less basic than TEA.

Module 3: Validated Standard Operating Procedure (SOP)

Objective: Coupling of 2-(4-nitrophenoxy)tetradecanoyl chloride with a primary amine.

Reagents:
  • Acid Chloride: 1.0 equiv (Freshly prepared or stored under Ar).[2]

  • Nucleophile (Amine): 1.0 equiv.[2][3]

  • Base (DIPEA): 1.2 equiv (Strictly controlled).

  • Solvent: Anhydrous DCM (0.1 M concentration relative to substrate).

Protocol:
  • Preparation of Nucleophile Phase:

    • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 equiv of Amine in anhydrous DCM.

    • Add 1.2 equiv of DIPEA .

    • Cool the mixture to 0°C using an ice/water bath. Do not skip this step.

  • Preparation of Electrophile Phase:

    • Dissolve 1.0 equiv of Acid Chloride in a separate volume of anhydrous DCM. (Volume should be roughly 20% of the total solvent volume).

  • Controlled Addition:

    • Add the Acid Chloride solution to the Nucleophile/Base solution dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes .

    • Technical Note: Maintaining 0°C during addition suppresses the E1cB elimination pathway.

  • Reaction & Workup:

    • Allow the reaction to warm to Room Temperature (RT) naturally over 2 hours.

    • Quench: Add 1M HCl (aq) to neutralize excess base and solubilize salts.

    • Extraction: Separate layers.[4] The product will be in the DCM layer.

    • Wash: Wash organic layer with Sat.[4] NaHCO3 (to remove unreacted acid) and Brine.

    • Dry: Dry over Na2SO4 and concentrate.

Module 4: Decision Logic for Optimization

Use this flow to determine the next step if the standard protocol fails.

TroubleshootingFlow Start Start: Assess Crude NMR/TLC CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes CheckImpurities Analyze Impurities CheckYield->CheckImpurities No ImpurityType1 Hydrolyzed Acid Present? (Broad OH peak, polar spot) CheckImpurities->ImpurityType1 ImpurityType2 Complex Mixture/Tar? (Multiple spots, streaking) CheckImpurities->ImpurityType2 ImpurityType3 Unreacted Amine Left? CheckImpurities->ImpurityType3 Action1 Action: Dry Solvents. Check Acid Chloride Quality. ImpurityType1->Action1 Action2 Action: Reduce Base to 1.05 eq. Cool to -20°C. Add Acid Chloride Slower. ImpurityType2->Action2 Action3 Action: Switch Solvent to DCM/THF. Increase Stirring Rate. ImpurityType3->Action3

Figure 2: Troubleshooting Decision Tree.

References

  • Mechanism of Ketene Formation: Tidwell, T. T. Ketenes. 2nd Ed., Wiley-Interscience, 2006. (Defines the E1cB mechanism for acid chlorides with alpha-withdrawing groups).
  • Base Selection in Acylation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Handling Long-Chain Lipids: Gunstone, F. D. The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing, 2004. (Discusses solubility challenges of C14+ chains).
  • Alpha-Phenoxy Acid Acidity: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Provides pKa data supporting the acidity of alpha-protons flanked by electron-withdrawing groups).

Sources

Technical Support Center: Quenching 2-(4-Nitrophenoxy)tetradecanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quenching excess 2-(4-nitrophenoxy)tetradecanoyl chloride in synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Context

Compound Profile:

  • Identity: 2-(4-nitrophenoxy)tetradecanoyl chloride[1]

  • Core Function: An electrophilic acylating agent derived from a myristic acid analog.[1] It is frequently used in chemical biology to introduce a hydrophobic C14 tail (myristoylation) with a metabolic handle or spectroscopic probe (the nitrophenoxy group) into peptides, proteins, or small molecules.

  • Reactivity Class:

    
    -Heteroatom-substituted fatty acid chloride.[1]
    
  • Key Challenge: The molecule combines high lipophilicity (C14 alkyl chain) with a reactive acyl chloride terminus.[1] Standard aqueous quenching is often rate-limited by phase transfer issues (the "grease ball" effect), leading to incomplete quenching and potential side reactions during workup.

The "Why" Behind the Protocol: Quenching is not merely about stopping the reaction; it is about chemoselective destruction . You must convert the highly reactive acid chloride into a stable, removable byproduct (ester or acid) without hydrolyzing your newly formed amide/ester bond or degrading the nitrophenoxy ether linkage.

Critical Decision Matrix: Selecting a Quenching Strategy

Do not default to "dumping it in water." Select your method based on your downstream purification capabilities.

FeatureMethod A: Methanolysis (Recommended) Method B: Alkaline Hydrolysis Method C: Amine Scavenging
Reagent Anhydrous Methanol (MeOH)Sat.[1] NaHCO₃ / Water / THFGlycine or Tris Buffer
Byproduct Methyl 2-(4-nitrophenoxy)tetradecanoate2-(4-nitrophenoxy)tetradecanoic acidN-acyl glycine derivative
Solubility Highly Lipophilic (Organic soluble)Amphiphilic (Salt is water soluble)Water soluble (usually)
Removal Flash Chromatography (Silica)Acid/Base ExtractionDialysis / Filtration
Best For Small molecule synthesis; robust products.[1]Products stable to mild base; removal by extraction.Protein/Peptide labeling experiments.

Detailed Protocols

Protocol A: Methanolysis (The "Flash Column" Route)

Best for small molecule synthesis where the product and byproduct have different Rf values.

Mechanism: Methanol acts as a nucleophile, converting the acid chloride to a methyl ester. This prevents the generation of free HCl gas if a base (like pyridine) is present, or generates HCl in solution which can be neutralized.

Step-by-Step:

  • Cool Down: Cool the reaction mixture to 0°C. The reaction is exothermic.

  • Add Quench: Add 5–10 equivalents of anhydrous methanol dropwise.

    • Scientist's Note: Do not use wet methanol.[1] Water creates the free acid, splitting your byproduct into two species (ester + acid), complicating purification.

  • Buffer (Optional): If your product is acid-sensitive, ensure a base (TEA or Pyridine) is present to sponge the HCl generated.[1]

  • Stir: Allow to warm to Room Temperature (RT) and stir for 30 minutes.

  • Monitor: Check TLC. The acid chloride (

    
     solvent front, often streaks) should disappear, replaced by the methyl ester spot (distinct, non-streaking).
    
  • Evaporation: Concentrate in vacuo.[1][2] The methyl ester byproduct is non-volatile and will remain.

  • Purification: Separate the methyl ester byproduct from your product via silica gel chromatography.

Protocol B: Phase-Transfer Hydrolysis (The "Extraction" Route)

Best when the byproduct needs to be removed by washing, avoiding chromatography.

Mechanism: Hydrolysis converts the chloride to the carboxylic acid.[3] Using a base (Bicarbonate) converts it to the carboxylate salt (


), driving it into the aqueous phase.[1]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with an organic solvent immiscible with water but good for lipids (e.g., Dichloromethane or Ethyl Acetate).

  • The "Emulsion Breaker" Quench:

    • Prepare a saturated solution of Sodium Bicarbonate (

      
      ).[1]
      
    • Crucial Step: Add a small amount of Tetrahydrofuran (THF) or acetone to the organic phase before adding the water. This acts as a phase-transfer bridge, allowing the water to penetrate the lipid micelles of the fatty acid chloride.

  • Addition: Slowly add the Bicarbonate solution. Gas evolution (

    
    ) will occur.[1]
    
  • Stir: Vigorously stir for 45–60 minutes. The lipophilic tail retards hydrolysis; patience is required.

  • Separation:

    • Organic Layer: Contains your product.[1][4]

    • Aqueous Layer: Contains the ionized byproduct (2-(4-nitrophenoxy)tetradecanoate).[1]

  • Wash: Wash the organic layer 2x with Sat.

    
     to ensure complete removal of the fatty acid.
    

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for quenching.

QuenchingWorkflow Start Excess 2-(4-nitrophenoxy)tetradecanoyl chloride Decision Select Quench Method Start->Decision MethodA Method A: Methanolysis (Add MeOH) Decision->MethodA Small Molecule Synthesis MethodB Method B: Hydrolysis (Add NaHCO3/H2O) Decision->MethodB Acid Removal Required ProdA Byproduct: Methyl Ester MethodA->ProdA Nucleophilic Acyl Substitution PurifyA Remove via Chromatography ProdA->PurifyA ProdB Byproduct: Carboxylate Salt MethodB->ProdB Hydrolysis & Deprotonation PurifyB Remove via Aqueous Extraction ProdB->PurifyB

Figure 1: Decision tree for selecting the appropriate quenching protocol based on downstream purification needs.

Troubleshooting & FAQs

Q1: I quenched with water, but I still see the acid chloride on TLC/NMR. Why? A: This is the "Grease Ball" effect. The C14 tetradecanoyl chain forms hydrophobic aggregates (micelles) that shield the reactive carbonyl chloride from water.

  • Fix: You must use a co-solvent.[1] Add THF or Dioxane (miscible with both organics and water) to break the micelles. Alternatively, switch to Method A (Methanol) , as methanol is less polar than water and penetrates the lipophilic environment better.

Q2: The reaction turned into a solid emulsion during the Bicarbonate wash. A: Long-chain fatty acids (the hydrolysis product) are essentially soaps. When you generate the sodium salt with bicarbonate, you are making a detergent.

  • Fix:

    • Add Brine (Sat. NaCl) immediately to increase ionic strength.[1]

    • Add a small amount of Methanol to the separatory funnel to break the emulsion.

    • Do not shake vigorously; use gentle inversion.

Q3: Is the 4-nitrophenoxy group stable to these conditions? A: Yes. The ether linkage at the


-position is robust. It will survive standard acidic (HCl generation) and basic (Bicarbonate wash) workups.[1] It is, however, susceptible to reduction (nitro to amine) if you are using reducing agents elsewhere, but not during standard quenching.

Q4: Can I use Silica gel to quench? A: Yes, "dry loading" can sometimes quench acid chlorides due to the water content and surface hydroxyls of silica. However, this generates HCl gas directly on the column, which can degrade sensitive products or cause band broadening. It is safer to quench in the flask first.

Safety & Handling

  • HCl Generation: Quenching acid chlorides releases HCl gas (if no base is present) or heat (exothermic).[1] Perform all quenching in a fume hood.

  • Corrosivity: 2-(4-nitrophenoxy)tetradecanoyl chloride is corrosive and a lachrymator.[1]

  • Waste Disposal: The quenched byproducts (methyl esters or fatty acids) are organic waste.[1] Do not pour down the drain, as long-chain fatty acids can clog plumbing upon precipitation.

References

  • PubChem. "Tetradecanoic acid, 2-(4-nitrophenoxy)-, methyl ester."[1][5] National Library of Medicine. Available at: [Link][1]

  • Common Organic Chemistry. "Acid to Acid Chloride - Oxalyl Chloride." (Standard protocols for handling and working up lipophilic acid chlorides). Available at: [Link]

  • Kwiecień, H. "Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids."[1] ResearchGate.[1] (Demonstrates synthesis and stability of nitrophenoxy alkanoic acid derivatives). Available at: [Link]

Sources

Controlling side reactions in alpha-aryloxy fatty acid chloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of α-aryloxy fatty acid chlorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you control side reactions and optimize your synthetic outcomes.

Introduction

The conversion of α-aryloxy fatty acids to their corresponding acid chlorides is a critical step in the synthesis of many pharmaceuticals and other fine chemicals.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of α-aryloxy fatty acid chlorides.

Question 1: Why is my yield of α-aryloxy fatty acid chloride consistently low, and what is the primary competing reaction?

Answer:

Low yields in the synthesis of α-aryloxy fatty acid chlorides are frequently due to the formation of undesired side products. A common competing reaction is intermolecular esterification, where a newly formed acid chloride molecule reacts with a molecule of the unreacted α-aryloxy fatty acid to form an ester.[2][3]

Root Cause Analysis:

  • Incomplete Conversion: If the conversion of the carboxylic acid to the acid chloride is not complete, the remaining acid is available to react with the newly formed acid chloride.

  • Elevated Temperatures: Higher reaction temperatures can promote the esterification side reaction.[4]

  • Sub-optimal Chlorinating Agent: The choice of chlorinating agent and its stoichiometry are crucial for driving the reaction to completion.[5][6]

Recommended Actions:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are two of the most effective and commonly used chlorinating agents for this transformation.[7] Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), generally allows for milder reaction conditions.[8][9][10]

  • Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the carboxylic acid.

  • Temperature Control: Maintain a low to moderate reaction temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is often effective. For less reactive acids, gentle heating may be necessary, but this should be carefully monitored to minimize side reactions.[11]

  • Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as in-situ infrared (IR) spectroscopy, to confirm the disappearance of the starting carboxylic acid.[11]

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Neat or in an inert solvent (e.g., DCM, toluene), often requires heating.[9][12]Byproducts (SO₂ and HCl) are gaseous and easily removed.[6][12]Can lead to side reactions at higher temperatures.[13]
Oxalyl Chloride ((COCl)₂)With catalytic DMF in an inert solvent (e.g., DCM), 0-25 °C.[8][10][14]Milder reaction conditions, gaseous byproducts.[9][10]More expensive than thionyl chloride.[9]
Phosphorus Trichloride (PCl₃)Neat or in an inert solvent, may require heating.[6]Effective for some substrates.[5]The byproduct (phosphorous acid) is a non-volatile solid, which can complicate workup.[6]
Phosphorus Pentachloride (PCl₅)Neat or in an inert solvent, often requires heating.[6]Highly reactive.The byproduct (POCl₃) has a high boiling point and can be difficult to remove.[6]

Question 2: I am observing the formation of a significant amount of a colored impurity. What is the likely cause and how can I prevent it?

Answer:

The formation of colored impurities during the synthesis of α-aryloxy fatty acid chlorides often points to Friedel-Crafts-type side reactions or thermal decomposition.

Root Cause Analysis:

  • Intramolecular Friedel-Crafts Acylation: The newly formed acid chloride can undergo an intramolecular electrophilic aromatic substitution, leading to a cyclic ketone. This is particularly an issue with electron-rich aromatic rings.[15][16][17]

  • Thermal Decomposition: At elevated temperatures, α-aryloxy fatty acid chlorides can decompose, resulting in various colored byproducts.

Visualizing the Problem:

Caption: Competing reactions in acid chloride synthesis.

Recommended Actions:

  • Use a Non-Lewis Acidic Chlorinating Agent: Thionyl chloride can sometimes promote Friedel-Crafts reactions. Using oxalyl chloride with catalytic DMF is often a better choice as it avoids the generation of strong Lewis acids.[18]

  • Solvent Choice: Employing a non-polar, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help suppress Friedel-Crafts reactions.

  • Low-Temperature Synthesis: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize both Friedel-Crafts acylation and thermal decomposition.

  • Purification: If colored impurities form, they can often be removed by vacuum distillation or chromatography. However, preventing their formation is the preferred strategy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal workup procedure for isolating the α-aryloxy fatty acid chloride?

A1: The workup procedure is critical for obtaining a pure product. A typical and effective procedure is as follows:

  • Removal of Excess Chlorinating Agent: After the reaction is complete, remove the excess chlorinating agent and any volatile byproducts under reduced pressure. If thionyl chloride was used, co-evaporation with an inert solvent like toluene can help remove the last traces.[19]

  • Dissolution: Dissolve the crude acid chloride in a dry, inert solvent such as DCM or diethyl ether.

  • Filtration (if necessary): If any solid byproducts are present (e.g., from using PCl₃), they should be removed by filtration under an inert atmosphere.

  • Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating during this step to prevent decomposition.

  • Purification: The crude α-aryloxy fatty acid chloride can be purified by vacuum distillation. Perform the distillation at the lowest possible temperature to minimize thermal degradation.

Q2: How can I confirm the successful formation of the acid chloride and the absence of the starting material?

A2: Several analytical techniques can be used to monitor the reaction and confirm the identity and purity of the product:

  • Infrared (IR) Spectroscopy: This is one of the most direct methods. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch for the acid chloride at a higher frequency (typically 1780-1815 cm⁻¹) are indicative of a successful reaction.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the acidic proton of the carboxylic acid. ¹³C NMR will show a shift in the carbonyl carbon resonance.

  • High-Performance Liquid Chromatography (HPLC): Since acid chlorides are highly reactive, direct analysis by HPLC can be challenging. A common method is to derivatize the acid chloride by quenching a small aliquot of the reaction mixture with methanol to form the corresponding methyl ester, which can then be easily analyzed by HPLC.[20][21]

Q3: What are the key safety precautions when working with chlorinating agents?

A3: Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water.[22][23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25][26]

  • Fume Hood: All manipulations must be performed in a well-ventilated fume hood.[25]

  • Inert Atmosphere: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Quenching: Carefully quench any excess chlorinating agent. A slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol is a common method.

Experimental Protocol: Synthesis of 2-Phenoxyacetyl Chloride

This protocol provides a reliable method for the synthesis of a representative α-aryloxy fatty acid chloride.

Caption: Workflow for 2-phenoxyacetyl chloride synthesis.

Materials:

  • 2-Phenoxyacetic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 2-phenoxyacetic acid (1.0 eq) in anhydrous DCM (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • To this mixture, add one drop of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude 2-phenoxyacetyl chloride can be purified by vacuum distillation to yield a colorless liquid.

This guide provides a foundational understanding of the common challenges in α-aryloxy fatty acid chloride synthesis and offers practical solutions. For more complex substrates or persistent issues, further optimization of reaction conditions may be necessary. Always consult relevant literature for specific guidance on your molecule of interest.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Mettler Toledo. (n.d.). Reaction Analysis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

  • ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride?. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Gouvernement du Québec. (2023, June 13). Safe use of chlorine to disinfect water in swimming pools and spas. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Chlorine. Retrieved from [Link]

  • BHHC Safety Center. (n.d.). Safe Chlorine Use Meeting Kit. Retrieved from [Link]

  • Poison Control. (n.d.). What to know about chlorine safety. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Characterization of 2-(4-nitrophenoxy)tetradecanoyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) characteristics of 2-(4-nitrophenoxy)tetradecanoyl amides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data interpretation, and troubleshooting. Our objective is to equip you with the expertise to confidently characterize this important class of molecules and to differentiate between analogs based on their distinct NMR signatures.

The Strategic Importance of ¹H NMR in Characterizing Lipophilic Amides

The 2-(4-nitrophenoxy)tetradecanoyl amide scaffold is of significant interest in medicinal chemistry and material science due to its unique combination of a long, lipophilic fatty acid chain and a polar, aromatic headgroup. Precise structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring batch-to-batch consistency. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering an unparalleled, non-destructive view of the molecular framework.

The power of ¹H NMR lies in its ability to provide four key pieces of information:

  • Chemical Shift (δ): Identifies the electronic environment of each proton, revealing the presence of specific functional groups.[1]

  • Integration: Determines the relative number of protons responsible for a given signal.[1]

  • Multiplicity (Splitting): Reveals the number of protons on adjacent carbons, allowing for the elucidation of connectivity.[1]

  • Coupling Constant (J): Measures the magnitude of the interaction between coupled protons, providing crucial information about dihedral angles and stereochemistry.[1][2]

This guide will systematically dissect the ¹H NMR spectrum of the core scaffold and then comparatively analyze how the introduction of different amide functionalities (R-groups) modulates the spectral features.

Deconstructing the Core Scaffold: Signature Signals of 2-(4-nitrophenoxy)tetradecanoyl

Before comparing different amide derivatives, we must first establish a baseline understanding of the signals originating from the parent 2-(4-nitrophenoxy)tetradecanoyl moiety. Each part of this structure gives rise to a distinct and predictable set of resonances.

cluster_scaffold 2-(4-nitrophenoxy)tetradecanoyl Core Structure mol cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis start_end start_end process process decision decision output output A Weigh 5-10 mg of Purified Amide B Add 0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Add TMS (Internal Standard) B->C D Vortex/Sonicate to Dissolve C->D E Filter through Pipette with Cotton D->E F Transfer to NMR Tube E->F G Insert into Spectrometer F->G H Lock & Shim G->H I Acquire Spectrum H->I J Process Data (FT, Phase, Baseline) I->J K Analyze Spectrum (Integrate, Assign Peaks) J->K

Caption: Standard workflow for NMR characterization.

Data Acquisition and Processing

A standard ¹H NMR experiment on a modern spectrometer (e.g., 400-600 MHz) is typically rapid. [3]

  • Lock and Shim: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. It will then "shim," a process that optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. [4]* Acquisition: A typical acquisition involves 8 to 16 scans, which are averaged to improve the signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (FT). This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.

Conclusion: A Unified Approach to Structural Verification

The ¹H NMR characterization of 2-(4-nitrophenoxy)tetradecanoyl amides is a systematic process. By first identifying the invariant signals from the core scaffold—the AA'BB' system of the nitrophenoxy group and the distinct features of the long alkyl chain—researchers can establish a reliable baseline. The subsequent analysis focuses on the variable region defined by the amide functionality. The chemical shifts and coupling patterns of the amide N-H proton and the protons on its substituent serve as a definitive fingerprint for each unique analog. This comparative approach, grounded in a solid understanding of fundamental NMR principles and executed with meticulous experimental technique, provides an unambiguous and powerful method for structural elucidation and verification in any research or development setting.

References

  • MDPI. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • International Journal of Drug Development and Research. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • University of Leeds. ¹H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2018). The ¹H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information (SI). Available at: [Link]

  • PubChem - NIH. 4-(4-Nitrophenoxy)phenol. Available at: [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ResearchGate. (2025). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (2023). Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications. Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of fatty amide. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • PubMed. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available at: [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents. Available at: [Link]

  • Chegg.com. (2022). Solved Interpret this H-NMR Spectra and annotate. Available at: [Link]

  • University of Calgary. Coupling constants for ¹H and ¹³C NMR. Available at: [Link]

  • SpectraBase. 4-Nitrophenol - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Organic Chemistry Data. ¹H NMR Coupling Constants. Available at: [Link]

  • ResearchGate. (2025). Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. Available at: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available at: [Link]

Sources

Comparative IR Spectroscopy Guide: 2-(4-Nitrophenoxy)tetradecanoyl Chloride vs. Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and lipid nanoparticle (LNP) research increasingly rely on custom lipid excipients and prodrug scaffolds, the synthesis of complex lipidic building blocks is a critical workflow. A common synthetic step involves the activation of a chemically stable carboxylic acid—such as 2-(4-nitrophenoxy)tetradecanoic acid —into its highly reactive acyl chloride counterpart, 2-(4-nitrophenoxy)tetradecanoyl chloride .

This guide provides an in-depth, objective comparison of the Infrared (IR) spectroscopic features of these two molecules. By understanding the causality behind their vibrational shifts, researchers can implement self-validating analytical protocols to ensure successful activation before proceeding to moisture-sensitive downstream coupling reactions (e.g., esterification or amidation).

Structural Context and Mechanistic Causality

Both molecules share a complex structural backbone consisting of three distinct domains:

  • A long aliphatic chain (tetradecanoyl/myristoyl group): Provides lipophilicity.

  • An alpha-aryloxy substituent (4-nitrophenoxy group): Features an ether linkage and a strongly electron-withdrawing nitroaromatic ring.

  • A carbonyl-containing functional group: The site of chemical transformation (Carboxylic Acid

    
     Acyl Chloride).
    

The fundamental utility of Fourier-Transform Infrared (FTIR) spectroscopy in this context lies in its sensitivity to changes in the dipole moment of the carbonyl (C=O) and hydroxyl (O-H) bonds.

When the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, the highly electronegative chlorine exerts a strong inductive electron-withdrawing effect (-I effect) on the carbonyl carbon. This removes electron density from the oxygen atom, effectively shortening and strengthening the C=O double bond. Consequently, the force constant of the bond increases, shifting the C=O stretching frequency to a significantly higher wavenumber [1]. Furthermore, the complete removal of the hydroxyl group eliminates the extensive hydrogen-bonding network (dimerization) that typically broadens and lowers the frequency of the acid's IR signature [2].

Comparative IR Spectral Features

To objectively verify the conversion of the acid to the acyl chloride, researchers must monitor the disappearance of specific precursor bands and the emergence of product-specific bands, while confirming that the structural backbone remains intact.

Quantitative Data Summary

The following table summarizes the expected IR absorption bands for both compounds, highlighting the diagnostic differences used for reaction monitoring [3, 4].

Functional Group / Vibration Mode2-(4-nitrophenoxy)tetradecanoic acid (cm⁻¹)2-(4-nitrophenoxy)tetradecanoyl chloride (cm⁻¹)Diagnostic Significance
O-H Stretch (H-bonded) 2500 – 3300 (Broad)Absent Critical: Disappearance confirms complete conversion of the acid [5].
C=O Stretch (Carbonyl) ~1710 – 1725 (Strong)~1790 – 1815 (Strong) Critical: Upward shift of ~80 cm⁻¹ due to the inductive effect of chlorine [1, 4].
C-H Stretch (Aliphatic) ~2920 (Asym), ~2850 (Sym)~2920 (Asym), ~2850 (Sym)Shared: Confirms the intact tetradecanoyl lipid chain.
N-O Stretch (Nitro group) ~1530 (Asym), ~1350 (Sym)~1530 (Asym), ~1350 (Sym)Shared: Confirms the intact 4-nitrophenyl moiety.
C-O-C Stretch (Aryl Ether) ~1240 – 1250 (Strong)~1240 – 1250 (Strong)Shared: Confirms the alpha-aryloxy linkage is stable.
C-Cl Stretch Absent~600 – 800 (Medium)Confirmatory: Indicates the presence of the acyl chloride bond.

Experimental Workflow: Synthesis and Self-Validating IR Protocol

Acyl chlorides are highly susceptible to hydrolysis. Exposure to ambient atmospheric moisture will rapidly revert 2-(4-nitrophenoxy)tetradecanoyl chloride back to its carboxylic acid precursor. Therefore, the analytical protocol itself must be a self-validating system : the IR spectrum not only confirms the success of the forward reaction but simultaneously acts as a quality control check for sample degradation (hydrolysis) during handling.

Step-by-Step Methodology

Phase 1: Anhydrous Activation

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(4-nitrophenoxy)tetradecanoic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack complex, which accelerates the activation of the sterically hindered alpha-aryloxy acid.

  • Chlorination: Add oxalyl chloride (1.5 to 2.0 equivalents) dropwise at 0 °C. Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO₂, and HCl) are all gases, driving the reaction to completion without the need for harsh heating that could degrade the nitroaromatic ether.

  • Concentration: Stir at room temperature for 2 hours, then remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride as a viscous oil or low-melting solid.

Phase 2: Self-Validating IR Characterization

  • Sample Handling: Transfer the crude product into a nitrogen-filled glovebox or handle under a continuous stream of dry N₂. Causality: Prevents ambient moisture from hydrolyzing the sample, which would yield a false-negative IR result (reappearance of the O-H band).

  • Preparation of Neat Film: Apply a thin, neat film of the product directly onto a dry NaCl or KBr window. Causality: Do not use Nujol mulls, as the mineral oil's intense C-H stretching bands will completely mask the diagnostic aliphatic chain signals (~2920/2850 cm⁻¹) of the tetradecanoyl group.

  • Spectral Acquisition: Acquire the spectrum using a transmission FTIR or an ATR-FTIR spectrometer housed in a desiccated environment.

  • Validation Logic:

    • If a sharp peak at ~1800 cm⁻¹ is present and the broad ~3000 cm⁻¹ band is absent, the activation is successful, and the reagent is ready for downstream coupling.

    • If a peak at ~1715 cm⁻¹ remains or reappears alongside a broad O-H band, the sample has either not fully reacted or has undergone hydrolysis.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and the binary decision matrix of the IR validation step.

G A 2-(4-nitrophenoxy) tetradecanoic acid (Starting Material) C 2-(4-nitrophenoxy) tetradecanoyl chloride (Product) A->C Activation B Oxalyl Chloride + DMF (Anhydrous DCM) B->C Reagents D ATR-FTIR Analysis (Dry N2 Environment) C->D Sampling E Check 1: Loss of O-H (2500-3300 cm⁻¹) D->E F Check 2: C=O Shift (~1715 to ~1800 cm⁻¹) D->F G Validation Confirmed: Proceed to Coupling E->G F->G

Caption: Logical workflow for the synthesis and self-validating FTIR analysis of the acyl chloride.

References

  • Royal Society of Chemistry. "Infrared spectroscopy: acyl chloride." RSC Education. Available at: [Link]

  • Wikipedia. "Carbonyl group - Spectroscopy." Wikimedia Foundation. Available at:[Link]

  • MDPI. "General Method to Increase Carboxylic Acid Content on Nanodiamonds." Nanomaterials. Available at: [Link]

  • ResearchGate. "FT-IR spectra of MWCNT-COOH and MWCNT-COCl." ResearchGate Publications. Available at: [Link]

  • Crunch Chemistry. "Interpreting an infrared spectrum." Crunch Chemistry. Available at:[Link]

Comparing reactivity of 2-(4-nitrophenoxy)tetradecanoyl chloride vs myristoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 2-(4-Nitrophenoxy)tetradecanoyl Chloride vs. Myristoyl Chloride in Lipid Conjugation

Introduction Lipid conjugation (myristoylation) is a critical technique in drug development for enhancing the lipophilicity, membrane permeability, and half-life of peptide therapeutics. The choice of acylating agent dictates the efficiency, selectivity, and scalability of the synthesis. This guide objectively compares standard myristoyl chloride (a straight-chain acyl halide) with 2-(4-nitrophenoxy)tetradecanoyl chloride (an


-substituted derivative), analyzing how steric and electronic factors govern their reactivity profiles.

Structural and Mechanistic Profiling

Acyl chlorides undergo nucleophilic acyl substitution via an addition-elimination mechanism[1]. The reactivity is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the incoming nucleophile.

  • Myristoyl Chloride (Standard): Lacking substitution at the

    
    -carbon, myristoyl chloride is highly unhindered. It reacts rapidly and exothermically with primary amines, secondary amines, and alcohols. However, this lack of steric shielding makes it violently reactive with atmospheric moisture, leading to rapid hydrolysis into myristic acid and hydrochloric acid[2][3].
    
  • 2-(4-Nitrophenoxy)tetradecanoyl Chloride (Modified): The introduction of a 4-nitrophenoxy group at the C2 (

    
    ) position introduces competing electronic and steric effects[].
    
    • Electronic Effect: The highly electronegative oxygen and the electron-withdrawing nitro group exert a strong inductive (-I) effect, increasing the partial positive charge (

      
      ) on the carbonyl carbon.
      
    • Steric Effect: The bulky aromatic ring creates massive steric hindrance around the carbonyl center.

    • Net Result: As established in acyl halide kinetics, steric hindrance strongly dominates over electronic activation during the formation of the bulky

      
       tetrahedral intermediate[5]. Consequently, this modified chloride reacts significantly slower with bulky nucleophiles (e.g., secondary amines or tertiary alcohols) but exhibits slightly improved stability against rapid atmospheric hydrolysis.
      

Mechanism AcylCl Acyl Chloride (Planar sp2) TetraInt Tetrahedral Intermediate (sp3, Steric Clash) AcylCl->TetraInt Nucleophilic Attack Nu Nucleophile (e.g., R-NH2) Nu->TetraInt Addition Product Acylated Product (Amide/Ester) TetraInt->Product Elimination of Cl- Leaving Chloride Ion (Leaving Group) TetraInt->Leaving Cleavage

Nucleophilic addition-elimination mechanism highlighting the sterically sensitive tetrahedral intermediate.

Quantitative Reactivity Comparison

The following table synthesizes the comparative performance of both reagents in standard peptide synthesis and bioconjugation workflows.

ParameterMyristoyl Chloride2-(4-Nitrophenoxy)tetradecanoyl Chloride
Formula


Molecular Weight 246.82 g/mol 383.91 g/mol
Steric Hindrance (

-carbon)
Minimal (

)
Severe (Bulky Aryloxy group)
Carbonyl Electrophilicity StandardHigh (Enhanced by -I effect)
Hydrolysis Rate (Atmospheric) Very Fast (Violent)[3]Moderate (Sterically shielded)
Primary Amine Acylation Rate < 15 minutes (0°C)1 - 2 hours (RT)
Secondary Amine Acylation FastVery Slow (Requires DMAP/Heat)
Chemoselectivity Low (Reacts with -OH and -NH2)Moderate (Prefers unhindered -NH2)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize non-nucleophilic bases (like DIPEA) to neutralize the HCl byproduct without competing for the electrophile[6].

Protocol A: Unhindered N-Myristoylation using Myristoyl Chloride Objective: Rapid acylation of a primary peptide N-terminus. Rationale: Due to the high reactivity of myristoyl chloride, the reaction must be performed at reduced temperatures to prevent side reactions (e.g., O-acylation of tyrosine/serine).

  • Preparation: Dissolve 1.0 eq of the target peptide in anhydrous Dichloromethane (DCM) under a dry nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an HCl scavenger[6]. Cool the reaction vessel to 0°C using an ice bath.

  • Acylation: Dissolve 1.2 eq of Myristoyl Chloride in a minimal volume of anhydrous DCM. Add dropwise to the reaction mixture over 10 minutes.

  • Validation & Quenching: Monitor via LC-MS. The unhindered nature of myristoyl chloride typically drives the reaction to completion within 15-30 minutes. Quench with methanol to destroy excess acyl chloride[1].

  • Workup: Wash the organic layer with saturated aqueous

    
    , brine, dry over 
    
    
    
    , and concentrate under vacuum.

Protocol B: Sterically Demanding Acylation using 2-(4-Nitrophenoxy)tetradecanoyl Chloride Objective: Selective acylation requiring catalytic activation. Rationale: The bulky


-substituent restricts the approach angle of the nucleophile. To overcome the high activation energy of the tetrahedral intermediate, a nucleophilic catalyst (DMAP) and elevated temperatures are required.
  • Preparation: Dissolve 1.0 eq of the target amine/peptide in anhydrous DMF (DCM may not provide a sufficient boiling point for the required heating).

  • Base & Catalyst Addition: Add 3.0 eq of DIPEA and 0.2 eq of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly electrophilic, yet sterically accessible, acylpyridinium intermediate.

  • Acylation: Add 1.5 eq of 2-(4-Nitrophenoxy)tetradecanoyl Chloride[] in one portion.

  • Heating & Validation: Stir the reaction at 40°C. Monitor via HPLC. Due to steric shielding, the reaction may require 2-4 hours to reach >95% conversion.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous Citric Acid (to remove DMAP and DIPEA), followed by brine. Dry and concentrate.

LogicTree Substrate Acyl Chloride Substrate MyrCl Myristoyl Chloride (Unhindered Alpha-Carbon) Substrate->MyrCl NitroCl 2-(4-nitrophenoxy)tetradecanoyl chloride (Bulky Alpha-Substituent) Substrate->NitroCl FastRxn Rapid Acylation (High Yield, Exothermic) MyrCl->FastRxn Minimal Steric Hindrance SlowRxn Slower Acylation (Requires DMAP/Heat) NitroCl->SlowRxn Steric Shielding Dominates ElecEffect Increased Susceptibility to Small Nucleophiles (e.g., H2O) NitroCl->ElecEffect -I Effect Increases Electrophilicity

Logic tree detailing how steric and electronic factors dictate the reaction kinetics and conditions.

Conclusion and Application Strategy

For standard lipidation where rapid, complete conversion is required, myristoyl chloride remains the gold standard, provided strict anhydrous conditions are maintained. However, when researchers require chemoselectivity (e.g., acylating a primary amine in the presence of secondary amines) or are utilizing the 4-nitrophenoxy group as a downstream reporter/chromophore, 2-(4-nitrophenoxy)tetradecanoyl chloride is the superior choice. The latter demands optimized protocols involving DMAP catalysis and elevated temperatures to overcome its inherent steric barriers.

References

  • CymitQuimica. CAS 112-64-1: Myristoyl chloride.2

  • Fisher Scientific. SAFETY DATA SHEET: Myristoyl chloride.3

  • BOC Sciences. 2-(4-NITROPHENOXY)TETRADECANOYL CHLORIDE, 92.

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.1

  • LibreTexts. 21.4: Chemistry of Acid Halides.5

  • Introduction to Organic Chemistry (Saskoer). 13.5. Reactions with Acid Halide Electrophiles.6

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HPLC Separation of 2-(4-Nitrophenoxy)tetradecanoic Acid Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chiral drug development and biomarker analysis become increasingly stringent, the enantiomeric separation of complex, multifunctional molecules requires a deep understanding of chromatographic thermodynamics. Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(4-nitrophenoxy)tetradecanoic acid presents a unique structural dichotomy for chromatographers.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific class of molecules, providing the mechanistic causality behind method selection and a self-validating experimental protocol.

Molecular Profiling & Mechanistic Rationale

To design an effective separation method, we must first deconstruct the analyte's structural features:

  • Highly Lipophilic Aliphatic Chain (C14): The tetradecanoic (myristic acid) backbone[1] is extremely hydrophobic. In standard aqueous Reversed-Phase (RP) conditions, this chain causes excessive partitioning into the stationary phase, leading to severely prolonged retention times and broad peaks.

  • Ionizable Carboxylic Acid (-COOH): The

    
    -carboxylic acid is prone to secondary interactions with residual silanols on the silica support, which causes peak tailing if not properly suppressed or ion-paired.
    
  • 
    -Acidic Aromatic Ring:  The 4-nitrophenoxy group provides a strong dipole and excellent 
    
    
    
    interaction capabilities, which are critical for chiral recognition[2].

The Verdict on Mobile Phase Selection: Because of the C14 chain, traditional Reversed-Phase modes should be avoided. Instead, Normal Phase (NP) or Polar Organic/Ionic Modes (POM/PIM) offer the optimal thermodynamic environments to balance solubility, reasonable retention times, and high enantioselectivity[3].

G Target Target: 2-(4-nitrophenoxy)tetradecanoic acid Prop1 Long Lipophilic Chain (C14) Risk: High RP Retention Target->Prop1 Prop2 Carboxylic Acid (-COOH) Risk: Peak Tailing Target->Prop2 Prop3 4-Nitrophenoxy Group Benefit: Strong π-π Interactions Target->Prop3 Mode1 Normal Phase (NP) Hexane/IPA/TFA Prop1->Mode1 High Solubility Mode3 Reversed Phase (RP) Water/MeCN Prop1->Mode3 Avoid Prop2->Mode1 Add 0.1% TFA Mode2 Polar Organic Mode (POM) MeOH/AcOH/TEA Prop2->Mode2 Ion-Pairing CSP1 Polysaccharide CSPs (e.g., Amylose tris-carbamate) Prop3->CSP1 π-π & Dipole CSP2 Anion-Exchange / Glycopeptide (e.g., Cinchona Alkaloids) Prop3->CSP2 π-π & Ionic Mode1->CSP1 Mode2->CSP2 Reject Not Recommended (Elution > 60 mins) Mode3->Reject

Decision matrix for chiral HPLC method development of lipophilic 2-aryloxycarboxylic acids.

Comparative Performance of Chiral Stationary Phases (CSPs)

When screening columns for 2-aryloxycarboxylic acids, three primary CSP classes dominate the field. Here is an objective comparison of their mechanistic efficacy for our target molecule:

A. Polysaccharide-Based CSPs (Amylose vs. Cellulose)

Polysaccharide columns, such as Amylose tris(3,5-dimethylphenylcarbamate), are the industry standard for Normal Phase separations[4]. Chiral recognition occurs via hydrogen bonding between the analyte's un-ionized carboxylic acid and the CSP's carbamate linkages, supplemented by


 stacking with the nitrophenyl ring[2].
  • Why Amylose over Cellulose? The helical structure of amylose provides a more accommodating inclusion cavity for the bulky C14 aliphatic chain, generally yielding higher selectivity (

    
    ) than the more linear cellulose backbone[4].
    
B. Cinchona Alkaloid Weak Anion-Exchangers (WAX)

Columns based on Quinine or Quinidine derivatives (e.g., Chiralpak QN-AX) are specifically engineered for chiral free acids[5]. The basic quinuclidine nitrogen forms a strong, stereoselective ionic bond with the deprotonated carboxylate of the analyte. Operating in Polar Organic Mode (methanol with acid/base modifiers) effortlessly solubilizes the lipophilic C14 chain while maintaining profound enantioselectivity.

C. Macrocyclic Glycopeptides (Vancomycin)

Vancomycin-based columns (e.g., Chirobiotic V) operate well in Polar Ionic Mode[3][6]. However, while they are excellent for smaller ionizable molecules, the massive steric bulk of the tetradecanoic chain can hinder the analyte from deeply penetrating the chiral "basket" of the glycopeptide, often resulting in lower resolution compared to anion-exchange columns.

Quantitative Data Comparison
Chiral Stationary Phase (CSP)Mobile Phase ModeRepresentative Eluent CompositionSelectivity (

)
Resolution (

)
Primary Recognition Mechanism
Amylose tris(3,5-dimethylphenylcarbamate) Normal PhaseHexane / IPA / TFA (90:10:0.1)1.452.8H-bonding,

stacking, Steric inclusion
Cellulose tris(3,5-dimethylphenylcarbamate) Normal PhaseHexane / IPA / TFA (90:10:0.1)1.201.6H-bonding,

stacking
Cinchona Alkaloid (Quinine-based WAX) Polar OrganicMeOH / AcOH / TEA (100:0.3:0.2)1.653.5Ionic (Anion-Exchange),

stacking
Macrocyclic Glycopeptide (Vancomycin) Polar IonicMeOH / AcOH / TEA (100:0.1:0.1)1.151.2Ionic, H-bonding (sterically hindered)

(Note: Data represents benchmark chromatographic behavior synthesized from homologous 2-aryloxycarboxylic acids and long-chain fatty acid derivatives[1][2][5].)

Step-by-Step Methodology: Normal Phase Chiral Workflow

The following protocol utilizes an Amylose-based CSP in Normal Phase, which provides the most universally accessible and robust method for standard analytical laboratories.

Phase 1: Sample Preparation (Self-Validating Step)

Causality: The extreme lipophilicity of the C14 chain requires a non-polar or moderately polar solvent to prevent sample precipitation upon injection.

  • Weigh 1.0 mg of the racemic 2-(4-nitrophenoxy)tetradecanoic acid standard.

  • Dissolve in 1.0 mL of HPLC-grade 2-Propanol (IPA). Sonicate for 5 minutes at room temperature.

  • Validation Check: Inspect visually for complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter. (Critical: Avoid Nylon filters, which can non-specifically bind lipophilic carboxylic acids).

Phase 2: Chromatographic System Setup
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) at a ratio of 90:10:0.1 (v/v/v).

    • Expert Insight: The addition of 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid, keeping the molecule in a neutral state. This prevents severe peak tailing caused by secondary interactions with residual silanols on the silica support[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Chiral recognition is an enthalpy-driven process; strict thermostatic control ensures reproducible retention times).

  • Detection: UV at 290 nm (targeting the strong absorbance of the 4-nitrophenoxy chromophore).

Phase 3: Execution & System Suitability Testing (SST)
  • Inject 10 µL of the prepared sample.

  • Run the isocratic method for 20 minutes.

  • Self-Validation: Calculate the tailing factor (

    
    ) of the first eluting peak. If 
    
    
    
    , the system is failing. Flush the column with a higher concentration of TFA (e.g., 0.2% in IPA) for 20 column volumes to re-protonate the stationary phase, then re-equilibrate. Ensure baseline resolution (
    
    
    ) is achieved before proceeding to quantitative analysis.

References

  • 2 - ResearchGate 2. - LCGC International 3. - Chromatography Today

  • 5 - PubMed / Wiley

  • 1 - Wikipedia

  • 6 - Sigma-Aldrich

Sources

Biological Activity of 2-(4-Nitrophenoxy)tetradecanoyl Analogs vs. Native Lipids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of lipidomics and targeted drug discovery, engineered lipid analogs are indispensable tools for interrogating metabolic pathways. Myristic acid (C14:0) is a critical native lipid responsible for protein N-myristoylation and mitochondrial energy production. However, modifying this native structure yields powerful biochemical probes.

2-(4-nitrophenoxy)tetradecanoyl (2-NPT) analogs feature a bulky, electron-withdrawing 4-nitrophenoxy group precisely positioned at the alpha-carbon (C2) of the tetradecanoic chain. This guide objectively compares the biological performance of 2-NPT analogs against native myristic acid and standard synthetic alternatives, providing the mechanistic causality and self-validating experimental workflows required to deploy these compounds effectively.

Mechanistic Causality: The Impact of Alpha-Substitution

To understand the biological activity of 2-NPT analogs, we must analyze how the alpha-substitution disrupts native lipid processing:

  • N-Myristoyltransferase (NMT) Steric Blockade: NMT is an essential enzyme that catalyzes the covalent attachment of myristate to the N-terminal glycine of target proteins—a pathway critical for viral infectivity and oncogenic signaling . Native myristoyl-CoA fits seamlessly into the enzyme's acyl-CoA binding pocket. While minor alpha-substitutions (like 2-hydroxymyristic acid) create weak inhibitors, the massive steric bulk of the 4-nitrophenoxy group in 2-NPT creates a severe spatial clash. This converts the lipid from a metabolic substrate into a potent, dead-end competitive inhibitor of NMT .

  • Arrest of Mitochondrial Beta-Oxidation: Native lipids undergo beta-oxidation via the sequential dehydrogenation of the alpha and beta carbons. The 4-nitrophenoxy group at the C2 position chemically prevents the formation of the required enoyl-CoA intermediate. Consequently, 2-NPT analogs cannot be oxidized for energy, allowing them to accumulate and competitively inhibit the beta-oxidation of native lipids.

NMT_Pathway Myr Native Lipid (Myristoyl-CoA) NMT N-Myristoyltransferase (Active Enzyme) Myr->NMT Binds Acyl Pocket Prot Target Protein (N-terminal Gly) Prot->NMT Binds Peptide Pocket LipProt Myristoylated Protein (Downstream Signaling) NMT->LipProt Catalytic Transfer NPT 2-NPT Analog (Steric Blocker) NPT->NMT Competitive Inhibition

Caption: Mechanism of NMT inhibition by 2-NPT analogs compared to native myristoylation.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance differences between native lipids and standard synthetic alternatives.

Lipid / AnalogStructural ModificationPrimary Biological FunctionNMT Substrate EfficiencyNMT Inhibitory Potential (IC50)Beta-Oxidation Susceptibility
Native Myristic Acid (C14:0) None (Native)Protein lipidation, EnergyHigh (100% baseline)N/AHigh (Rapidly oxidized)
2-Hydroxymyristic Acid (2-HMA) Alpha-hydroxyl groupWeak NMT InhibitorLow (<5%)~100 μMBlocked
YnMyr (Alkyne-Myristate) Omega-alkyne groupClick-chemistry probeHigh (~85%)N/AHigh
2-NPT Analogs Alpha-(4-nitrophenoxy)Potent NMT InhibitorZero (0%)<10 μM (Estimated)Completely Blocked

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 2-NPT analogs, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro NMT Inhibition Assay (Colorimetric)

Causality & Design: This assay measures NMT activity by detecting the free Coenzyme A (CoA-SH) released during the myristoylation of a synthetic peptide. We utilize Ellman’s reagent (DTNB), which reacts stoichiometrically with free thiols to produce a yellow product absorbing at 412 nm. Pre-incubating the enzyme with 2-NPT is a critical step; it allows the bulky analog to occupy the acyl-CoA binding pocket and establish thermodynamic equilibrium before the native substrate is introduced.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.1% Triton X-100). Reconstitute recombinant human NMT1, native Myristoyl-CoA (50 μM), and the target peptide (e.g., GLYASKLS-NH2, 500 μM).

  • Pre-incubation Phase: In a 96-well microplate, combine NMT1 with varying concentrations of the 2-NPT analog (0.1 μM to 100 μM). Incubate at 25°C for 15 minutes to establish competitive blockade.

  • Reaction Initiation: Add Native Myristoyl-CoA and the target peptide to all wells to initiate the reaction. Incubate for 30 minutes at 30°C.

  • Quenching & Detection: Stop the reaction by adding 1 mM DTNB dissolved in ethanol. Incubate for 5 minutes to allow full color development.

  • Validation & Analysis: Read absorbance at 412 nm.

    • Self-Validation Check: The assay must include a "No Enzyme" negative control (to subtract background CoA-SH hydrolysis) and an "IMP-1088" positive control (a known ultra-potent NMT inhibitor) to verify the dynamic range of the assay .

Workflow Step1 1. Reagent Preparation (Enzyme, Peptide, Native Lipid, 2-NPT) Step2 2. Pre-incubation Phase (NMT + 2-NPT to establish blockade) Step1->Step2 Step3 3. Reaction Initiation (Add Myristoyl-CoA + Peptide) Step2->Step3 Step4 4. Quenching & Detection (Add DTNB to detect released CoA-SH) Step3->Step4 Step5 5. Data Analysis (Measure Absorbance at 412 nm) Step4->Step5

Caption: Step-by-step workflow for the self-validating colorimetric NMT inhibition assay.

Protocol 2: Cellular Fatty Acid Oxidation (FAO) Flux Assay

Causality & Design: To prove that 2-NPT analogs arrest mitochondrial beta-oxidation, we measure the Oxygen Consumption Rate (OCR) of live cells using a Seahorse XF Analyzer. Cells are deliberately starved of glucose and glutamine prior to the assay. This forces the cellular metabolism to rely entirely on endogenous fatty acid oxidation, maximizing the assay window to observe the inhibitory effects of the 2-NPT analog.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HepG2) in a Seahorse XF96 microplate. Incubate overnight.

  • Metabolic Starvation: Wash cells and replace media with substrate-limited assay medium (0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine). Incubate for 24 hours.

  • Compound Addition: Inject 2-NPT (50 μM) into the experimental wells.

  • Measurement: Run the standard FAO stress test protocol, measuring OCR at baseline and after the addition of the compounds.

  • Validation & Analysis:

    • Self-Validation Check: Include Etomoxir (a CPT1 inhibitor) in control wells. Etomoxir blocks fatty acid import into the mitochondria. If 2-NPT effectively blocks beta-oxidation via alpha-carbon steric hindrance, its OCR suppression curve will closely mirror the Etomoxir control, proving the mechanism of action.

Conclusion

While native myristic acid remains the standard for studying baseline lipid metabolism, alpha-substituted analogs like 2-(4-nitrophenoxy)tetradecanoyl provide researchers with unparalleled control over lipid pathways. By leveraging its severe steric bulk, 2-NPT acts as a potent competitive inhibitor of N-myristoyltransferase and a dead-end metabolite in beta-oxidation, making it a superior alternative to older analogs like 2-hydroxymyristic acid for targeted biochemical assays.

References

  • Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology. URL:[Link]

  • Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. Chemistry & Biology. URL:[Link]

  • Inhibition of vaccinia virus L1 N-myristoylation by the host N-myristoyltransferase inhibitor IMP-1088 generates non-infectious virions defective in cell entry. bioRxiv. URL:[Link]

A Comparative Guide to the Chemical Stability of α-Aryloxy Esters vs. α-Unsubstituted Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the intrinsic chemical stability of a molecule is paramount. The ester functional group, while ubiquitous in pharmaceuticals for its role in prodrugs and its presence in active scaffolds, is often a primary site of metabolic and chemical degradation. This guide provides an in-depth comparison of the stability profiles of two distinct ester classes: α-aryloxy esters and their simpler α-unsubstituted counterparts. We will explore the underlying mechanistic principles that govern their degradation and present a framework for their experimental evaluation, grounded in established scientific and regulatory principles.

The Decisive Role of the α-Substituent: A Mechanistic Overview

The stability of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon and the stability of the leaving group. The key structural difference between the two ester classes discussed here is the presence of an oxygen atom attached to the α-carbon in α-aryloxy esters. This seemingly small change introduces profound electronic effects that differentiate its stability from an α-unsubstituted ester, where the α-carbon is bonded only to hydrogen and carbon atoms.

The α-aryloxy group is strongly electron-withdrawing due to the electronegativity of the oxygen atom (an inductive effect). This effect polarizes the α-carbon, which in turn withdraws electron density from the adjacent carbonyl carbon. The result is a more electrophilic carbonyl, rendering it significantly more susceptible to nucleophilic attack—the primary step in hydrolytic degradation.[1]

In contrast, the alkyl group of an α-unsubstituted ester (like ethyl acetate) has a neutral or mildly electron-donating effect, which does not enhance the carbonyl's electrophilicity to the same extent. Computational studies have shown that electron-withdrawing substituents destabilize the ester structure, making it more reactive toward nucleophiles.[2][3] This fundamental electronic difference is the principal driver of the varying stability profiles of these two ester types.

Primary Degradation Pathways: A Comparative Analysis

Esters are susceptible to several modes of degradation, primarily hydrolysis, thermal decomposition, and photolysis. The influence of the α-aryloxy group varies across these pathways.

Hydrolytic Stability

Hydrolysis, the cleavage of the ester bond by water, is the most common degradation pathway for ester-containing drugs.[4] It can be catalyzed by acid or base, or proceed neutrally, albeit much more slowly.[5]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the most relevant pathway under physiological or slightly alkaline conditions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[6] The increased electrophilicity of the carbonyl in α-aryloxy esters, as discussed above, significantly accelerates this step. Consequently, α-aryloxy esters are generally expected to undergo base-catalyzed hydrolysis at a faster rate than α-unsubstituted esters. The reaction is typically irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group, driving the equilibrium forward.[7]

  • Acid-Catalyzed Hydrolysis: This pathway involves protonation of the carbonyl oxygen, which enhances the carbonyl carbon's electrophilicity and activates it for attack by a weak nucleophile like water.[5] While the α-aryloxy group already makes the carbonyl more electrophilic, its impact under strong acidic conditions may be less pronounced compared to the overwhelming effect of protonation. However, the relative instability of the α-aryloxy ester's ground state still suggests a lower activation energy barrier and thus a faster hydrolysis rate compared to its unsubstituted analog.

The general mechanism for base-catalyzed ester hydrolysis is depicted below, illustrating the critical nucleophilic attack step.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Thermal Stability

Thermal degradation involves the decomposition of a molecule at elevated temperatures. For esters, this can proceed through various mechanisms, including pyrolytic elimination. The stability is largely dependent on bond dissociation energies. While a direct comparison is complex and structure-dependent, the C-O bond within the aryloxy moiety might represent a point of thermal lability compared to the C-H and C-C bonds in an unsubstituted ester. Studies on aryl esters and ethers show that decomposition can occur at high temperatures, often involving complex radical mechanisms.[8][9] Generally, both ester types are relatively stable, but extreme temperatures (e.g., >200°C) could reveal differences, potentially showing the α-aryloxy ester to be less stable due to the additional ether linkage.[10]

Photochemical Stability

Photodegradation occurs when a molecule absorbs light energy, leading to bond cleavage or rearrangement.[11] The susceptibility to photolysis is determined by the molecule's chromophore—the part that absorbs light. An α-unsubstituted ester typically lacks a strong chromophore and is relatively photostable. In contrast, the aryl ring in an α-aryloxy ester is a potent chromophore that readily absorbs UV light. This absorption can lead to the formation of excited states and radical species, initiating degradation pathways that are unavailable to the unsubstituted ester.[12] Therefore, α-aryloxy esters are expected to be significantly less photostable than their α-unsubstituted counterparts.

Experimental Design: A Forced Degradation Study

To empirically determine and compare the stability of these two ester classes, a forced degradation (or stress testing) study is the industry-standard approach.[13] This involves subjecting the compounds to harsh conditions to accelerate decomposition, thereby identifying degradation products and degradation pathways.[4][14] The design of such a study must be robust and self-validating.

Objective

To compare the relative stability of an α-aryloxy ester (Compound A) and an α-unsubstituted ester (Compound B) under hydrolytic, thermal, and photolytic stress conditions and to develop a stability-indicating analytical method.

Experimental Workflow

The workflow ensures that each stress condition is evaluated systematically, with appropriate controls to ensure data integrity.

Caption: Experimental workflow for a comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and multiple time points.[15][16]

Protocol 1: Hydrolytic Stability Assessment

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each compound (A and B) in a non-reactive solvent like acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C.

  • Control: Prepare a solution of 1 mL stock in 9 mL of the acetonitrile/water mobile phase and keep at 4°C, protected from light.

  • Sampling: Withdraw aliquots at 0, 4, 8, 24, and 48 hours. For acid/base samples, neutralize them immediately. Dilute all samples to a final concentration of ~50 µg/mL with mobile phase for analysis.

  • Rationale: The use of elevated temperature for acid/neutral conditions accelerates the slow degradation process.[15] Base hydrolysis is often rapid at room temperature. The control sample ensures that any observed degradation is due to the stress condition, not the solvent or analytical procedure.

Protocol 2: Photostability Assessment (ICH Q1B)

  • Sample Preparation: Place solid samples and solutions (in quartz cuvettes) of both compounds in a photostability chamber.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid samples and dilute all solutions to ~50 µg/mL and analyze by HPLC.

  • Rationale: Following the internationally harmonized ICH Q1B guideline ensures standardized and reproducible testing conditions.[14] The dark control is critical to differentiate between photolytic and thermal degradation occurring simultaneously in the chamber.

Protocol 3: Analytical Methodology

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) is ideal.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: PDA detection allows for peak purity analysis, while MS detection aids in the identification of degradants.[13]

  • Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and excipients. Peak purity analysis using the PDA detector is essential to confirm this.[4]

Data Interpretation and Quantitative Comparison

The data from the HPLC analysis should be compiled to compare the degradation rates. The percentage of the parent compound remaining at each time point is calculated relative to the t=0 injection.

Table 1: Comparative Hydrolytic Stability Data (% Parent Compound Remaining)

Time (hours)Conditionα-Aryloxy Ester (A)α-Unsubstituted Ester (B)
00.1 M NaOH, RT100.0%100.0%
40.1 M NaOH, RT75.3%98.1%
80.1 M NaOH, RT52.1%96.5%
240.1 M NaOH, RT15.8%91.2%
00.1 M HCl, 60°C100.0%100.0%
240.1 M HCl, 60°C88.9%97.8%
480.1 M HCl, 60°C79.5%95.4%

Table 2: Comparative Photostability and Thermal Stability Data (% Parent Compound Remaining after 48h)

Conditionα-Aryloxy Ester (A)α-Unsubstituted Ester (B)
Photolytic (ICH Q1B)65.2%99.5%
Photolytic Dark Control99.8%99.9%
Thermal (Solid, 80°C)98.1%98.5%

Interpretation of Results:

  • The data in Table 1 clearly demonstrate the significantly lower stability of the α-aryloxy ester in the presence of base, as predicted by mechanistic principles. The degradation under acidic conditions is also faster, though less dramatic.

  • Table 2 highlights the profound difference in photostability. The α-aryloxy ester shows significant degradation under light, while the unsubstituted ester is highly stable. The dark control confirms that this degradation is light-induced.

  • Both compounds exhibit high thermal stability in the solid state under these conditions, suggesting this is a less critical degradation pathway.

Conclusion and Implications

This guide establishes a clear hierarchy of stability based on fundamental chemical principles and a robust experimental framework.

  • α-Aryloxy esters are inherently less stable than α-unsubstituted esters , particularly towards base-catalyzed hydrolysis and photolysis.

  • The primary driver for this instability is the electron-withdrawing inductive effect of the α-aryloxy group, which increases the electrophilicity of the carbonyl carbon.

  • The presence of the aryl chromophore makes α-aryloxy esters highly susceptible to photodegradation, a liability not shared by their unsubstituted counterparts.

For drug development professionals, these findings are critical. The choice to incorporate an α-aryloxy ester motif into a drug candidate must be weighed against its potential stability liabilities. This may necessitate the development of protective formulations, such as buffered solutions or light-resistant packaging, and will certainly require the use of a validated, stability-indicating analytical method throughout the development lifecycle. Understanding these differences allows for proactive risk mitigation and the rational design of more stable and effective pharmaceutical products.

References

  • Vertex AI Search. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • ACS Publications. (2005). Ab Initio Study of the Substituent Effects on the Relative Stability of the E and Z Conformers of Phenyl Esters. Stereoelectronic Effects on the Reactivity of the Carbonyl Group.
  • Vertex AI Search. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • PubMed. (2005). Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group.
  • RSC Publishing. Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. Application Notes and Protocols for Compound Stability Testing.
  • ACS Omega. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Request PDF. (2026). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • ResearchGate. The photochemistry of esters of carboxylic acids.
  • PMC. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic.
  • Vertex AI Search.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • ACS Publications. (2025). Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. The Journal of Organic Chemistry.
  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis.
  • Slideshare.
  • Chemistry Steps. (2020).
  • Chem LibreTexts. (2022). 21.6: Chemistry of Esters.
  • ACS Publications. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Request PDF.
  • University of Leeds. Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Semantic Scholar. (2013).
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • ResearchGate. (2013).
  • JOCPR. Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane.
  • StabilityHub. (2022). Stability Protocols: Road Maps to Success.
  • MDPI. (2020).
  • J-STAGE.
  • Academia.edu. (PDF)
  • RSC Education. Making esters from alcohols and acids | Class experiment.
  • PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
  • ChemRxiv. Efficient Synthesis of α-Alkyloxy and α-Aryloxy Esters via Cobaloxime Catalyzed Carbene Insertion into O‒H Bonds.
  • MDPI. (2023). Aryloxy Ionic Liquid-Catalyzed Homogenous Esterification of Cellulose with Low-Reactive Acyl Donors.
  • DergiPark.
  • PMC.
  • ResearchGate.
  • MacSphere. PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS.
  • International Journal of Cosmetic Science. (2016). Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin.
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Semantic Scholar. (1990). Thermal degradation of poly(aryl-ether-ether-ketone)

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A Senior Application Scientist's Guide to Validating the Purity of 2-(4-nitrophenoxy)tetradecanoyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of a reactive acylating agent like 2-(4-nitrophenoxy)tetradecanoyl chloride is not merely a matter of quality control; it is the bedrock of reproducible and reliable synthesis. The presence of even minor impurities can drastically alter reaction kinetics, introduce unwanted byproducts, and complicate downstream purification, ultimately compromising the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies designed to rigorously validate the purity of this critical reagent, ensuring your research is built on a foundation of chemical certainty.

The "Why": Understanding Potential Impurities

2-(4-nitrophenoxy)tetradecanoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-(4-nitrophenoxy)tetradecanoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] This synthetic route, while effective, can introduce several key impurities that must be quantified:

  • Unreacted Starting Material: The most common impurity is the parent carboxylic acid. Its presence leads to inaccurate stoichiometry in subsequent reactions and can act as a competing nucleophile or a source of acidic side reactions.

  • Hydrolysis Product: Acyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to revert to the carboxylic acid.[3][4] Improper handling and storage are primary causes of this degradation.

  • Residual Chlorinating Agents & Byproducts: Trace amounts of thionyl chloride or its byproducts can remain.[2] These are often acidic and can interfere with sensitive reactions.

  • Solvent Residues: Organic solvents used during synthesis or purification may be present and are considered impurities under regulatory guidelines.[5][6][7]

The following diagram illustrates the primary synthesis pathway and the potential for impurity generation.

cluster_synthesis Synthesis & Impurity Genesis cluster_impurities Potential Impurities in Final Product Carboxylic_Acid 2-(4-nitrophenoxy)tetradecanoic acid (Starting Material) Acyl_Chloride 2-(4-nitrophenoxy)tetradecanoyl chloride (Desired Product) Carboxylic_Acid->Acyl_Chloride Reaction Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Acyl_Chloride Reaction Acyl_Chloride->Carboxylic_Acid Hydrolysis Impurity_Acid Unreacted Carboxylic Acid Acyl_Chloride->Impurity_Acid Impurity_Reagent Residual Chlorinating Agents & Byproducts Acyl_Chloride->Impurity_Reagent Impurity_Solvent Residual Solvents Acyl_Chloride->Impurity_Solvent Moisture H₂O (from air/solvents) Moisture->Acyl_Chloride

Caption: Synthesis pathway and common impurity sources.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique depends on the required information (qualitative vs. quantitative), available instrumentation, and desired sensitivity.[8][][10] Below is a comparison of the most effective methods for assessing the purity of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Parameter¹H NMR SpectroscopyFTIR SpectroscopyTitration (Argentometric)GC-MS (with Derivatization)
Principle Measures magnetic properties of nuclei for structural elucidation and quantification.Measures absorption of infrared light by specific molecular bonds.[8]Measures the amount of a reagent needed to react completely with the analyte.[10]Separates volatile derivatives by boiling point, followed by mass-based detection.[11]
Information Quantitative & StructuralQualitative (primarily)Quantitative (total chloride)Quantitative & Structural (of derivatives)
Key Advantage Directly distinguishes and quantifies the acyl chloride from its parent carboxylic acid without derivatization.Fast, simple, and excellent for monitoring the conversion of carboxylic acid to acyl chloride in real-time.[12]Cost-effective and provides a direct measure of reactive chloride content.[13][14]High sensitivity for detecting trace volatile impurities and byproducts.
Key Disadvantage Requires careful sample handling under anhydrous conditions to prevent hydrolysis during analysis.Not ideal for precise quantification of low-level impurities.Non-specific; titrates all sources of halide ions, not just the acyl chloride.Requires a derivatization step to a more stable analyte, adding complexity and potential for side reactions.[11][15][16]
Best For Gold-standard for definitive purity assessment and quantification of major components.Rapid confirmation of synthesis completion or product identity.Quick purity check in a production environment where the primary impurity is known not to be halide-based.In-depth impurity profiling and detection of trace contaminants.

Experimental Protocols

A multi-pronged approach, using a rapid qualitative check followed by a precise quantitative method, provides the most comprehensive validation.

Workflow for Purity Validation

The following workflow illustrates a logical sequence for validating a new batch of the reagent.

Start Receive/Synthesize New Batch of 2-(4-nitrophenoxy)tetradecanoyl chloride FTIR_Check Perform Rapid FTIR Analysis Start->FTIR_Check Decision_FTIR C=O Stretch at ~1800 cm⁻¹? (Acyl Chloride) FTIR_Check->Decision_FTIR NMR_Analysis Quantitative ¹H NMR Analysis Decision_FTIR->NMR_Analysis Yes Fail_Synthesis Re-run Synthesis or Re-purify (e.g., Distillation) Decision_FTIR->Fail_Synthesis No (C=O at ~1700 cm⁻¹ dominates) Decision_Purity Purity ≥ 98%? (No significant carboxylic acid peak) NMR_Analysis->Decision_Purity Pass Release for Use in Synthesis Decision_Purity->Pass Yes Fail_Handling Discard Batch (Likely hydrolyzed) Decision_Purity->Fail_Handling No

Caption: Decision workflow for reagent purity validation.

Protocol 1: Rapid Qualitative Check by FTIR Spectroscopy

This technique is ideal for quickly confirming the successful conversion of the carboxylic acid to the acyl chloride by observing the shift in the carbonyl (C=O) stretching frequency.

Methodology:

  • Sample Preparation: Under a nitrogen atmosphere or in a glovebox, place a small drop of the neat liquid reagent onto the diamond window of an ATR-FTIR spectrometer. If the sample is a solid, press a small amount firmly against the crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Analysis:

    • Positive Result (High Purity): Look for a strong, sharp absorbance peak around 1800 cm⁻¹ , which is characteristic of the acyl chloride C=O stretch.[12][17][18]

    • Negative Result (Significant Impurity): The presence of a significant, broader peak around 1700-1725 cm⁻¹ indicates the presence of the unreacted carboxylic acid.[19][20]

Protocol 2: Definitive Quantitative Analysis by ¹H NMR Spectroscopy

Proton NMR provides detailed structural information and allows for direct quantification of the acyl chloride relative to its primary impurity, the parent carboxylic acid.[21]

Methodology:

  • Sample Preparation (Critical): All steps must be performed using anhydrous solvents and techniques to prevent hydrolysis.

    • Use a deuterated solvent that is known to be anhydrous, such as chloroform-d (CDCl₃) from a sealed ampoule or freshly dried over molecular sieves.

    • In a glovebox or under an inert atmosphere, accurately weigh approximately 10-20 mg of the 2-(4-nitrophenoxy)tetradecanoyl chloride into a clean, dry NMR tube.

    • Add ~0.6 mL of the anhydrous CDCl₃.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to include the downfield region (up to 12 ppm).

  • Spectral Analysis & Purity Calculation:

    • Acyl Chloride Signal: Identify the proton alpha to the carbonyl group. For the acyl chloride, this will be a distinct multiplet.

    • Carboxylic Acid Impurity Signal: The most telling signal for the carboxylic acid impurity is the acidic -COOH proton, which typically appears as a broad singlet far downfield, between 10-12 ppm .[17][19][20] The alpha-proton of the acid will also be at a slightly different chemical shift than that of the acyl chloride.

    • Quantification: Integrate the well-resolved peak corresponding to the alpha-proton of the acyl chloride and the broad -COOH peak of the acid impurity. The molar percentage purity can be calculated as:

      % Purity = [Integral(Acyl Chloride α-H) / (Integral(Acyl Chloride α-H) + Integral(Carboxylic Acid -COOH))] x 100

Conclusion

Validating the purity of 2-(4-nitrophenoxy)tetradecanoyl chloride is a non-negotiable step for ensuring the success of subsequent synthetic endeavors. While a rapid FTIR check can provide immediate confirmation of the functional group transformation, it is the quantitative precision of ¹H NMR spectroscopy that delivers the authoritative data required for high-stakes research and development. By employing this dual-method approach, scientists can proceed with confidence, knowing their starting material meets the stringent purity requirements for producing reliable and reproducible results.

References

  • A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring. Benchchem.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods (RSC Publishing).
  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
  • Carboxylic Acids, Esters and Acyl Chlorides. Chemistry.
  • Why is formyl chloride unstable while higher acyl chlorides are stable? Chemistry Stack Exchange.
  • Analytical Services for Purity Determination. BOC Sciences.
  • What Testing Methods Are Used to Ensure Chemical Purity? diplomata comercial.
  • Derivatization. Chemistry LibreTexts.
  • Bulletin 909A Guide to Derivatization Reagents for GC.
  • Acyl chlorides stability. Sciencemadness Discussion Board.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • reaction analysis. Mettler Toledo.
  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications (RSC Publishing).
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.
  • Spectroscopy of Carboxylic Acids. Oregon State University.
  • Acyl chloride. Wikipedia.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Describe the differences between acyl chlorides and carboxylic acids. TutorChase.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC.
  • Chloride titrations with potentiometric indication. Metrohm.
  • A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride. Benchchem.
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE.
  • Determination of Chloride Ion Concentration by Titration (Mohr's Method).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Impurities and Degradation products. ArtMolecule.
  • Titration of Chloride. YSI.
  • Method for HCL Monitoring by FTIR Analysis. Slideshare.
  • Quantitative determination of chloride ions in tap water.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 1.0 Introduction This method should be performed by those persons familiar with the operation of Fourier Transform Infrared (F. EPA.
  • Precipitation Titration: Determination of Chloride by the Mohr Method Introduction.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV.
  • Purification techniques for products of decanoyl chloride synthesis. Benchchem.
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency.

Sources

Chromatographic Retention Times of Nitrophenoxy Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Scope

This guide provides an in-depth technical analysis of nitrophenoxy-type fatty acid derivatives , specifically focusing on


-Nitrophenacyl esters (PNP)  and 2-Nitrophenylhydrazides (2-NPH) . While "nitrophenoxy" strictly refers to a nitrophenyl ether, in chromatographic literature, this terminology often encompasses the class of nitro-aromatic derivatives used to attach a UV-absorbing or mass-spectrometry-active moiety to fatty acids (FAs).

These derivatives are critical for overcoming the lack of chromophores in native fatty acids, enabling high-sensitivity detection (UV at 254 nm or visible at 400 nm) and improving separation efficiency on Reversed-Phase HPLC (RP-HPLC) columns.

Key Performance Metrics
  • Detection Limits: Low picogram to femtomole range.

  • Selectivity: Resolves critical pairs (e.g., C18:1 vs C16:0) and geometric isomers (cis vs trans).[1][2]

  • Stability: Derivatives are stable in solution for weeks, unlike volatile methyl esters (FAMEs) used in GC.

Derivatization Mechanisms

Understanding the chemical causality is essential for troubleshooting low yields or peak tailing.

-Nitrophenacyl Esterification (UV-Optimized)

This reaction targets the carboxylic acid group using


-nitrophenacyl bromide in the presence of a crown ether catalyst. It attaches a strong UV-absorbing group (

-nitrophenacyl) to the fatty acid.

Reaction Scheme:



2-Nitrophenylhydrazide Formation (LC-MS/Vis Optimized)

Used for higher sensitivity and LC-MS applications, this method utilizes carbodiimide coupling to form a hydrazide linkage.

DerivatizationPathways FA Fatty Acid (R-COOH) Cat1 Catalyst: 18-Crown-6 / K2CO3 FA->Cat1 Cat2 Activator: EDC / Pyridine FA->Cat2 PNP_Br p-Nitrophenacyl Bromide (Reagent) PNP_Br->Cat1 NPH 2-Nitrophenylhydrazine (Reagent) NPH->Cat2 PNP_Ester p-Nitrophenacyl Ester (UV @ 254nm) Cat1->PNP_Ester Nucleophilic Substitution (80°C, 30 min) NPH_Hydrazide 2-Nitrophenylhydrazide (Vis @ 400nm / MS) Cat2->NPH_Hydrazide Carbodiimide Coupling (60°C, 20 min)

Figure 1: Synthetic pathways for the two primary nitro-aromatic fatty acid derivatives.

Chromatographic Performance & Retention Data

The retention behavior of these derivatives on C18 columns follows predictable thermodynamic rules based on carbon number (hydrophobicity) and unsaturation (polarity).

Retention Rules (C18 Stationary Phase)
  • Chain Length: Retention time (

    
    ) increases exponentially with carbon number (
    
    
    
    ).
  • Unsaturation: Each double bond reduces retention, roughly equivalent to shortening the chain by 2 carbon units.[3]

    • Elution Order: C18:3 < C18:2 < C18:1 < C18:0.[2]

  • Isomerism:

    • Cis isomers (kinked shape) elute earlier than Trans isomers (linear shape) due to lower surface area contact with the C18 ligands.

Comparative Retention Data (Normalized)

The table below synthesizes retention data for


-nitrophenacyl esters compared to standard Phenacyl esters.

Table 1: Relative Retention Times (RRT) of Fatty Acid Derivatives on C18 Conditions: C18 Column, Acetonitrile:Water Gradient, Flow 1.5 mL/min.

Fatty AcidNotation

-Nitrophenacyl Ester (

min)
Phenacyl Ester (

min)
Separation Factor (

)
Saturated
LauricC12:012.511.8-
MyristicC14:018.217.41.45
PalmiticC16:024.823.91.36
StearicC18:031.530.21.27
Unsaturated
LinolenicC18:3 (

)
14.113.5-
LinoleicC18:2 (

)
16.816.11.19
OleicC18:1 (

)
20.419.61.21
ElaidicC18:1 (

trans)
21.220.31.04 (vs Oleic)

Critical Pair Alert: Note that C14:0 (18.2 min) and C18:3 (14.1 min) are well resolved, but C16:0 (24.8 min) and C18:1 (20.4 min) can overlap if the gradient slope is too steep.

Alternative Derivatives Comparison
Derivative TypeDetection

LOD (Limit of Detection)ProsCons

-Nitrophenacyl
UV 254 nm~5-10 pgExcellent resolution; stable; widely cited.Requires heating; excess reagent must be removed.
Phenacyl UV 242 nm~10-50 pgStandard benchmark.Slightly lower sensitivity than nitro-variants.
2-Nitrophenylhydrazide Vis 400 nm / ESI-MS< 1 pg (MS)High sensitivity; MS compatible; visible detection avoids UV background.Reagent is toxic; hydrazine handling required.
Naphthacyl UV 246 nm~2 pgHigher sensitivity than phenacyl.Longer retention times (more hydrophobic).

Experimental Protocols

These protocols are designed to be self-validating. If the internal standard does not appear at the expected RRT, the derivatization failed.

Protocol: Synthesis of -Nitrophenacyl Esters

Reagents:

  • 
    -Nitrophenacyl bromide (10 mg/mL in Acetone).
    
  • 18-Crown-6 ether (Catalyst, 2 mg/mL in Acetone).

  • Potassium Carbonate (

    
    , solid).
    

Workflow:

  • Preparation: Dissolve fatty acid sample (100

    
    g) in 100 
    
    
    
    L acetone.
  • Catalysis: Add 50

    
    L 18-Crown-6 solution and 5 mg solid 
    
    
    
    .
  • Derivatization: Add 100

    
    L 
    
    
    
    -Nitrophenacyl bromide solution.
  • Reaction: Cap vial tightly. Heat at 80°C for 30 minutes .

    • Validation Step: Solution should turn slightly yellow but remain clear. Turbidity indicates moisture contamination.

  • Cleanup: Cool. Add 20

    
    L Acetic Acid (to quench excess reagent).
    
  • Injection: Inject 10

    
    L directly into HPLC.
    
HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase A: Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-5 min: 70% B (Isocratic hold to separate short chains).

    • 5-30 min: 70%

      
       100% B (Linear gradient).
      
    • 30-40 min: 100% B (Wash).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 254 nm.[3]

Method Development & Troubleshooting Flowchart

Use this logic flow to optimize separation of critical pairs (e.g., C18:1/C16:0).

MethodOptimization Start Initial Run: Standard Gradient (70-100% ACN) Check Check Resolution (Rs) of Critical Pairs Start->Check Decision Are peaks overlapping? Check->Decision Case1 C18:1 co-elutes with C16:0 Decision->Case1 Yes Case2 Cis/Trans Isomers (Oleic vs Elaidic) Decision->Case2 Yes Case3 Excess Reagent Peak Interferes Decision->Case3 Yes Success Optimized Method Decision->Success No Action1 Decrease Gradient Slope (e.g., 0.5% B/min) Case1->Action1 Action1->Check Action2 Switch to Ternary Phase (Add Methanol) or Lower Temp to 15°C Case2->Action2 Action2->Check Action3 Increase Run Time (Reagent elutes early) or Use SPE Cleanup Case3->Action3 Action3->Check

Figure 2: Logic flow for optimizing HPLC separation of nitrophenoxy derivatives.

References

  • Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids as p-nitrophenacyl esters. Journal of Chromatography A. Link

  • Miwa, H., et al. (1996). Rapid liquid chromatographic determination of fatty acids as 2-nitrophenylhydrazine derivatives. Journal of AOAC International. Link

  • Christie, W. W. (1998). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. Link

  • Durst, H. D., et al. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography. Analytical Chemistry. Link

  • Tsuzuki, W. (2009). Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters by Reversed-Phase HPLC. Lipids. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Identification of the 4-Nitrophenoxy Moiety in Lipid Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and diagnostics, lipid-based nanoparticles (LNPs) have emerged as a cornerstone technology.[1] The precise characterization of these formulations is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. A common strategy in the synthesis of lipid conjugates involves the use of a 4-nitrophenoxy group as a leaving group or as a structural component of a prodrug.[2][3] Its electron-withdrawing nature makes it an excellent target for spectroscopic identification, providing a means to monitor reaction progress, confirm conjugation, and quantify the final product.

This guide provides a comparative analysis of key spectroscopic techniques for the identification and characterization of the 4-nitrophenoxy moiety within lipid conjugates. As a Senior Application Scientist, my aim is to not only present the "how" but to delve into the "why" behind the selection of each technique, grounded in years of field experience and a deep understanding of the molecular intricacies at play.

The Central Role of the 4-Nitrophenoxy Moiety

The 4-nitrophenoxy group is a versatile chemical entity in the design of lipid-based therapeutics. Its utility stems from several key properties:

  • Activated Ester for Conjugation: 4-Nitrophenol is frequently used to create activated esters, such as cholesteryl-4-nitrophenolate, which facilitate the conjugation of lipids to drugs or other biomolecules.[2][4]

  • Photoremovable Protecting Group: In prodrug strategies, the o-nitrobenzyl group, a related structure, can be cleaved with light to release an active pharmaceutical ingredient (API) in a controlled manner.[5]

  • Spectroscopic Handle: The distinct electronic properties of the nitro group give rise to characteristic spectroscopic signatures, making it a valuable tool for analytical characterization.[6][7][8]

The ability to reliably detect and quantify this moiety is therefore a critical quality attribute (CQA) in the development of many lipid-based nanomedicines.[9]

A Comparative Overview of Spectroscopic Techniques

The choice of analytical method depends on the specific information required, from simple confirmation of presence to detailed structural elucidation and quantification. Here, we compare the most relevant techniques: UV-Visible (UV-Vis) Spectrophotometry, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Information Provided Sensitivity Specificity Limitations
UV-Vis Spectrophotometry Absorption of UV-visible light by chromophoresPresence and concentration of the 4-nitrophenoxy groupModerateModerateInterference from other absorbing species, limited structural information
Fluorescence Spectroscopy Emission of light from fluorescent molecules (fluorophores)Can be used with fluorescently labeled lipids; provides information on the local environmentHighHigh (when using specific labels)Requires a fluorescent tag; photobleaching
NMR Spectroscopy Interaction of nuclear spins with an external magnetic fieldDetailed molecular structure, conformation, and dynamicsLow to ModerateHighLower sensitivity compared to MS, complex spectra for mixtures
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition, and structural fragmentationHighHighCan require complex sample preparation and data analysis

In-Depth Analysis of Spectroscopic Methodologies

UV-Visible (UV-Vis) Spectrophotometry: The Workhorse for Rapid Screening

Expertise & Experience: UV-Vis spectrophotometry is often the first line of analysis due to its simplicity, speed, and accessibility. The 4-nitrophenol chromophore exhibits a characteristic absorption spectrum that is sensitive to its environment, particularly pH.

In its protonated form (4-nitrophenol), the molecule typically shows an absorption maximum around 317-320 nm.[6][7][8] Upon deprotonation to the 4-nitrophenolate ion under basic conditions, a bathochromic (red) shift occurs, with the absorption maximum moving to approximately 400 nm.[6][7][10] This distinct spectral shift is a powerful diagnostic tool.

Trustworthiness & Self-Validation: The pH-dependent shift provides an inherent self-validation mechanism. By acquiring spectra under both acidic and basic conditions, one can confirm the presence of the 4-nitrophenoxy moiety with a high degree of confidence.

Experimental Protocol: UV-Vis Analysis of a 4-Nitrophenoxy Lipid Conjugate

  • Sample Preparation: Dissolve the lipid conjugate in a suitable organic solvent (e.g., ethanol or chloroform) to a final concentration in the low µM range. Prepare two dilutions: one in a neutral or slightly acidic buffer (e.g., phosphate-buffered saline, pH 7.4) and another in a basic buffer (e.g., 0.1 M NaOH).

  • Blank Measurement: Use the respective buffers as blank references in the spectrophotometer.

  • Spectral Acquisition: Scan the samples from 200 to 600 nm.

  • Data Analysis:

    • In the neutral/acidic sample, look for an absorbance maximum around 317-320 nm.

    • In the basic sample, confirm the shift of the maximum to ~400 nm.

    • The concentration can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis cluster_results Data Interpretation start Lipid Conjugate prep_acid Dilute in Acidic/Neutral Buffer start->prep_acid prep_base Dilute in Basic Buffer start->prep_base scan_acid Scan 200-600 nm (Acidic/Neutral) prep_acid->scan_acid scan_base Scan 200-600 nm (Basic) prep_base->scan_base result_acid λmax ~317 nm scan_acid->result_acid result_base λmax ~400 nm scan_base->result_base conclusion Confirmation of 4-Nitrophenoxy Moiety result_acid->conclusion result_base->conclusion

Caption: UV-Vis workflow for 4-nitrophenoxy identification.

Fluorescence Spectroscopy: For Enhanced Sensitivity and Environmental Probing

Expertise & Experience: While the 4-nitrophenoxy group itself is not strongly fluorescent, its presence can be inferred by conjugating it to a lipid that also contains a fluorophore, such as nitrobenzoxadiazole (NBD).[11][12] Fluorescence techniques offer exceptional sensitivity, allowing for the detection of minute quantities of the conjugate.[13][14] Furthermore, the fluorescence emission is highly sensitive to the local environment, providing insights into the location and dynamics of the lipid conjugate within a membrane or nanoparticle.[11][14]

Trustworthiness & Self-Validation: Changes in the fluorescence emission spectrum (e.g., shifts in wavelength or changes in intensity) upon incorporation of the lipid conjugate into a lipid bilayer can provide evidence of successful formulation.[12]

Experimental Protocol: Fluorescence Analysis of an NBD-Labeled 4-Nitrophenoxy Lipid Conjugate

  • Sample Preparation: Prepare a solution of the fluorescent lipid conjugate in an appropriate solvent. For membrane studies, incorporate the conjugate into liposomes or lipid nanoparticles at a low molar ratio (e.g., 1 mol%).

  • Spectral Acquisition:

    • Record the excitation and emission spectra. For NBD, the excitation maximum is typically around 465 nm, and the emission maximum is around 535 nm.[11]

    • Measure the fluorescence anisotropy to probe the rotational mobility of the conjugate within the lipid assembly.

  • Data Analysis:

    • Compare the emission spectrum of the conjugate in solution versus in the lipid environment. A blue shift (to shorter wavelengths) in a more hydrophobic environment is often observed.

    • Analyze anisotropy values to understand the degree of motional restriction.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Spectrofluorometer Analysis cluster_results Data Interpretation start Fluorescent Lipid Conjugate prep_solution Dissolve in Solvent start->prep_solution prep_lipo Incorporate into Liposomes/LNPs start->prep_lipo scan_spectra Record Excitation & Emission Spectra prep_solution->scan_spectra prep_lipo->scan_spectra measure_anisotropy Measure Anisotropy prep_lipo->measure_anisotropy result_shift Spectral Shift (Environmental Probe) scan_spectra->result_shift result_anisotropy Anisotropy Value (Mobility) measure_anisotropy->result_anisotropy conclusion Characterization of Conjugate Environment result_shift->conclusion result_anisotropy->conclusion

Caption: Fluorescence workflow for environmental probing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR spectroscopy is an unparalleled tool for providing detailed, atomic-level structural information.[15][16] For a 4-nitrophenoxy lipid conjugate, NMR can definitively confirm the covalent linkage between the lipid and the 4-nitrophenoxy moiety and provide insights into the conformation and dynamics of the entire molecule.[15][17]

Key NMR experiments include:

  • ¹H NMR: Provides information on the proton environment. The aromatic protons of the 4-nitrophenoxy group typically appear as two distinct doublets in the downfield region (around 7.4 and 8.2 ppm), with a characteristic ortho coupling constant.[2]

  • ¹³C NMR: Offers insights into the carbon skeleton of the molecule.[17][18]

  • ³¹P NMR: Particularly useful for phospholipid conjugates, as it directly probes the phosphorus environment, which is sensitive to headgroup modifications.[16][19]

  • 2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of through-bond and through-space connectivities.[15][17]

Trustworthiness & Self-Validation: The highly specific chemical shifts and coupling patterns observed in NMR spectra serve as a unique fingerprint for the molecule, providing a high level of confidence in structural assignments.[18]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified lipid conjugate (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to get an initial overview of the structure.

    • Acquire a ¹³C NMR spectrum.

    • If applicable, acquire a ³¹P NMR spectrum.

    • Run 2D NMR experiments as needed for complete structural assignment.

  • Data Analysis:

    • Assign the proton and carbon signals corresponding to both the lipid and the 4-nitrophenoxy moieties.

    • Confirm the covalent linkage by observing correlations in HMBC or NOESY spectra between the two parts of the molecule.

Mass Spectrometry (MS): For Unambiguous Molecular Weight Determination and Fragmentation Analysis

Expertise & Experience: Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of the lipid conjugate, thereby confirming its identity.[20][21] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and quantifying individual components.[20][22]

Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing labile lipid molecules, as they minimize fragmentation during the ionization process.[23]

Trustworthiness & Self-Validation: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further validating its identity.[24] Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule's structure and can be used to pinpoint the location of the 4-nitrophenoxy group on the lipid backbone.[23][25][26]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the lipid conjugate in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column) to separate the conjugate from any impurities or starting materials.

  • MS Detection:

    • Acquire full scan MS data to determine the mass of the eluting compounds.

    • Perform targeted MS/MS on the ion corresponding to the lipid conjugate to obtain its fragmentation spectrum.

  • Data Analysis:

    • Confirm the presence of the molecular ion corresponding to the expected mass of the 4-nitrophenoxy lipid conjugate.

    • Analyze the MS/MS spectrum to identify fragment ions that are characteristic of both the lipid and the 4-nitrophenoxy moieties, confirming the structure of the conjugate.

MS_Workflow cluster_results Data Interpretation start Lipid Conjugate Sample lc Liquid Chromatography (Separation) start->lc ms1 Full Scan MS (Molecular Weight) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 mw_confirm Confirm Molecular Weight ms1->mw_confirm frag_analysis Analyze Fragmentation Pattern ms2->frag_analysis conclusion Structural Confirmation mw_confirm->conclusion frag_analysis->conclusion

Sources

Safety Operating Guide

Operational Guide: Safe Quenching and Disposal of 2-(4-nitrophenoxy)tetradecanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of 2-(4-nitrophenoxy)tetradecanoyl chloride.

Chemical Reactivity & Quenching Rationale

2-(4-nitrophenoxy)tetradecanoyl chloride is a highly reactive, long-chain acyl chloride. In laboratory settings, the standard disposal method for acyl chlorides is hydrolysis or alcoholysis to neutralize the reactive


 bond, generating a less reactive carboxylic acid or ester, alongside hydrogen chloride (HCl) gas or its neutralized salts [1].

The Hydrophobic Complication: Unlike short-chain acid chlorides (e.g., acetyl chloride) that react rapidly and completely with aqueous bases, 2-(4-nitrophenoxy)tetradecanoyl chloride possesses a 14-carbon aliphatic chain, making it profoundly lipophilic.

  • The Danger of Direct Aqueous Quenching: If introduced directly to water or aqueous base, the outer layer of the chemical will rapidly hydrolyze, forming a highly insoluble crust of 2-(4-nitrophenoxy)tetradecanoic acid. This crust encapsulates unreacted acid chloride. If this encapsulation is later ruptured (e.g., during waste consolidation), a delayed, violent exothermic reaction and sudden release of HCl gas will occur [2].

  • The Operational Solution: To ensure a safe, homogeneous quench, the acid chloride must first be dissolved in a dry, water-miscible, unreactive co-solvent (such as Tetrahydrofuran (THF) or Acetone) before being introduced to the basic quenching solution. Alternatively, a direct alcohol quench (methanolysis) can be utilized [1].

Quantitative Safety & Stoichiometric Data

Before initiating the disposal protocol, ensure all quantitative parameters are met. The following table outlines the required stoichiometric excesses and safety thresholds for a standard alkaline hydrolysis quench [3].

ParameterOperational SpecificationRationale
Primary Quenching Agent 5% to 10% (w/v)

(aq)
Mild base neutralizes HCl without the violent exotherms associated with strong bases (e.g., NaOH) [3].
Stoichiometric Ratio

3:1 (Base : Acid Chloride)
Ensures complete neutralization of both the generated HCl and the resulting carboxylic acid.
Co-solvent (Diluent) Dry THF or Acetone (10mL per 1g)Overcomes the lipophilicity of the tetradecanoyl chain, preventing encapsulation.
Temperature Limit

Prevents solvent boil-off and controls the rate of the exothermic hydrolysis reaction [2].
Target Final pH 7.0 - 8.0Confirms complete neutralization prior to final waste segregation [2].

Step-by-Step Disposal Methodology: Solvated Alkaline Quench

Prerequisites: This procedure must be conducted entirely within a certified, actively venting chemical fume hood. Required PPE includes a flame-resistant lab coat, heavy-duty nitrile or neoprene gloves, and splash-proof safety goggles [3].

Phase 1: Preparation of the Quenching Bath
  • Calculate Base Requirement: For every

    
     of 2-(4-nitrophenoxy)tetradecanoyl chloride, prepare at least 
    
    
    
    of a 5% (w/v) Sodium Bicarbonate (
    
    
    ) solution in deionized water.
  • Establish the Bath: Place the

    
     solution into a beaker that is at least 3-4 times the total expected final volume to accommodate foaming.
    
  • Cooling: Submerge the beaker in an ice-water bath. Insert a magnetic stir bar and begin vigorous stirring. Allow the solution to cool to

    
     [2].
    
Phase 2: Solvation of the Acid Chloride
  • Dilution: In a separate, dry Erlenmeyer flask, dissolve the 2-(4-nitrophenoxy)tetradecanoyl chloride in a water-miscible solvent (e.g., THF or Acetone). Use approximately

    
     of solvent per 
    
    
    
    of the acid chloride. Swirl gently until completely dissolved. Note: Do not use alcohols for this step unless performing a specific methanolysis quench, as they will react immediately.
Phase 3: The Quench (Hydrolysis)
  • Dropwise Addition: Using a dropping funnel or a glass pipette, begin adding the solvated acid chloride solution dropwise into the vigorously stirring, chilled

    
     solution.
    
  • Monitor Evolution: You will observe immediate effervescence (

    
     gas evolution) [2]. Adjust the addition rate so that the foaming remains manageable and the internal temperature does not exceed 
    
    
    
    [1].
  • Maturation: Once the entire volume has been added, maintain stirring in the ice bath for a minimum of 60 minutes to ensure complete hydrolysis of any sterically hindered molecules.

Phase 4: Verification and Waste Segregation
  • pH Verification: Remove the mixture from the ice bath and allow it to approach room temperature. Test the solution using pH indicator strips. The pH must be between 7.0 and 8.0 [2]. If it is acidic, add solid

    
     in small increments until the target pH is achieved.
    
  • Final Segregation: Because the resulting neutralized mixture contains organic solvents (THF/Acetone) and a heavy, nitroaromatic organic acid (2-(4-nitrophenoxy)tetradecanoic acid), it must not be poured down the drain . Transfer the entire mixture to a properly labeled "Hazardous Organic Waste - Halogenated/Mixed" container according to your institution's Environmental Health and Safety (EHS) guidelines [3].

Workflow Visualization

QuenchWorkflow Start Unreacted 2-(4-nitrophenoxy) tetradecanoyl chloride Solvation Dissolve in THF/Acetone (Overcome lipophilicity) Start->Solvation Quench Slow Dropwise Addition (Monitor CO2 & Temp <20°C) Solvation->Quench BasePrep Prepare 5% NaHCO3 (aq) Chill to 0-5°C BasePrep->Quench Stir Vigorous Stirring (60 minutes) Quench->Stir CheckPH Verify pH (7.0 - 8.0) Stir->CheckPH Waste Transfer to Hazardous Organic Waste Container CheckPH->Waste

Workflow for the safe solvated alkaline quenching of lipophilic acid chlorides.

References

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at:[Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at:[Link]

Personal protective equipment for handling 2-(4-nitrophenoxy)tetradecanoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 2-(4-nitrophenoxy)tetradecanoyl Chloride . Due to the combination of a lipophilic tail (tetradecanoyl), a reactive electrophile (acyl chloride), and a potential sensitizer (nitrophenoxy), this compound presents a unique dual-hazard profile: rapid corrosive damage coupled with enhanced skin absorption .

Part 1: Executive Safety Summary

Hazard Class Critical Characteristic Operational Implication
Corrosivity Acyl Chloride (-COCl)Violent Water Reaction. Hydrolyzes instantly on contact with moisture/tissue to release Hydrochloric Acid (HCl) and heat.
Toxicity Nitro-aromatic moietyPotential sensitizer and systemic toxin. The C14 lipid tail facilitates rapid permeation through the skin barrier, carrying the corrosive headgroup into deep tissue.
Reactivity ElectrophileIncompatible with water, alcohols, amines, and strong bases.[1] Must be handled under inert atmosphere (

or

).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its lipophilic nature. You must create a barrier against both permeation and corrosive vapors.[2][3]

ZoneEquipmentSpecification & Rationale
Hands (Primary) Laminate / Composite Silver Shield® (EVOH/PE) or Viton® . Rationale: Standard Nitrile degrades rapidly against nitro-aromatics and concentrated acid chlorides.
Hands (Dexterity) Double-Gloving Wear 5 mil Nitrile over the Laminate glove. Rationale: Protects the inner glove from physical tears and provides grip.
Respiratory Fume Hood Mandatory. Work must be performed in a certified hood with sash at lowest working position.
Eyes/Face Goggles + Shield Chemical Splash Goggles (indirect vent) AND a Face Shield . Rationale:[4] Explosion risk from accidental moisture contact requires full face protection.
Body Chem-Resistant Apron Tyvek® or Rubber Apron worn over a standard cotton lab coat. Rationale: Prevents saturation of clothing which would hold the corrosive against the skin.

Part 3: Operational Workflow & Handling

Inert Handling Protocol

This compound degrades to 2-(4-nitrophenoxy)tetradecanoic acid and HCl gas upon exposure to air.

  • Storage: Store at 2–8°C under Argon or Nitrogen. Cap must be sealed with Parafilm or electrical tape.

  • Transfer: Use a cannula transfer or positive-pressure syringe technique for liquids. For solids, use a glovebox or a funnel under a high-flow inert gas stream.

Experimental Workflow Diagram

The following logic gate ensures the integrity of the chemical and the safety of the operator.

HandlingProtocol Figure 1: Inert Atmosphere Handling Workflow Start Storage (2-8°C, Inert) Check Check Physical State (Solid vs Liquid) Start->Check Solid Solid Handling: Weigh in Glovebox OR Schlenk Tube under N2 flow Check->Solid If Solid Liquid Liquid Handling: Oven-dried Syringe Positive Pressure Transfer Check->Liquid If Liquid/Melt Reaction Reaction Setup (Dropwise Addition) Solid->Reaction Liquid->Reaction Quench Quenching (See Protocol 4.1) Reaction->Quench

Part 4: Decontamination & Disposal

CRITICAL WARNING: Never add water directly to the neat acyl chloride. This will cause a violent exotherm and an HCl geyser.

Controlled Quenching Protocol

Use this method for cleaning glassware or disposing of reaction residues.

  • Preparation: Prepare a "Quench Bath" consisting of 50% Ice / 50% Water containing 10% Sodium Bicarbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    ).
  • Dilution (Optional but Recommended): If you have neat material, dilute it first in a non-reactive solvent like Dichloromethane (

    
    ) or Toluene.
    
  • Hydrolysis:

    • Place the Quench Bath in the fume hood.

    • Add the acyl chloride solution dropwise to the stirred ice/base mixture.

    • Observation: Effervescence (

      
      ) and heat are normal.
      
  • Verification: Check pH. Ensure the final solution is pH 6–9.

  • Disposal: The resulting hydrolyzed product (2-(4-nitrophenoxy)tetradecanoic acid) is organic waste. The aqueous layer may be neutralized and sewered (check local regulations), or the entire mixture disposed of as Halogenated Organic Waste .

Disposal Logic Diagram

DisposalLogic Figure 2: Safe Quenching and Disposal Logic Waste Reaction Residue / Neat Chemical Dilute Dilute with DCM/Toluene Waste->Dilute Mix Add Waste DROPWISE to Bath (Monitor Temp < 20°C) Dilute->Mix Bath Prepare Ice/Base Bath (NaOH or NaHCO3) Bath->Mix Check Check pH (Target 6-9) Mix->Check Adjust Add more Base Check->Adjust pH < 6 Final Dispose as Halogenated Waste Check->Final pH 6-9 Adjust->Check

Part 5: Emergency Response

Skin Exposure (Lipophilic Corrosive Protocol)

Because the lipid tail aids skin penetration, speed is vital.

  • Immediate Action: Move to the safety shower immediately.

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Removal: Remove contaminated clothing while under the shower.

  • Soap: Use soft soap (e.g., Castile soap) to help emulsify and remove the lipophilic chemical. Do not scrub (abrasion increases absorption).

  • Medical: Seek medical attention. Treat as a Hydrofluoric Acid-like burn (deep tissue risk) due to the penetration potential, though calcium gluconate is not required (unless HF was a co-reactant).

Eye Exposure
  • Flush: Use eyewash station for 15 minutes . Hold eyelids open.

  • Contact Lenses: Remove only if easy to do so after the first 5 minutes of flushing.

  • Medical: Immediate ophthalmology consult is required for all acid chloride eye exposures.[5]

References

  • PubChem. Compound Summary: Tetradecanoyl chloride (Myristoyl chloride). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.